molecular formula C22H27NO6 B1264053 ATTO 425 CAS No. 652966-03-5

ATTO 425

Cat. No.: B1264053
CAS No.: 652966-03-5
M. Wt: 401.5 g/mol
InChI Key: WNDDWSAHNYBXKY-UHFFFAOYSA-N
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Description

ATTO 425-2 is a member of 7-aminocoumarins, a dicarboxylic acid monoester, an ethyl ester and an organic heterotricyclic compound. It has a role as a fluorochrome.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDDWSAHNYBXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648930
Record name 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652966-03-5
Record name 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652966-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescent Dye ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) class of organic fluorophores. It is characterized by its strong absorption in the violet-blue region of the spectrum, a large Stokes shift, and high fluorescence quantum yield. These properties, combined with its good photostability and moderate hydrophilicity, make it a versatile tool for a wide range of applications in life sciences research and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and visualizations.

Chemical Structure and Properties

This compound is based on a rigidized coumarin scaffold, which contributes to its high fluorescence quantum yield and photostability. The core structure can be functionalized with various reactive groups to enable covalent labeling of biomolecules.

Chemical Structure of this compound (Carboxy Derivative)

this compound Chemical Structure

Image Source: ATTO-TEC GmbH

The fundamental photophysical and chemical properties of this compound are summarized in the tables below. These values are typically measured for the carboxy derivative in aqueous solution.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λabs)439 nm[1]
Emission Maximum (λem)484 nm[1]
Molar Extinction Coefficient (ε)45,000 M-1cm-1[1]
Fluorescence Quantum Yield (Φ)0.90 (90%)[2]
Fluorescence Lifetime (τ)3.6 ns[1]
Stokes Shift45 nm[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight (Carboxy)~401 g/mol [4]
SolubilitySoluble in polar organic solvents (DMF, DMSO) and water.[4]
HydrophilicityModerately hydrophilic[3]
Reactive Forms AvailableNHS-ester, Maleimide, Azide, Carboxy, Amine[4]

Experimental Protocols

This compound is commonly used for labeling proteins, antibodies, and nucleic acids. The following are detailed protocols for common labeling procedures.

Protein Labeling with this compound NHS-ester

N-hydroxysuccinimide (NHS) esters are reactive towards primary amino groups, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS-ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute is the labeled protein.

Oligonucleotide Labeling with this compound NHS-ester

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS-ester

  • Anhydrous, amine-free DMF

  • 0.2 M carbonate/bicarbonate buffer, pH 9

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 1-5 mM.

  • Dye Preparation:

    • Dissolve the this compound NHS-ester in anhydrous DMF to a concentration of 10-20 mg/mL.

  • Labeling Reaction:

    • Add a 2- to 10-fold molar excess of the activated dye to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC.

Visualizations

Signaling Pathway: Actin Cytoskeleton Dynamics in Cell Migration

This compound-phalloidin is a valuable tool for visualizing the actin cytoskeleton, which plays a crucial role in cell migration. Cell migration is initiated by extracellular signals that lead to the reorganization of the actin network. The following diagram illustrates a simplified signaling cascade leading to actin polymerization and cell movement.

G cluster_extracellular Extracellular cluster_cell Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Rac1 Rac1 Receptor Tyrosine Kinase->Rac1 Activates WAVE Complex WAVE Complex Rac1->WAVE Complex Activates Arp2/3 Complex Arp2/3 Complex WAVE Complex->Arp2/3 Complex Activates Actin Polymerization Actin Polymerization Arp2/3 Complex->Actin Polymerization Initiates Lamellipodium Formation Lamellipodium Formation Actin Polymerization->Lamellipodium Formation Leads to Cell Migration Cell Migration Lamellipodium Formation->Cell Migration

Simplified signaling pathway of actin-driven cell migration.
Experimental Workflow: Immunofluorescence Staining of the Actin Cytoskeleton

This workflow outlines the key steps for staining F-actin in cultured cells using this compound-phalloidin.

G Cell Culture Cell Culture Fixation Fixation Cell Culture->Fixation 1. Permeabilization Permeabilization Fixation->Permeabilization 2. Blocking Blocking Permeabilization->Blocking 3. This compound-Phalloidin Staining This compound-Phalloidin Staining Blocking->this compound-Phalloidin Staining 4. Washing Washing This compound-Phalloidin Staining->Washing 5. Mounting Mounting Washing->Mounting 6. Fluorescence Microscopy Fluorescence Microscopy Mounting->Fluorescence Microscopy 7.

Workflow for F-actin staining with this compound-phalloidin.
Logical Relationship: Direct vs. Indirect Immunofluorescence

This diagram illustrates the fundamental difference between direct and indirect immunofluorescence, two common techniques where this compound-labeled antibodies can be employed.

G cluster_direct Direct Immunofluorescence cluster_indirect Indirect Immunofluorescence Antigen_D Antigen Primary Ab (this compound) Primary Antibody (this compound labeled) Antigen_D->Primary Ab (this compound) Antigen_I Antigen Primary Ab_I Primary Antibody (unlabeled) Antigen_I->Primary Ab_I Secondary Ab (this compound) Secondary Antibody (this compound labeled) Primary Ab_I->Secondary Ab (this compound)

Comparison of direct and indirect immunofluorescence.

Conclusion

This compound is a robust and versatile fluorescent dye with excellent photophysical properties. Its strong absorption, high quantum yield, and large Stokes shift make it a valuable tool for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. The availability of various reactive forms allows for the straightforward labeling of a wide range of biomolecules, enabling researchers to investigate complex biological processes with high sensitivity and specificity.

References

ATTO 425 Fluorescent Dye: A Technical Guide to Quantum Yield and Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of the ATTO 425 fluorescent dye, with a core focus on its fluorescence quantum yield. It includes a detailed protocol for the experimental determination of this key parameter and presents workflows for its application in biomolecule labeling and detection.

Core Photophysical Properties of this compound

This compound is a fluorescent label based on a coumarin (B35378) structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3][4][5] These characteristics make it a valuable tool for a wide range of bioanalytical applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[6] The dye is moderately hydrophilic and can be efficiently excited using light sources in the 405-455 nm range.[1][2]

Quantitative Data Summary

The key photophysical parameters of this compound (in aqueous solution) are summarized in the table below for easy reference and comparison.

Photophysical ParameterValueReference
Fluorescence Quantum Yield (ηfl) 0.90 (or 90%) [3][4][5][7]
Excitation Maximum (λabs / λex)436 - 439 nm[1][3][7][8]
Emission Maximum (λfl / λem)484 - 485 nm[1][3][7][8]
Molar Extinction Coefficient (εmax)45,000 M⁻¹ cm⁻¹[1][3][5][7][8]
Fluorescence Lifetime (τfl)3.6 ns[1][3][7]
Molecular Weight (Carboxy derivative)~427 g/mol [3]

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] The most common and reliable method for determining the relative quantum yield of a fluorescent dye in solution is the comparative method, as detailed by Williams et al.[9] This protocol involves comparing the fluorescence intensity of the test sample (this compound) to a well-characterized fluorescence standard with a known quantum yield.

Detailed Protocol: Comparative Method

1. Selection of a Standard:

  • Choose a standard fluorescent dye with a known, stable quantum yield. The standard's absorption and emission spectra should overlap significantly with the sample dye (this compound). Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for blue-emitting dyes.

2. Preparation of Solutions:

  • Prepare a series of five or more dilute solutions of both the this compound sample and the standard in the same solvent.

  • The concentrations should be chosen to produce absorbance values within a linear range, typically below 0.1 at the excitation wavelength, to minimize inner filter effects.

3. Absorbance Measurement:

  • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.

  • Note the absorbance value at the chosen excitation wavelength (e.g., 436 nm for this compound). The excitation wavelength must be the same for both the sample and the standard.

4. Fluorescence Measurement:

  • Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution.

  • The measurement conditions (e.g., excitation wavelength, slit widths, detector sensitivity) must be kept identical for all sample and standard measurements.

5. Data Analysis and Calculation:

  • Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

  • Determine the gradient (slope) of the resulting straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

  • Calculate the quantum yield of the this compound sample (Φₓ) using the following equation:[9]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term (ηₓ² / ηₛₜ²) cancels out to 1.

Visualized Workflows and Methodologies

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows associated with the use of this compound.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis cluster_calc Final Calculation S1 Prepare Stock Solutions (this compound & Standard) S2 Create Dilution Series (Abs < 0.1) S1->S2 M1 Record Absorbance (at Excitation λ) S2->M1 M2 Record Corrected Fluorescence Emission M1->M2 A1 Integrate Fluorescence Intensity (Area) M2->A1 A2 Plot: Intensity vs. Absorbance A1->A2 A3 Determine Gradients (Grad_X, Grad_ST) A2->A3 C1 Calculate Quantum Yield Φ_X = Φ_ST * (Grad_X / Grad_ST) A3->C1

Caption: Workflow for determining relative fluorescence quantum yield.

G cluster_conjugation Bioconjugation cluster_detection Fluorescence Detection Dye This compound (e.g., NHS-Ester) Conjugate Fluorescently Labeled Conjugate Dye->Conjugate Covalent Bonding Biomolecule Target Biomolecule (Protein, DNA, etc.) Biomolecule->Conjugate Covalent Bonding Excitation Excite with Light Source (e.g., 436 nm Laser) Conjugate->Excitation Introduce to Assay System Emission Fluorescence Emission (at ~484 nm) Excitation->Emission Detector Detect Signal (Microscope, Plate Reader) Emission->Detector

Caption: General workflow for biomolecule labeling and detection.

References

ATTO 425: A Technical Guide to Photostability and Photobleaching Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and photobleaching characteristics of the fluorescent dye ATTO 425. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.

Core Photophysical Properties of this compound

This compound is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield and large Stokes shift.[1][2][3][4] These characteristics make it a valuable tool for various bioanalytical applications, including the labeling of DNA, RNA, and proteins.[2][4][5] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[3]

The key photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference(s)
Excitation Maximum (λex)436 nm[3]
Emission Maximum (λem)484 nm[3]
Molar Extinction Coefficient (ε)45,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φf)0.90 (90%)[6]
Fluorescence Lifetime (τfl)3.6 ns[3][6]

Understanding Photostability and Photobleaching

The photostability of a fluorophore, or its resistance to light-induced degradation, is a critical factor in fluorescence microscopy and other applications that involve prolonged or intense illumination.[2] Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce, which can limit the duration of imaging experiments and affect the quantitative analysis of data. While ATTO dyes are generally recognized for their high photostability, one source suggests that coumarin-based fluorophores may have lower photochemical stability.[1][2] Therefore, a thorough understanding and experimental determination of photobleaching rates under specific application conditions are crucial.

Experimental Protocol for Determining Photostability

To empower researchers to quantitatively assess the photostability of this compound for their specific experimental needs, a detailed methodology for measuring the photobleaching rate is provided below. This protocol is adapted from general procedures for characterizing fluorescent dyes.

Objective: To determine the photobleaching rate constant (k) and the photobleaching half-life (t½) of this compound under specific illumination conditions.

Materials:

  • This compound-labeled sample (e.g., protein, oligonucleotide)

  • Buffer solution relevant to the intended application

  • Fluorescence microscope with a stable light source (e.g., laser, LED)

  • Appropriate filter sets for this compound excitation and emission

  • A sensitive detector (e.g., sCMOS or EMCCD camera)

  • Image acquisition and analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare the this compound-labeled sample in the desired buffer.

    • Mount the sample on a microscope slide or in a suitable imaging chamber. Ensure a consistent sample concentration and thickness to minimize variability.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective lens and filter cube for this compound.

    • Set the illumination intensity to a level that will be used in the actual experiment. It is critical to keep this intensity constant throughout the measurement.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (t=0) with a short exposure time to minimize photobleaching during this step.

    • Begin continuous illumination of the sample at the predetermined intensity.

    • Acquire a time-lapse series of images at regular intervals. The frequency of image acquisition will depend on the rate of photobleaching.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no fluorescent signal) from the intensity of the sample ROI at each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

  • Calculation of Photobleaching Rate and Half-Life:

    • The photobleaching decay curve can often be fitted to a single exponential decay function: I(t) = I(0) * e^(-kt) Where:

      • I(t) is the intensity at time t

      • I(0) is the initial intensity

      • k is the photobleaching rate constant

    • The photobleaching half-life (t½) can be calculated from the rate constant using the following equation: t½ = ln(2) / k

Visualization of Experimental and Signaling Workflows

To further elucidate the practical application and assessment of this compound, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for photostability determination and a general signaling pathway where fluorescent probes like this compound are employed.

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound -labeled sample prep2 Mount sample for imaging prep1->prep2 acq1 Set up microscope and stabilize light source prep2->acq1 acq2 Acquire initial image (t=0) acq1->acq2 acq3 Continuous illumination and time-lapse imaging acq2->acq3 an1 Measure fluorescence intensity over time acq3->an1 an2 Background correction and normalization an1->an2 an3 Fit decay curve to exponential function an2->an3 an4 Calculate photobleaching rate (k) and half-life (t½) an3->an4

Caption: Experimental workflow for determining the photostability of this compound.

gpcr_signaling cluster_membrane Cell Membrane gpcr GPCR (Labeled with this compound) g_protein G-Protein gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation ligand Ligand (e.g., Hormone, Neurotransmitter) ligand->gpcr Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

In the context of GPCR signaling, a fluorescent dye like this compound can be conjugated to a ligand to study receptor binding, or to the receptor itself to investigate its localization, trafficking, and interaction with other proteins. The high quantum yield and photostability of suitable fluorophores are essential for such single-molecule or time-resolved studies.

References

ATTO 425: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) family, renowned for its robust photophysical properties that make it a valuable tool in a wide range of fluorescence-based biological assays.[1][2][3] Developed by ATTO-Tec GmbH, this dye is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[2][3] Its moderate hydrophilicity ensures its suitability for labeling biomolecules in aqueous environments.[4] This technical guide provides an in-depth overview of this compound, including its key photophysical data, a detailed experimental protocol for determining its molar extinction coefficient, and an illustrative workflow for its application in immunofluorescence microscopy.

Core Photophysical Properties

The performance of a fluorophore is defined by its key photophysical parameters. This compound exhibits exceptional characteristics that contribute to its bright and stable fluorescent signal, making it ideal for sensitive detection methods, including single-molecule studies.[2]

PropertyValueReference
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹[5][6]
Excitation Maximum (λex) 436 - 439 nm[2][5][6]
Emission Maximum (λem) 484 - 485 nm[2][6]
Quantum Yield (Φ) 90%[2][6]
Fluorescence Lifetime (τ) 3.6 ns[5][6]
Molecular Weight (Carboxy) ~401 g/mol [2]
Structure Coumarin derivative[2][3]
Solubility Polar solvents (e.g., DMF, DMSO)[2]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a crucial parameter that quantifies how strongly a substance absorbs light at a specific wavelength. Its accurate determination is essential for quantifying the concentration of dye-labeled conjugates. The following protocol outlines the determination of the molar extinction coefficient of this compound in a given solvent using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

  • This compound, carboxylated form

  • High-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound powder using an analytical balance.

    • Dissolve the weighed dye in a precise volume of the chosen solvent (e.g., 1 mL of DMSO) in a volumetric flask to create a concentrated stock solution. Calculate the exact molar concentration of this stock solution.

  • Preparation of Serial Dilutions:

    • Perform a series of accurate serial dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., 1 µM to 10 µM). Use calibrated micropipettes and volumetric flasks to ensure accuracy.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of this compound (approximately 400 nm to 500 nm).

    • Use a quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution at the absorption maximum (λmax), which should be around 439 nm.[5] Ensure that the measured absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Plot a graph of absorbance at λmax (y-axis) versus the corresponding molar concentration (x-axis).

    • Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The slope of the regression line is equal to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

Application Workflow: Immunofluorescence Staining

This compound is frequently used to label antibodies for immunofluorescence (IF) staining, a technique that allows for the visualization of specific proteins within cells and tissues. The general workflow for an indirect immunofluorescence experiment using an this compound-conjugated secondary antibody is outlined below.

G A Cell/Tissue Preparation (Fixation & Permeabilization) B Blocking (e.g., with BSA or serum) A->B C Primary Antibody Incubation (Binds to target antigen) B->C D Washing Steps (Remove unbound primary antibody) C->D E This compound-Conjugated Secondary Antibody Incubation D->E F Washing Steps (Remove unbound secondary antibody) E->F G Counterstaining (Optional) (e.g., DAPI for nuclei) F->G H Mounting G->H I Fluorescence Microscopy (Excitation at ~440 nm, Emission at ~485 nm) H->I

Caption: Workflow for indirect immunofluorescence using an this compound-labeled secondary antibody.

This workflow highlights the key steps involved in utilizing this compound for the sensitive and specific detection of target proteins in biological samples. The high quantum yield and photostability of this compound are particularly advantageous for generating high-contrast and durable fluorescent images.

Conclusion

This compound stands out as a versatile and reliable fluorescent probe for a multitude of applications in life sciences and drug development. Its exceptional photophysical characteristics, including a high molar extinction coefficient and quantum yield, ensure bright and stable signals, making it a preferred choice for demanding fluorescence-based techniques. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experimental designs, ultimately contributing to advancements in cellular imaging and analysis.

References

ATTO 425: An In-depth Technical Guide to Hydrophilicity and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility properties of the fluorescent dye ATTO 425. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes the interplay between the dye's structure and its physicochemical characteristics.

Core Properties of this compound

This compound is a fluorescent label with a coumarin-based structure, known for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4][5] Its utility in labeling biomolecules such as DNA, RNA, and proteins makes a thorough understanding of its hydrophilicity and solubility crucial for experimental design and application.[1][4]

Physicochemical and Optical Characteristics

A summary of the fundamental properties of this compound is presented in Table 1. This data is essential for a range of applications, from selecting appropriate solvents for conjugation reactions to predicting the behavior of the dye in biological systems.

PropertyValueReferences
Molecular Weight 401.45 g/mol [6]
Molecular Formula C₂₂H₂₇NO₆[6]
Appearance Colorless flakes or powder (unmodified coumarin)[7]
Absorption Maximum (λabs) 436 nm (in water)[4][8]
Emission Maximum (λem) 484 nm (in water)[4][8]
Molar Extinction Coefficient (ε) 4.5 x 10⁴ M⁻¹cm⁻¹[2][8][9][10]
Fluorescence Quantum Yield (η) 90%[8][9]
SMILES String CCOC(=O)C1=Cc2cc3C(C)CC(C)(C)N(CCCC(O)=O)c3cc2OC1=O

Hydrophilicity: A Quantitative Perspective

This compound is consistently described as being "moderately hydrophilic".[2][3][5] To provide a more quantitative measure, the octanol-water partition coefficient (LogP) can be estimated. The LogP value is a widely used metric for hydrophobicity, with lower values indicating greater hydrophilicity.

Predicted Octanol-Water Partition Coefficient (LogP)
ParameterPredicted ValueMethod
LogP 2.35 ± 0.5ALOGPS 2.1, Molinspiration, etc.

This predicted LogP value aligns with the qualitative description of moderate hydrophilicity, suggesting a balanced affinity for both polar and non-polar environments.

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its application in labeling protocols and biological imaging.

Qualitative and Quantitative Solubility

This compound is soluble in polar aprotic solvents and water.[4] While precise quantitative solubility data is not widely published, a summary of its known solubility is provided in Table 3. Unmodified coumarin (B35378), the core structure of this compound, is slightly soluble in cold water but its solubility increases in hot water.[7][11]

SolventSolubilityReferences
Water Soluble[12]
Dimethylformamide (DMF) Soluble[13]
Dimethyl Sulfoxide (DMSO) Soluble[13]

The structural relationship between the coumarin core of this compound and its solubility and hydrophilicity is depicted in the following diagram.

G This compound: Structure-Property Relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties Structure This compound Coumarin Core Carboxylic Acid Group Hydrophilicity Hydrophilicity Moderately Hydrophilic Predicted LogP ≈ 2.35 Structure->Hydrophilicity Influences Solubility Solubility Water Polar Aprotic Solvents (DMF, DMSO) Structure->Solubility Determines

Caption: Relationship between this compound's structure and its properties.

Experimental Protocols

For researchers requiring precise quantitative data for their specific experimental conditions, the following protocols for determining solubility and hydrophilicity can be adapted for this compound.

Determination of Aqueous Solubility using UV-Visible Spectrophotometry

This method relies on creating a calibration curve of absorbance versus concentration for this compound and then measuring the absorbance of a saturated solution.

Materials:

  • This compound dye

  • Deionized water (or buffer of choice)

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the desired aqueous solvent at a known concentration.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the absorption maximum of this compound (λabs ≈ 436 nm).

    • Plot a graph of absorbance versus concentration to generate a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solution to pellet the undissolved dye.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at λabs.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted supernatant.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent.

The workflow for this protocol is illustrated below.

G Solubility Determination Workflow A Prepare Standard Solutions B Measure Absorbance of Standards A->B C Generate Calibration Curve B->C H Calculate Solubility C->H D Prepare Saturated Solution E Centrifuge and Collect Supernatant D->E F Dilute Supernatant E->F G Measure Absorbance of Diluted Supernatant F->G G->H

Caption: Workflow for determining this compound solubility.

Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

The shake-flask method is the traditional and most reliable method for experimentally determining the LogP of a compound.[14][15][16][17][18]

Materials:

  • This compound dye

  • n-Octanol (pre-saturated with water)

  • Water (or buffer, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • UV-Vis Spectrophotometer

  • Vortex mixer and shaker

Procedure:

  • Solvent Saturation:

    • Mix n-octanol and water (or buffer) and allow the phases to separate to ensure mutual saturation.

  • Partitioning:

    • Prepare a solution of this compound in the aqueous phase at a known concentration.

    • Add a known volume of this solution and a known volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the dye between the two phases.

    • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Concentration Measurement:

    • Carefully separate the aqueous and n-octanol phases.

    • Measure the concentration of this compound in each phase using UV-Vis spectrophotometry, referencing a calibration curve prepared in the respective solvent.

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

The logical flow of the shake-flask method is outlined below.

G LogP Determination by Shake-Flask Method A Saturate Solvents (n-Octanol and Water) B Dissolve this compound in Aqueous Phase A->B C Mix Aqueous and Octanol Phases B->C D Shake to Equilibrate C->D E Separate Phases D->E F Measure Concentration in Each Phase E->F G Calculate Partition Coefficient (P) F->G H Calculate LogP G->H

Caption: Shake-flask method for LogP determination.

Conclusion

This compound is a versatile fluorescent dye with moderate hydrophilicity and good solubility in aqueous and polar aprotic solvents. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to effectively utilize this compound in their studies. By understanding and, where necessary, precisely measuring its physicochemical properties, the performance and reproducibility of experiments involving this valuable fluorescent label can be significantly enhanced.

References

Core Photophysical Properties of ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fluorescence Lifetime of ATTO 425

For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent probes is paramount for accurate and reproducible experimental design. This compound, a fluorescent label with a coumarin (B35378) structure, is favored for its high fluorescence quantum yield, large Stokes shift, and significant photostability.[1][2][3] This guide provides a detailed overview of the fluorescence lifetime of this compound, methodologies for its measurement, and its broader photophysical characteristics.

This compound is a hydrophilic dye that can be efficiently excited by light in the 405-455 nm range.[2][4] Its fluorescence lifetime is a critical parameter for applications such as Fluorescence Lifetime Imaging Microscopy (FLIM) and time-gated detection, which help to reduce background autofluorescence from biological samples.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound in an aqueous solution.

ParameterValueReference
Fluorescence Lifetime (τ) 3.6 ns [1][3][4][7]
Excitation Maximum (λexc)436 - 439 nm[1][3][4][8][9]
Emission Maximum (λem)484 - 485 nm[1][3][8][9]
Molar Extinction Coefficient (ε)45,000 M-1cm-1[1][3][7][8]
Fluorescence Quantum Yield (η)90%[1][3][4][7]
General Lifetime Range for ATTO Dyes0.6 - 4.1 ns[5][6]

Experimental Protocol: Measuring Fluorescence Lifetime

The fluorescence lifetime of this compound is typically determined using Time-Correlated Single Photon Counting (TCSPC).[10][11][12] This technique measures the time delay between a pulsed laser excitation and the detection of the emitted photon from the fluorophore.

Objective

To accurately measure the fluorescence decay and determine the fluorescence lifetime (τ) of this compound in a given solvent (e.g., phosphate-buffered saline, pH 7.4).

Materials and Equipment
  • This compound dye, dissolved in a suitable solvent (e.g., DMSO) for stock solution.

  • Spectrophotometrically clean quartz cuvette.

  • Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser) with an excitation wavelength close to the absorption maximum of this compound (e.g., 440 nm).

  • High-speed, sensitive photon detector, such as a Single-Photon Avalanche Diode (SPAD) or a Photomultiplier Tube (PMT).[13]

  • TCSPC electronics module for timing and data acquisition.

  • Monochromator or bandpass filters to selectively collect the fluorescence emission.[13]

  • Data analysis software capable of deconvolution and exponential decay fitting.

Methodology
  • Sample Preparation:

    • Prepare a dilute solution of this compound in the desired buffer. The concentration should be low enough to avoid inner filter effects and self-quenching, typically resulting in an absorbance of < 0.1 at the excitation wavelength.[14]

    • Prepare a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles or Ludox) to measure the Instrument Response Function (IRF). The IRF reflects the time distribution of the excitation pulse.[11]

  • Instrument Setup and Calibration:

    • Set the excitation wavelength of the pulsed laser to ~440 nm.

    • Position the cuvette with the scattering solution in the sample holder.

    • Set the emission monochromator to the excitation wavelength to collect the scattered light.

    • Acquire the IRF by collecting photon arrival times until a sufficient peak is obtained (typically several thousand counts in the peak channel).

  • Fluorescence Decay Measurement:

    • Replace the scattering solution with the this compound sample.

    • Adjust the emission monochromator to the peak emission wavelength of this compound (~484 nm).

    • Collect the fluorescence decay data by recording the arrival times of single photons relative to the laser pulse. Continue acquisition until a smooth decay curve with a high number of counts in the peak channel is achieved.

  • Data Analysis:

    • The recorded fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use data analysis software to perform an iterative reconvolution fit of the experimental decay data.

    • Fit the decay curve to a single or multi-exponential model. For this compound in a homogenous environment, a single-exponential decay model is typically sufficient: I(t) = A * exp(-t/τ) Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

    • The software will provide the calculated lifetime (τ) and a goodness-of-fit parameter (e.g., χ²), which should be close to 1.0 for a good fit.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Time-Correlated Single Photon Counting (TCSPC) experiment for determining the fluorescence lifetime of this compound.

G cluster_setup Instrument Setup cluster_electronics TCSPC Electronics cluster_analysis Data Analysis Laser Pulsed Laser (e.g., 440 nm) Sample Sample Cuvette (this compound Solution) Laser->Sample Excitation Pulse CFD Constant Fraction Discriminator Laser->CFD Sync Signal (Start) Monochromator Emission Monochromator Sample->Monochromator Fluorescence Emission Detector Single Photon Detector (SPAD / PMT) Monochromator->Detector Detector->CFD Photon Signal (Stop) TAC Time-to-Amplitude Converter (TAC) CFD->TAC ADC Analog-to-Digital Converter (ADC) TAC->ADC Memory Histogram Memory ADC->Memory Computer Computer with Analysis Software Memory->Computer DecayCurve Generate Raw Decay Curve Computer->DecayCurve IRF Measure IRF Computer->IRF Fit Iterative Reconvolution Fitting DecayCurve->Fit IRF->Fit Result Determine Lifetime (τ) Fit->Result

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

References

ATTO 425: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and experimental protocols for the fluorescent dye ATTO 425, tailored for researchers, scientists, and professionals in drug development.

This compound is a fluorescent dye belonging to the coumarin (B35378) class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it a valuable tool in various life science applications. This guide provides a detailed overview of its physicochemical properties and common experimental procedures.

Core Physicochemical Properties

The fundamental properties of this compound and its common derivatives are summarized below. These values are crucial for accurate experimental design, including calculating molar concentrations and understanding the dye's behavior in different chemical environments.

PropertyValue
Molecular Formula C22H27NO6
Molecular Weight 401.45 g/mol [1]
Excitation Maximum (λex) 436 nm[2]
Emission Maximum (λem) 484 nm[2]
Molar Extinction Coefficient 4.5 x 10^4 M-1 cm-1
Fluorescence Quantum Yield 90%
Fluorescence Lifetime 3.6 ns

Note: The properties listed above correspond to the free carboxylic acid form of the dye in an aqueous solution.

Experimental Protocols and Applications

This compound is a versatile dye used in a range of applications, including the labeling of proteins and nucleic acids for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. Below are detailed protocols for common labeling procedures.

Protein Labeling with this compound NHS-Ester

This protocol outlines the general procedure for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.

Materials:

  • This compound NHS-ester

  • Target protein in an amine-free buffer (e.g., PBS)

  • Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If the protein is in such a buffer, dialyze against PBS. Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction: Add a two- to four-fold molar excess of the reactive dye solution to the protein solution. The optimal molar ratio may vary depending on the protein and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.

  • Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. Equilibrate the column with the desired elution buffer. The first colored band to elute is typically the labeled protein.

Oligonucleotide Labeling with this compound NHS-Ester

This protocol describes the labeling of amino-modified oligonucleotides with this compound NHS-ester.

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS-ester

  • Carbonate buffer (0.2 M, pH 8-9)

  • Anhydrous DMF

  • Gel filtration or reverse-phase HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

  • Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.

  • Conjugation Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature with shaking.

  • Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for labeling a target molecule with this compound and subsequent purification.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification Target Target Molecule (Protein or Oligonucleotide) Mix Combine Target and Dye Solution Target->Mix Dye This compound NHS-Ester DissolveDye Dissolve Dye Dye->DissolveDye Solvent Anhydrous DMF/DMSO Solvent->DissolveDye DissolveDye->Mix Dye Solution Incubate Incubate Mix->Incubate Purify Purification (e.g., Chromatography) Incubate->Purify Reaction Mixture LabeledProduct Labeled Target Molecule Purify->LabeledProduct Purified Product FreeDye Unreacted Free Dye Purify->FreeDye Waste

A generalized workflow for fluorescently labeling a target molecule.

References

Understanding the Stokes Shift of ATTO 425: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of the fluorescent dye ATTO 425, with a particular focus on its significant Stokes shift. This compound is a versatile, coumarin-based fluorophore widely utilized in life sciences for labeling biomolecules such as DNA, RNA, and proteins.[1] Its key characteristics include strong absorption, a high fluorescence quantum yield, excellent photostability, and a large Stokes shift, making it a valuable tool for a range of applications from single-molecule detection to high-resolution microscopy.[1]

Core Photophysical Properties of this compound

The utility of a fluorophore is defined by its unique spectral properties. For this compound, these properties have been well-characterized, providing a robust foundation for its application in sensitive and precise fluorescence-based assays. The quantitative data for this compound are summarized in the tables below.

Spectral Characteristics

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes. A larger Stokes shift minimizes the overlap between the absorption and emission spectra, which is advantageous for reducing background noise and improving the signal-to-noise ratio in fluorescence measurements. This compound is specifically noted for its large Stokes shift.[1]

ParameterValue (in Water/Aqueous Buffer)Source(s)
Excitation Maximum (λ_exc)436 nm[1]
Emission Maximum (λ_em)484 nm[1]
Stokes Shift (in nm) 48 nm Calculated
Stokes Shift (in cm⁻¹) ~2489 cm⁻¹ Calculated
Quantum Yield and Lifetime

The fluorescence quantum yield (η_fl) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ_fl) is the average time the molecule spends in the excited state before returning to the ground state. This compound exhibits a high quantum yield, indicating that it efficiently converts absorbed light into emitted fluorescence.

ParameterValueSource(s)
Fluorescence Quantum Yield (η_fl)90%[1]
Fluorescence Lifetime (τ_fl)3.6 ns
Molar Extinction Coefficient and Molecular Weight

The molar extinction coefficient (ε_max) is a measure of how strongly a substance absorbs light at a given wavelength. The molecular weight is a fundamental physical property.

ParameterValueSource(s)
Molar Extinction Coefficient (ε_max)4.5 x 10⁴ M⁻¹ cm⁻¹[1]
Molecular Weight (Carboxy derivative)~401 g/mol [1]
Molecular Weight (NHS-ester)~498 g/mol [1]
Molecular Weight (Maleimide)~524 g/mol [1]

Experimental Protocol: Determination of Stokes Shift

The Stokes shift is experimentally determined by measuring the excitation and emission spectra of the fluorophore using a spectrofluorometer. The following protocol outlines the general methodology.

I. Materials and Instrumentation
  • This compound Dye: Stock solution in a suitable solvent (e.g., DMSO or DMF).

  • Solvent/Buffer: The solvent should be of spectroscopic grade and appropriate for the intended application (e.g., phosphate-buffered saline (PBS) for biological samples).

  • Spectrofluorometer: An instrument capable of measuring both excitation and emission spectra.

  • Quartz Cuvettes: Standard fluorescence cuvettes with a 1 cm path length.

II. Sample Preparation
  • Prepare a Dilute Solution: Create a dilute working solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

  • Solvent Blank: Prepare a cuvette containing only the solvent to be used for background subtraction.

III. Measurement of Excitation Spectrum
  • Set Emission Wavelength: Set the emission monochromator of the spectrofluorometer to the expected emission maximum of this compound (~484 nm).

  • Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 350 nm to 470 nm) and record the fluorescence intensity at the fixed emission wavelength.

  • Identify Excitation Maximum: The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_exc).

IV. Measurement of Emission Spectrum
  • Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (λ_exc).

  • Scan Emission Wavelengths: Scan a range of emission wavelengths (e.g., 450 nm to 600 nm) and record the fluorescence intensity.

  • Identify Emission Maximum: The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

V. Calculation of Stokes Shift
  • In Nanometers (nm): Stokes Shift (nm) = λ_em - λ_exc

  • In Wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1 / λ_exc) - (1 / λ_em) (where λ is in cm)

Visualization of Experimental and Conceptual Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

G cluster_prep Sample Preparation cluster_measure Spectrofluorometer Measurement cluster_calc Stokes Shift Calculation A This compound Stock Solution C Dilute Working Solution (Abs < 0.1) A->C B Spectroscopic Grade Solvent B->C D Measure Excitation Spectrum (Scan Excitation, Fix Emission at ~484 nm) C->D E Determine Excitation Max (λ_exc) D->E F Measure Emission Spectrum (Fix Excitation at λ_exc, Scan Emission) E->F H Stokes Shift (nm) = λ_em - λ_exc E->H I Stokes Shift (cm⁻¹) = (1/λ_exc) - (1/λ_em) E->I G Determine Emission Max (λ_em) F->G G->H G->I

Caption: Experimental workflow for determining the Stokes shift of this compound.

Application in Signaling Pathway Visualization: Cytoskeleton Dynamics

This compound, when conjugated to phalloidin, is a powerful tool for visualizing filamentous actin (F-actin), a critical component of the cytoskeleton. The cytoskeleton is not merely a structural scaffold but is intricately involved in numerous cellular signaling pathways, including cell migration, division, and intracellular transport. Visualizing F-actin dynamics with this compound-phalloidin can provide insights into the cellular response to various signaling cues.

G cluster_signal Cellular Signaling Cascade cluster_cytoskeleton Cytoskeletal Response cluster_visualization Fluorescence Microscopy A Extracellular Signal (e.g., Growth Factor) B Receptor Activation A->B C Intracellular Signaling (e.g., Rho GTPases) B->C D Actin Polymerization/Reorganization C->D E Cellular Process (e.g., Migration, Adhesion) D->E F Cell Fixation & Permeabilization D->F G Staining with this compound-Phalloidin F->G H Imaging of F-Actin Structures G->H

Caption: Visualization of F-actin dynamics in a signaling pathway using this compound-phalloidin.

References

ATTO 425: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information, handling procedures, and detailed experimental protocols for the fluorescent dye ATTO 425. The information is compiled and presented to ensure safe and effective use in research and development settings.

Safety Data and Hazard Information

While this compound is not classified as a hazardous substance, it is imperative to adhere to good laboratory practices.[1] The properties of the dye have not been exhaustively investigated, and it should be treated as a potentially hazardous chemical.[2]

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, protective clothing, and eyewear.[2]

  • Handling: Avoid prolonged or repeated exposure. Ensure good ventilation in the work area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

  • Exposure: In case of eye or skin contact, immediately wash the affected area with plenty of water for 15 minutes and seek medical advice.[2] If inhaled, move to fresh air and seek medical advice.[2] If swallowed, call a poison center or doctor if you feel unwell.[1]

Fire Fighting and Accidental Release Measures
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or a carbon dioxide extinguisher.[2]

  • Spill Cleanup: Use appropriate protective equipment to clean up spills promptly. Absorb the spill onto a suitable material, collect, and dispose of all waste in accordance with federal, state, and local regulations.[2]

Physical and Chemical Properties

This compound is a fluorescent label with a coumarin (B35378) structure, known for its strong absorption, high fluorescence quantum yield, large Stokes shift, and good photostability.[3][4][5]

PropertyValueReference(s)
Molecular Weight ~401 g/mol (free acid)[3]
~499 g/mol (NHS ester)[3][5]
~524 g/mol (maleimide)[3]
Form Solid[2]
Solubility Good in Methanol, DMSO, DMF[2][3]
Moderate in Water[2]
Storage Temperature ≤ –20°C[2]

Spectroscopic Properties

PropertyValueReference(s)
Absorption Maximum (λabs) 436 - 439 nm[3][6]
Emission Maximum (λem) 484 - 485 nm[7][8]
Molar Extinction Coefficient 4.5 x 10⁴ M⁻¹ cm⁻¹[3]
Fluorescence Quantum Yield 90%[3]
Fluorescence Lifetime (τfl) 3.6 ns[3][6]
Correction Factor (CF260) 0.27[3]
Correction Factor (CF280) 0.23[3]

Handling and Storage

General Storage

Upon receipt, the solid dye should be stored at or below -20°C, protected from light and moisture.[2][3] Desiccation is recommended.[2] Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation.[3] When stored correctly, the product is stable for at least three years.[3]

Solution Preparation and Storage

This compound and its derivatives are soluble in polar solvents like DMF, DMSO, and acetonitrile.[3]

  • NHS-esters and Maleimides: These reactive forms must be protected from water and other OH-containing solvents.[3] Solutions of NHS-esters and maleimides should be prepared immediately before use in anhydrous, amine-free DMF or DMSO.[3] The stability of these solutions can be limited depending on the solvent quality.[3]

  • Conjugates: Labeled proteins should generally be stored under the same conditions as the unlabeled protein.[9] For long-term storage, it is recommended to divide the conjugate solution into small aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Protect all dye solutions and conjugates from light.[8][9]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol is for labeling primary amine groups (e.g., lysine (B10760008) residues) on proteins.

Materials:

  • Protein solution (2-10 mg/mL)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[5]

  • This compound NHS ester

  • Anhydrous, amine-free DMF or DMSO

  • Gel filtration column (e.g., Sephadex G-25)[5]

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the labeling buffer. The protein solution must be free of amine-containing substances like Tris or glycine.[5]

  • Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.[5]

  • Labeling Reaction: Add a 2- to 4-fold molar excess of the reactive dye solution to the protein solution.[5] Incubate for 30 to 60 minutes at room temperature with constant stirring.[5]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS pH 7.2).[5] The first colored band to elute is typically the labeled protein.

Protein Labeling with this compound Maleimide (B117702)

This protocol targets sulfhydryl (thiol) groups, such as those on cysteine residues.

Materials:

  • Protein solution (at least 2 mg/mL)

  • Reaction buffer: PBS, Tris, or HEPES, pH 7.2-7.5[8]

  • This compound maleimide

  • Anhydrous, amine-free DMF

  • (Optional) Glutathione (GSH) for quenching

  • Purification supplies (gel filtration, dialysis, or spin concentrators)[8]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds to free up thiol groups and remove the reducing agent before labeling.[8]

  • Dye Solution Preparation: Shortly before use, prepare a 10 mg/mL solution of this compound maleimide in DMF.[8]

  • Labeling Reaction: Add the dye solution to the protein solution. A typical starting point is 33 µL of dye solution per 1 mg of protein.[8] Incubate for 2 hours at 20°C in a shaker, protected from light.[8]

  • Quenching (Optional): To stop the reaction, add an excess of a free-thiol reagent like GSH and incubate for 15 minutes.[8]

  • Purification: Remove the unreacted dye from the conjugate via gel filtration, dialysis, or spin concentrators.[8]

Oligonucleotide Labeling with this compound NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide (e.g., 0.1 mM solution)

  • Labeling buffer: 0.2 M carbonate buffer, pH 8-9[5]

  • This compound NHS ester

  • Anhydrous DMF

  • Purification supplies (gel filtration or reversed-phase HPLC)[5]

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the carbonate buffer.

  • Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[5]

  • Labeling Reaction: Add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.[5] Incubate at room temperature for 2 hours with shaking.[5]

  • Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[5][6] Dual HPLC purification is often recommended for high purity.[6]

Visualized Workflows

G General Safety and Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal start Start: Handling this compound Dye ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe rt_eq Equilibrate Dye Vial to Room Temperature ppe->rt_eq weigh Weigh Solid Dye in Ventilated Area rt_eq->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve reaction Perform Labeling Reaction dissolve->reaction spill Accidental Spill? reaction->spill spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes waste Dispose of Waste (Solid & Liquid) spill->waste No spill_proc->waste decontaminate Decontaminate Work Area & Wash Hands waste->decontaminate end End decontaminate->end

Caption: General laboratory safety and handling workflow for this compound dye.

G This compound Protein Labeling Workflow (NHS Ester) cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis & Storage start Start: Protein Labeling prep_protein Prepare Protein in Amine-Free Buffer (e.g., 0.1 M Bicarbonate, pH 8.3) start->prep_protein prep_dye Prepare this compound NHS Ester in Anhydrous DMSO/DMF start->prep_dye mix Mix Protein and Dye Solution (Molar Excess of Dye) prep_protein->mix prep_dye->mix incubate Incubate at Room Temperature (30-60 min) mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize store Store Conjugate at -20°C or -80°C characterize->store end End store->end

Caption: A typical workflow for labeling proteins with this compound NHS ester.

References

Methodological & Application

ATTO 425 NHS Ester: A Comprehensive Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with ATTO 425 NHS ester, a versatile fluorescent dye. The information enclosed is designed to guide researchers through the process of protein conjugation, purification, and the subsequent application of the labeled protein in techniques such as immunofluorescence.

Introduction

This compound is a fluorescent label belonging to the coumarin (B35378) dye family. It is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it an excellent tool for various bioanalytical applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of this compound allows for the efficient and specific covalent labeling of primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, forming a stable amide bond.[1][3] This property makes this compound NHS ester a valuable reagent for preparing fluorescently labeled proteins for use in high-resolution microscopy, single-molecule detection, flow cytometry, and immunofluorescence assays.[1]

Properties of this compound NHS Ester

A summary of the key quantitative properties of this compound NHS ester is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight499 g/mol [2]
Maximum Absorption (λabs)439 nm[2]
Molar Extinction Coefficient (εmax)4.5 x 10^4 M⁻¹ cm⁻¹[2]
Maximum Fluorescence (λfl)485 nm[2]
Fluorescence Quantum Yield (ηfl)90%[2]
Fluorescence Lifetime (τfl)3.6 ns[2]
Correction Factor (CF260)0.19[2]
Correction Factor (CF280)0.17[2]

Experimental Protocols

Protein Preparation

Successful labeling begins with a pure protein sample. The protein solution must be free of any amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester.[2][4] If the protein is in such a buffer, it is crucial to perform a buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer.[2]

Recommended Buffers:

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[2] To prepare, you can mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M sodium bicarbonate solution (adjusted to pH 9.0).[4]

  • Alternative Labeling Buffer: 1 M sodium carbonate solution or 1 M phosphate (B84403) buffer with a pH of ~9.0 can also be used.[1]

The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[1][2]

This compound NHS Ester Stock Solution Preparation

It is highly recommended to prepare the this compound NHS ester solution immediately before the conjugation reaction to avoid hydrolysis of the reactive NHS ester.[4]

  • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Dissolve the this compound NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[2][5]

Protein Labeling Reaction

The following protocol is a general guideline and may require optimization for your specific protein.

  • Molar Ratio: A molar excess of this compound NHS ester to protein is required for efficient labeling. A starting point of a 10:1 molar ratio of dye to protein is recommended.[1] This ratio can be optimized by testing ratios of 5:1, 15:1, and 20:1 to achieve the desired degree of labeling.[1] For antibodies, a 2- to 4-fold molar excess of the reactive dye is often suitable.[2]

  • Reaction: Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][2] In many cases, the reaction is complete within 5-10 minutes.[4]

Purification of the Labeled Protein

After the labeling reaction, it is essential to remove any unreacted or hydrolyzed dye from the protein conjugate.[4] Gel permeation chromatography is a commonly used method for this purpose.[2]

  • Column Preparation: Use a gel filtration column, such as Sephadex G-25, with a diameter of at least 1 cm and a length of 12 cm.[2] Equilibrate the column with an appropriate buffer, for example, PBS (pH 7.2).[2]

  • Separation: Apply the reaction mixture to the top of the column.

  • Elution: Elute the column with the equilibration buffer. The first colored, fluorescent band to elute will be the this compound-labeled protein. A second, slower-moving band will contain the unbound dye.[4]

Alternative purification methods include dialysis and ultrafiltration.[6][7]

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance of this compound, which is 439 nm (A439).

  • The concentration of the protein can be calculated using the following formula:

    Protein Concentration (M) = [A280 – (A439 x CF280)] / εprotein

    where:

    • CF280 is the correction factor for the dye's absorbance at 280 nm (0.17 for this compound).[2]

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • The concentration of the dye can be calculated using the following formula:

    Dye Concentration (M) = A439 / εdye

    where:

    • εdye is the molar extinction coefficient of this compound at 439 nm (4.5 x 10^4 M⁻¹ cm⁻¹).[2]

  • The DOL is then calculated as:

    DOL = Dye Concentration / Protein Concentration

For most antibodies, an optimal DOL is between 2 and 10.[1] Over-labeling can potentially affect the protein's biological activity.[1]

Visualizations

Experimental Workflow for Protein Labeling

G This compound NHS Ester Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 8.3) Mixing Mixing (Dye + Protein) Protein_Prep->Mixing Dye_Prep This compound NHS Ester Stock Solution (in DMSO/DMF) Dye_Prep->Mixing Incubation Incubation (30-60 min, RT, dark) Mixing->Incubation Purification Purification (e.g., Gel Filtration) Incubation->Purification Analysis Spectrophotometric Analysis (A280 & A439) Purification->Analysis DOL_Calc Degree of Labeling (DOL) Calculation Analysis->DOL_Calc Final_Product Purified this compound- labeled Protein DOL_Calc->Final_Product

Caption: Workflow for labeling proteins with this compound NHS ester.

Application Example: EGFR Signaling Pathway Visualization

This compound-labeled antibodies can be used in immunofluorescence to visualize and study cellular signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[8][9] An antibody targeting EGFR or its downstream components can be labeled with this compound to visualize its localization and activation within the cell.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos Recruitment PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified EGFR signaling cascade.

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency Suboptimal pH of the reaction buffer.Ensure the pH of the labeling buffer is between 8.3 and 8.5.[5][10]
Presence of amine-containing substances in the protein buffer.Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling.[2][7]
Hydrolysis of the this compound NHS ester.Prepare the dye stock solution immediately before use and protect it from moisture.[4]
Low protein concentration.Increase the protein concentration to at least 2 mg/mL.[2][11]
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the NHS ester in the reaction.[10]
Solvent effects from DMSO or DMF.Add the NHS ester solution to the protein solution slowly while mixing.[5]
Inability to Separate Labeled Protein from Free Dye Inappropriate size exclusion column.Use a column with the appropriate pore size for the protein's molecular weight. For very hydrophilic dyes, a longer column may be necessary.[4]

References

ATTO 425 Maleimide for Cysteine Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425 maleimide (B117702) in the specific labeling of cysteine residues in proteins and other thiol-containing molecules. This compound is a fluorescent dye belonging to the coumarin (B35378) family, known for its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4] These characteristics make it an excellent choice for various bioanalytical applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.

Introduction to Cysteine Labeling with this compound Maleimide

Cysteine-specific labeling is a powerful technique for protein modification and analysis. Due to the relatively low abundance of cysteine residues compared to other amino acids like lysine, targeting thiols offers a higher degree of site-specificity.[5] The maleimide functional group of this compound reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild conditions (pH 7.0-7.5) to form a stable thioether bond.[5][6] This specific conjugation allows for the precise attachment of the fluorescent probe to a protein of interest, enabling detailed studies of protein structure, function, and dynamics.

Properties of this compound Maleimide

A summary of the key optical and physical properties of this compound is presented in the table below. This data is crucial for experimental design, including the choice of excitation sources and emission filters, as well as for the quantitative analysis of labeling efficiency.

PropertyValueReference
Molecular Weight (MW)524 g/mol [4]
Excitation Maximum (λabs)439 nm[1][2][7]
Emission Maximum (λfl)485 nm[1][2][7][8]
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹[1][2][7]
Fluorescence Quantum Yield (ηfl)90%[1][2][8]
Fluorescence Lifetime (τfl)3.6 ns[1][2][8]
Correction Factor (CF₂₈₀)0.17[1][2][7]
Correction Factor (CF₂₆₀)0.19[1][2][7]

Experimental Workflow for Cysteine Labeling

The overall workflow for labeling a protein with this compound maleimide involves several key steps, from protein preparation to the final purification of the conjugate. A schematic representation of this workflow is provided below.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification and Analysis A 1. Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) B 2. Optional: Reduce Disulfide Bonds (e.g., with TCEP) A->B D 4. Add Maleimide to Protein Solution (10-20 fold molar excess) B->D C 3. Prepare this compound Maleimide Stock Solution (in anhydrous DMSO or DMF) C->D E 5. Incubate (2 hours at RT or overnight at 4°C) D->E F 6. Quench Reaction (Optional, with excess thiol) E->F G 7. Purify Conjugate (e.g., Gel Filtration) F->G H 8. Determine Degree of Labeling (DOL) G->H

Fig. 1: General workflow for protein labeling with this compound maleimide.

Detailed Experimental Protocols

Materials and Reagents
  • This compound maleimide

  • Protein of interest with at least one accessible cysteine residue

  • Thiol-free buffer: e.g., 10-100 mM phosphate (B84403) buffer, HEPES, or Tris, pH 7.0-7.5.[5] Phosphate-Buffered Saline (PBS) at pH 7.4 is also suitable.[6]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent (optional): L-cysteine, glutathione, or β-mercaptoethanol

  • Purification column: Sephadex G-25 or equivalent gel filtration column.[1][6]

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Protein Preparation:

  • Dissolve the protein in a suitable thiol-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 2-10 mg/mL.[5] Labeling efficiency decreases at protein concentrations below 2 mg/mL.[5] The optimal pH for the reaction is between 7.0 and 7.5 to ensure the thiol groups are sufficiently nucleophilic while minimizing the hydrolysis of the maleimide.[5]
  • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9] TCEP is recommended as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed by dialysis or gel filtration prior to labeling.

2. Preparation of this compound Maleimide Stock Solution:

  • Allow the vial of this compound maleimide to equilibrate to room temperature before opening.
  • Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[4] For example, dissolve 1 mg of this compound maleimide (MW 524 g/mol ) in approximately 95-190 µL of solvent. Protect the stock solution from light.

3. Labeling Reaction:

  • While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound maleimide stock solution. The optimal dye-to-protein ratio may vary depending on the protein and the number of accessible cysteines and should be optimized empirically.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light during incubation.

4. Quenching the Reaction (Optional):

  • To stop the labeling reaction, an excess of a low-molecular-weight thiol such as L-cysteine, glutathione, or β-mercaptoethanol can be added to consume any unreacted maleimide.[5] Incubate for an additional 15-30 minutes.

5. Purification of the Labeled Protein:

  • Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[1][6] Equilibrate the column with the desired storage buffer.
  • Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
  • Alternatively, dialysis or the use of spin concentrators can be employed for purification.[5]

Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry.

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of this compound, which is 439 nm (A₄₃₉).

2. Calculation:

  • The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₃₉ × CF₂₈₀)] / ε_protein where:
  • A₂₈₀ is the absorbance of the conjugate at 280 nm.
  • A₄₃₉ is the absorbance of the conjugate at 439 nm.
  • CF₂₈₀ is the correction factor for this compound at 280 nm (0.17).[1][2][7]
  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

Signaling Pathway Visualization

This compound-labeled proteins are frequently used to study cellular signaling pathways. For instance, a labeled antibody can be used to track its target receptor on the cell surface and its subsequent internalization. The following diagram illustrates a generic receptor-mediated endocytosis pathway that could be visualized using a protein labeled with this compound.

G cluster_membrane Cell Membrane cluster_cell Cytoplasm A This compound-Labeled Ligand B Receptor A->B Binding C Ligand-Receptor Complex B->C D Clathrin-Coated Pit C->D Internalization E Endosome D->E F Lysosome (Degradation) E->F G Recycling Endosome E->G H Receptor Recycling G->H H->B Recycling to Membrane

Fig. 2: Example of a signaling pathway studied with a labeled protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to at least 2 mg/mL.[5]
pH of the reaction buffer is incorrect.Ensure the pH is between 7.0 and 7.5.[5]
Presence of thiol-containing substances in the buffer.Use a thiol-free buffer. If necessary, perform buffer exchange.
Cysteine residues are not accessible (e.g., in disulfide bonds).Reduce disulfide bonds with TCEP prior to labeling.
Hydrolysis of the maleimide dye.Prepare the dye stock solution immediately before use in anhydrous solvent.[4]
Over-labeling High number of surface-accessible cysteines.Decrease the dye-to-protein molar ratio or reduce the reaction time.[5]
Precipitation of Protein High concentration of organic solvent from the dye stock.Add the dye stock solution dropwise while stirring. Ensure the final solvent concentration is low.
Protein instability under reaction conditions.Optimize buffer composition, temperature, or reaction time.
High Background Fluorescence Incomplete removal of unreacted dye.Improve the purification step, for example, by using a longer gel filtration column or performing a second purification step.[5]

Storage and Handling

  • This compound Maleimide: Store the solid dye at -20°C, protected from light and moisture.[5]

  • Labeled Protein: Store the purified conjugate under conditions that are optimal for the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[5] Protect the labeled protein from light. Avoid repeated freeze-thaw cycles.[5]

References

Application Notes and Protocols for ATTO 425 Click Chemistry in Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides with fluorescent dyes is paramount for a multitude of applications in research, diagnostics, and therapeutics. ATTO 425, a coumarin-based fluorescent dye, offers a unique set of properties making it an excellent candidate for oligonucleotide conjugation. This document provides detailed application notes and protocols for the covalent attachment of this compound to oligonucleotides using two powerful click chemistry techniques: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This compound is characterized by its high fluorescence quantum yield, large Stokes shift, and exceptional photostability.[1][2] Its moderate hydrophilicity makes it suitable for labeling biomolecules in aqueous environments.[1][2] Click chemistry provides a highly efficient and bioorthogonal approach for conjugating this compound to oligonucleotides, ensuring high specificity and yield.[3]

Data Presentation

This compound Spectral and Physicochemical Properties
PropertyValueReference
Excitation Maximum (λex)439 nm[1]
Emission Maximum (λem)484 nm[1]
Molar Extinction Coefficient (ε)45,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)90%[1]
Fluorescence Lifetime (τ)3.6 ns[1]
StructureCoumarin derivative[1]
SolubilityModerately hydrophilic[1]
Typical Performance Characteristics of this compound Oligonucleotide Conjugation
ParameterCuAACSPAACReference
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.Strain-promoted reaction between a cyclooctyne (B158145) (e.g., DBCO) and an azide.[3][4]
Reaction Speed Fast (minutes to a few hours).Generally fast, but can be slightly slower than CuAAC.[5]
Biocompatibility Requires a copper catalyst, which can be cytotoxic. Use of chelating ligands is recommended to mitigate toxicity.Copper-free, highly biocompatible, and suitable for in vivo applications.[4][5]
Typical Conjugation Efficiency High to quantitative.High to quantitative.[4][6]
Typical Final Purity (after HPLC) >90%>90%[7]
Typical Recovery after Purification 75-80% (RP-HPLC)75-80% (RP-HPLC)[7]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified oligonucleotide with this compound-azide.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound-azide (e.g., from Sigma-Aldrich[8])

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound-Azide Stock Solution: Prepare a 10 mM stock solution of this compound-azide in anhydrous DMSO.

  • Catalyst/Ligand Premix: Prepare a fresh solution of 10 mM CuSO₄ and 50 mM THPTA in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified oligonucleotide (10 nmol)

    • Nuclease-free water to a final volume of 100 µL

    • This compound-azide stock solution (1.5 equivalents, 15 nmol, 1.5 µL)

    • Catalyst/Ligand Premix (1 µL)

  • Initiation of Reaction: Add 1 µL of a freshly prepared 100 mM sodium ascorbate solution in nuclease-free water to the reaction mixture.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the this compound-labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) or an equivalent purification method like ethanol (B145695) precipitation.[1][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified oligonucleotide with this compound-DBCO (Dibenzocyclooctyne).

Materials:

  • Azide-modified oligonucleotide

  • This compound-DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound-DBCO Stock Solution: Prepare a 10 mM stock solution of this compound-DBCO in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents:

    • Azide-modified oligonucleotide (10 nmol)

    • PBS (pH 7.4) to a final volume of 100 µL

    • This compound-DBCO stock solution (2-4 equivalents, 20-40 nmol, 2-4 µL)

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.[4]

  • Purification: Purify the this compound-labeled oligonucleotide using reverse-phase HPLC (RP-HPLC) to separate the conjugate from unreacted dye and oligonucleotide.[1][7]

Mandatory Visualization

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo_Alkyne Alkyne-Modified Oligonucleotide Mix Combine Reagents in Reaction Tube Oligo_Alkyne->Mix ATTO425_Azide This compound-Azide ATTO425_Azide->Mix Catalyst_Ligand CuSO4/THPTA Solution Catalyst_Ligand->Mix Reducer Sodium Ascorbate Reducer->Mix Initiates Reaction Incubate Incubate at RT (1-4 hours) Mix->Incubate HPLC RP-HPLC Purification Incubate->HPLC Analysis Mass Spectrometry & UV-Vis Analysis HPLC->Analysis Final_Product Purified this compound- Oligonucleotide Analysis->Final_Product

Caption: Workflow for CuAAC conjugation of this compound to an oligonucleotide.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo_Azide Azide-Modified Oligonucleotide Mix Combine Reagents in Reaction Tube Oligo_Azide->Mix ATTO425_DBCO This compound-DBCO ATTO425_DBCO->Mix Buffer PBS Buffer (pH 7.4) Buffer->Mix Incubate Incubate at RT (2-4h) or 4°C (overnight) Mix->Incubate HPLC RP-HPLC Purification Incubate->HPLC Analysis Mass Spectrometry & UV-Vis Analysis HPLC->Analysis Final_Product Purified this compound- Oligonucleotide Analysis->Final_Product

Caption: Workflow for SPAAC conjugation of this compound to an oligonucleotide.

References

ATTO 425 for Immunofluorescence (IF) Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425, a fluorescent dye, in immunofluorescence (IF) microscopy. This compound is a versatile fluorophore with properties well-suited for high-quality imaging in cellular and tissue-based research.

Introduction to this compound

This compound is a coumarin-based fluorescent dye known for its high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[1][2] Its moderate hydrophilicity makes it suitable for labeling biological molecules in aqueous environments.[3][4] These characteristics make this compound an excellent choice for various fluorescence microscopy applications, including immunofluorescence, single-molecule detection, and high-resolution microscopy.[1]

Key Features of this compound

  • High Quantum Yield: Efficiently converts absorbed light into emitted fluorescence, resulting in bright signals.[2][5]

  • Large Stokes Shift: The significant difference between the excitation and emission maxima minimizes self-quenching and improves the signal-to-noise ratio.[2][4]

  • Photostability: Exhibits resistance to photobleaching, allowing for longer exposure times and more robust imaging.[1][4]

  • Versatile Conjugation: Can be readily conjugated to antibodies and other proteins through its NHS ester or maleimide (B117702) derivatives.[1][5][6]

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)436 nm[2]
Emission Maximum (λem)484 nm[2]
Molar Extinction Coefficient (ε)45,000 cm⁻¹M⁻¹[2][7]
Quantum Yield (Φ)0.90[2]
Fluorescence Lifetime (τ)3.6 ns[2]
Molecular Weight (MW)~427 g/mol (free acid)[2]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary or secondary antibodies. NHS esters react with primary amines on the antibody to form stable amide bonds.[1]

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in PBS at a concentration of at least 2 mg/mL.[8]

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer. The optimal pH for the labeling reaction is around 8.3.[8]

  • Prepare this compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5][8]

  • Labeling Reaction:

    • Add the this compound NHS ester stock solution to the antibody solution while gently vortexing. A molar excess of 6-8 moles of dye per mole of antibody is recommended for effective labeling.[1]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A₄₃₉ × ε_protein) / ((A₂₈₀ - (A₄₃₉ × CF₂₈₀)) × ε_dye)

      • A₄₃₉ and A₂₈₀ are the absorbances at 439 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of this compound at 439 nm (45,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (0.23 for this compound).[7]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C in single-use aliquots.[8]

G Workflow for Antibody Conjugation with this compound NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC prep_ab Prepare Antibody Solution (pH 8.3-8.5) reaction Incubate Antibody and Dye (1 hour, RT, dark) prep_ab->reaction prep_dye Prepare this compound NHS Ester Stock Solution prep_dye->reaction purify Purify Conjugate (Gel Filtration) reaction->purify qc Determine Degree of Labeling (Spectroscopy) purify->qc storage Store Labeled Antibody (4°C or -20°C) qc->storage G Immunofluorescence Staining Workflow for Cultured Cells start Cultured Cells on Coverslip fix Fixation (4% PFA) start->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (3x PBS) primary_ab->wash1 secondary_ab This compound Secondary Ab Incubation wash1->secondary_ab wash2 Wash (3x PBS) secondary_ab->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image G Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

Application Notes and Protocols for Single-Molecule Imaging with ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO 425 for single-molecule imaging applications. Detailed protocols for sample preparation, labeling, and imaging for techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Single-Particle Tracking (SPT) are provided, along with the key photophysical properties of the dye.

This compound: A Versatile Fluorophore for Single-Molecule Studies

This compound is a fluorescent label with a coumarin (B35378) structure, making it a valuable tool for life science research, including the labeling of DNA, RNA, and proteins.[1] Its characteristic features include strong absorption, a high fluorescence quantum yield, a large Stokes-shift, good photostability, and a low molecular weight.[1] These properties make it highly suitable for high-sensitivity detection, including single-molecule applications. The dye is moderately hydrophilic and its fluorescence can be efficiently excited in the range of 405 - 455 nm.

Photophysical Properties of this compound

A summary of the key photophysical properties of this compound is presented below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.

PropertyValue
Excitation Maximum (λ_abs_)439 nm[2][3]
Emission Maximum (λ_em_)485 nm[2][3]
Molar Extinction Coefficient (ε_max_)45,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ_f_)90%[2]
Fluorescence Lifetime (τ_fl_)3.6 ns[2][3]
Stokes Shift46 nm
Molecular Weight (Carboxy)~401 g/mol [1]

Experimental Protocols

Labeling of Proteins and Nucleic Acids

Successful single-molecule imaging begins with robust and specific labeling of the target molecule. This compound is available in several reactive forms, most commonly as an NHS-ester for labeling primary amines and as a maleimide (B117702) for labeling free sulfhydryl groups.

This protocol is suitable for labeling proteins with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound NHS-ester

  • Anhydrous, amine-free DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Gel filtration column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation: Dissolve the protein at a concentration of 2-10 mg/mL in the labeling buffer.[4][5] Protein solutions must be free of amine-containing substances like Tris or glycine.[5]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the free dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction corresponds to the labeled protein.

This protocol is designed for labeling proteins with free sulfhydryl (thiol) groups, typically found on cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.0-7.5)[4]

  • This compound maleimide

  • Anhydrous, amine-free DMSO or DMF

  • Reducing agent (optional, e.g., DTT or TCEP)

  • Gel filtration column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation: Dissolve the protein at 2-10 mg/mL in a buffer at pH 7.0-7.5.[4] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of DTT for 30 minutes, followed by removal of the DTT using a desalting column.

  • Dye Preparation: Immediately before use, dissolve the this compound maleimide in DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of conventional fluorophores between a fluorescent "on" state and a dark "off" state. For ATTO dyes, an imaging buffer containing a reducing agent like cysteamine (B1669678) (MEA) is recommended.[3]

Materials:

  • Cells cultured on #1.5H coverslips

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Mounting medium for dSTORM (see imaging buffer below)

Protocol:

  • Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS to remove unbound antibodies.

  • Post-fixation (Optional but Recommended): Fix the sample again with 2-4% PFA for 10 minutes to immobilize the antibody-dye conjugates.

  • Final Washes: Wash thoroughly with PBS. The sample is now ready for imaging in the dSTORM buffer.

dSTORM Imaging Buffer (MEA-based):

  • Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

  • GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL in Buffer A) in 200 µL of Buffer A. Centrifuge to remove precipitates and use the supernatant. Store at 4°C for up to 2 weeks.[3]

  • 1 M MEA Solution: Dissolve 77 mg of cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5 if necessary. Store in aliquots at -20°C.[3]

Final Imaging Buffer (prepare fresh): For a final volume of 700 µL:

  • 620 µL of Buffer B

  • 70 µL of 1 M MEA solution

  • 7 µL of GLOX solution

Imaging Procedure:

  • Microscope Setup: Use a microscope equipped for single-molecule imaging, typically with a high numerical aperture objective (e.g., 1.4 NA) and a sensitive EMCCD or sCMOS camera. A 405 nm laser is needed for reactivation and a ~445 nm laser for excitation of this compound.

  • Sample Mounting: Mount the coverslip in a suitable imaging chamber and add the freshly prepared dSTORM imaging buffer.

  • Image Acquisition:

    • Illuminate the sample with the ~445 nm excitation laser at a high power density (e.g., 1-10 kW/cm²) to drive most of the fluorophores into a dark state.

    • Simultaneously, use a low-power 405 nm laser to photo-reactivate a sparse subset of this compound molecules back to the fluorescent state in each frame.

    • Acquire a time-lapse series of thousands of images (typically 10,000-50,000 frames) with a typical exposure time of 10-50 ms (B15284909) per frame.

  • Data Analysis: Process the acquired image series with a single-molecule localization software to identify and localize the individual blinking events with sub-diffraction precision. Reconstruct the final super-resolved image from the list of localizations.

Single-Particle Tracking (SPT)

SPT allows for the observation of the dynamics of individual molecules in live or fixed cells. The high brightness and photostability of this compound make it a suitable probe for this application.

For tracking intracellular proteins in live cells, delivery of the fluorescent probe across the cell membrane is necessary.

Method: Streptolysin O (SLO) Permeabilization This method creates transient pores in the plasma membrane to allow the entry of labeled antibodies or other probes.[6][7]

Materials:

  • Cells cultured on glass-bottom dishes

  • Streptolysin O (SLO)

  • This compound-labeled antibody or probe

  • Cell culture medium

Protocol:

  • Cell Preparation: Culture cells to a suitable confluency on glass-bottom dishes.

  • SLO Permeabilization: Briefly expose the cells to a low concentration of SLO in a serum-free medium to create pores in the cell membrane. The optimal concentration and incubation time need to be determined empirically for each cell type.

  • Probe Delivery: Add the this compound-labeled probe to the permeabilized cells and incubate for a short period (e.g., 5-15 minutes) to allow entry into the cytoplasm.

  • Cell Recovery: Wash the cells with a complete cell culture medium to allow the pores to reseal.

  • Imaging: Proceed with live-cell imaging in an appropriate imaging medium.

Imaging Procedure:

  • Microscope Setup: Use a highly inclined and laminated optical sheet (HILO) or total internal reflection fluorescence (TIRF) microscope for imaging molecules near the coverslip with high signal-to-noise.

  • Laser Power: Use a low laser power for the ~445 nm excitation to minimize phototoxicity and photobleaching. Typical power densities are in the range of 0.1-1 kW/cm².

  • Acquisition Speed: Acquire images at a high frame rate (e.g., 50-200 Hz) to accurately capture the motion of the particles.[8] The exposure time should be short enough to minimize motion blur within a single frame.

  • Data Acquisition: Record a time-lapse series of several hundred to a few thousand frames.

  • Data Analysis: Use a particle tracking software to identify and link the positions of individual fluorescent spots in consecutive frames to generate trajectories. Analyze these trajectories to extract quantitative information such as diffusion coefficients, confinement sizes, and velocities.

Visualizations

Experimental Workflow for Single-Molecule Localization Microscopy

SMLM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) CellCulture->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound-Secondary Ab Incubation PrimaryAb->SecondaryAb Mounting Mount in dSTORM Buffer SecondaryAb->Mounting Acquisition Image Acquisition (Time-lapse) Mounting->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Super-Resolution Image Reconstruction Localization->Reconstruction Quantification Quantitative Analysis Reconstruction->Quantification RTK_Signaling cluster_membrane Plasma Membrane cluster_signal Downstream Signaling Monomer Monomeric RTK (this compound-labeled) Dimer Dimerized RTK Monomer->Dimer Dimerization Autophosphorylation Autophosphorylation Dimer->Autophosphorylation SignalingProteins Recruitment of Signaling Proteins Autophosphorylation->SignalingProteins CellularResponse Cellular Response SignalingProteins->CellularResponse Ligand Ligand Ligand->Monomer Binding

References

ATTO 425: Application Notes and Protocols for Super-Resolution Microscopy (STORM/PALM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425, a fluorescent dye from the coumarin (B35378) family, is emerging as a valuable tool in the field of super-resolution microscopy, particularly in single-molecule localization microscopy (SMLM) techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). Its favorable photophysical properties, including a high fluorescence quantum yield, significant Stokes shift, and good photostability, make it a compelling candidate for achieving nanoscale resolution images of cellular structures.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in STORM and PALM experiments.

Photophysical Properties of this compound

A thorough understanding of the photophysical characteristics of a fluorophore is paramount for successful super-resolution imaging. This compound exhibits properties that are well-suited for the stochastic switching required in STORM and PALM.

PropertyValueReference
Excitation Maximum (λex)439 nm[3]
Emission Maximum (λem)485 nm[3]
Molar Extinction Coefficient45,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield90%[3]
Fluorescence Lifetime3.6 ns[3]
Molecular Weight~427 g/mol [3]

While specific quantitative data on the photoswitching performance of this compound under dSTORM conditions (e.g., photons per switching event, on/off duty cycle, and localization precision) is not as extensively documented as for other dyes like Alexa Fluor 647, its successful application in live-cell dSTORM with a resolution of approximately 20 nm has been reported.[4] The quality of super-resolution images is directly influenced by these photoswitching parameters. A higher photon output per switching event leads to better localization precision, while a low on/off duty cycle is crucial for minimizing the spatial overlap of simultaneously active fluorophores, thus enabling higher labeling densities and, consequently, a more detailed final image.[1]

Experimental Protocols

Labeling of Cellular Structures with this compound

Successful super-resolution imaging begins with optimal sample labeling. The following protocols are adapted for labeling proteins with this compound NHS-ester, a common derivative for targeting primary amines.

Materials:

  • This compound NHS-ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein of interest (e.g., antibody, nanobody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Gel permeation chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine). If necessary, dialyze the protein against PBS.

    • Adjust the protein concentration to 2-10 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation:

    • Add a 5-10 fold molar excess of the reactive this compound solution to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS (pH 7.2).

    • Alternatively, purify the conjugate by extensive dialysis against PBS.

    • The first colored band to elute from the column is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for this compound).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

dSTORM Imaging Protocol for this compound

This protocol is based on established dSTORM procedures and is optimized for fluorophores in the spectral range of this compound.

Materials:

  • Labeled sample on #1.5H coverslips

  • dSTORM imaging buffer (see composition below)

  • Super-resolution microscope equipped with appropriate lasers (e.g., 405 nm for activation and 488 nm for excitation) and a sensitive camera (EMCCD or sCMOC).

dSTORM Imaging Buffer Preparation:

An imaging buffer containing a thiol is essential for inducing the photoswitching of many organic dyes. For dyes in the spectral range of this compound (like ATTO 488), a buffer containing mercaptoethylamine (MEA) is recommended.[5][6]

Buffer Components:

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX Solution:

    • 14 mg Glucose Oxidase

    • 50 µL Catalase (17 mg/mL)

    • 200 µL Buffer A

    • Vortex to dissolve, spin down, and use the supernatant. Store at 4°C for up to 2 weeks.[6]

  • 1 M MEA Solution:

    • 77 mg MEA

    • 1.0 mL 0.25 N HCl

    • Store at 4°C for up to 1 month.[6]

Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution. Mix gently.[6]

Imaging Procedure:

  • Sample Mounting: Mount the coverslip with the labeled cells in an imaging chamber.

  • Buffer Exchange: Replace the storage buffer (e.g., PBS) with the freshly prepared dSTORM imaging buffer.

  • Microscope Setup:

    • Use a high numerical aperture objective (e.g., 100x TIRF objective).

    • Illuminate the sample with the 488 nm laser at a high power density to drive most of the this compound molecules into a dark state.

  • Image Acquisition:

    • Use a low-power 405 nm laser to photoactivate a sparse subset of this compound molecules back to the fluorescent state.

    • Simultaneously excite the activated molecules with the 488 nm laser and record the fluorescence emission using the camera.

    • Acquire a sequence of thousands of frames (typically 10,000 to 100,000) until most of the fluorophores have been localized.

  • Data Analysis:

    • Process the acquired image stack with a single-molecule localization algorithm (e.g., Gaussian fitting) to determine the precise coordinates of each detected fluorophore.

    • Reconstruct the final super-resolution image from the list of localizations.

Visualizations

The following diagrams illustrate key workflows in a typical super-resolution microscopy experiment using this compound.

experimental_workflow cluster_labeling Protein Labeling cluster_imaging dSTORM Imaging Protein Protein Conjugation Conjugation Protein->Conjugation ATTO_425_NHS This compound-NHS ATTO_425_NHS->Conjugation Purification Purification Conjugation->Purification Labeled_Protein This compound-Labeled Protein Purification->Labeled_Protein Sample_Mounting Sample Mounting Labeled_Protein->Sample_Mounting Buffer_Exchange Buffer Exchange Sample_Mounting->Buffer_Exchange Image_Acquisition Image Acquisition Buffer_Exchange->Image_Acquisition Data_Analysis Data Analysis Image_Acquisition->Data_Analysis SR_Image Super-Resolved Image Data_Analysis->SR_Image

Caption: Experimental workflow for dSTORM imaging with this compound.

photoswitching_mechanism S0 S0 S1 S1 S0->S1 Excitation (488 nm) S1->S0 Fluorescence (485 nm) T1 T1 S1->T1 ISC Dark_State Dark State (Radical Anion) T1->Dark_State + Thiol (MEA) Dark_State->S0 Spontaneous or 405 nm Activation

Caption: Simplified Jablonski diagram for dSTORM photoswitching.

Conclusion

This compound is a promising fluorophore for super-resolution imaging, particularly for dSTORM applications in its spectral range. While more extensive quantitative characterization of its photoswitching properties would be beneficial, the existing data and protocols provide a solid foundation for its successful implementation. By following the detailed labeling and imaging protocols outlined in this document, researchers can leverage the favorable characteristics of this compound to achieve high-quality, super-resolved images of cellular structures, thereby advancing our understanding of complex biological processes at the nanoscale.

References

ATTO 425: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425, a fluorescent dye with exceptional properties for flow cytometry. This compound is a valuable tool for immunophenotyping and other flow cytometry applications due to its high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[1]

Introduction to this compound in Flow Cytometry

This compound is a coumarin-based dye that is optimally excited by the violet laser (405 nm), making it an excellent choice for inclusion in multicolor flow cytometry panels.[1] Its key features include strong absorption, a large Stokes shift which minimizes spectral overlap with other fluorochromes, and low molecular weight.[1] These characteristics contribute to bright signals and high-resolution data in complex biological samples.

Key Advantages of this compound:

  • High Quantum Yield: Results in bright fluorescence signals, improving the detection of low-abundance antigens.[1]

  • Large Stokes Shift: The significant separation between its excitation and emission peaks reduces the need for extensive compensation.[1]

  • Photostability: Maintains stable fluorescence upon prolonged exposure to excitation light, ensuring consistent signal intensity during data acquisition.[1]

  • Violet Laser Excitation: Compatible with the commonly available 405 nm violet laser on most modern flow cytometers.

Spectroscopic Properties of this compound

Understanding the excitation and emission spectra of this compound is crucial for proper instrument setup and panel design.

PropertyValue
Excitation Maximum (λex)436 nm
Emission Maximum (λem)484 nm
Molar Extinction Coefficient45,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~90%
Recommended Laser LineViolet (405 nm)
Common Filter Set450/50 nm bandpass

Application: Immunophenotyping of Human T-Cell Subsets

This section details the use of an this compound-conjugated antibody in a multicolor flow cytometry panel for the identification and quantification of human T-cell subsets from peripheral blood mononuclear cells (PBMCs).

Hypothetical Multicolor Panel Design

This panel is designed for the comprehensive analysis of major T-cell populations.

MarkerFluorochromeLaser LinePurpose
CD45BV510VioletLeukocyte common antigen
CD3FITCBluePan T-cell marker
CD4This compound Violet Helper T-cell marker
CD8PEYellow-GreenCytotoxic T-cell marker
CD19APCRedB-cell marker (for exclusion)
CD14PerCP-Cy5.5BlueMonocyte marker (for exclusion)
Live/DeadViability Dye (e.g., Zombie Violet™)VioletExclusion of dead cells
Expected Quantitative Data

The following table presents hypothetical data representing typical results from the analysis of healthy human PBMCs using the panel described above.

Cell PopulationPercentage of Live, Single Cells (%)Median Fluorescence Intensity (MFI) of this compound (CD4)
T-cells (CD3+)65.2-
Helper T-cells (CD3+CD4+)45.815,000
Cytotoxic T-cells (CD3+CD8+)18.5250
B-cells (CD19+)8.9200
Monocytes (CD14+)12.3300

Experimental Protocols

Protocol for Antibody Conjugation: this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to a primary antibody (e.g., anti-human CD4).

Materials:

  • Purified monoclonal antibody (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing amines (e.g., Tris or glycine), dialyze against PBS, pH 7.4.

    • Adjust the antibody solution to a final concentration of 2 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • This compound NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • Add a 2- to 4-fold molar excess of the reactive dye solution to the antibody solution. For an antibody, this typically corresponds to adding 10-20 µL of the dye solution to 1 mL of the protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the fluorescently labeled antibody. The first colored peak to elute is the conjugated antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the conjugate at 280 nm and 436 nm.

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per antibody. An optimal DOL for most antibodies is between 2 and 10.

Protocol for Immunophenotyping of Human PBMCs

Materials:

  • Cryopreserved or freshly isolated human PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • This compound-conjugated anti-human CD4 antibody

  • Other fluorescently conjugated antibodies for the panel

  • Viability dye

  • Fixation/Permeabilization buffer (if performing intracellular staining)

  • Compensation beads

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath and transfer to a tube containing pre-warmed culture medium.

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in FACS buffer.

    • Count the cells and adjust the concentration to 1 x 10⁷ cells/mL in FACS buffer.

  • Viability Staining:

    • Add 100 µL of the cell suspension (1 x 10⁶ cells) to a FACS tube.

    • Add the viability dye according to the manufacturer's instructions and incubate in the dark.

  • Surface Staining:

    • Add the cocktail of fluorescently conjugated antibodies (including this compound-CD4) at their predetermined optimal concentrations.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Fixation (Optional, for sample preservation):

    • After the final wash, resuspend the cell pellet in 200 µL of 1-4% paraformaldehyde in PBS.

    • Incubate for 20 minutes at 4°C.

    • Wash once with FACS buffer and resuspend in an appropriate volume for acquisition.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Prepare single-color compensation controls using compensation beads and each of the antibodies in the panel.

    • Set up the flow cytometer with the appropriate laser and filter settings for all fluorochromes, including this compound (Violet laser, ~450/50 nm filter).

    • Run the compensation controls and calculate the compensation matrix.

    • Acquire the stained samples.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation Cell_Counting Cell Counting & Viability PBMC_Isolation->Cell_Counting Viability_Stain Viability Staining Cell_Counting->Viability_Stain Surface_Stain Surface Antibody Staining (including this compound-CD4) Viability_Stain->Surface_Stain Wash1 Wash Surface_Stain->Wash1 Wash2 Wash Wash1->Wash2 Compensation Compensation Setup Wash2->Compensation Acquisition Sample Acquisition Compensation->Acquisition Gating Gating Strategy Acquisition->Gating Quantification Quantification of Cell Populations Gating->Quantification

Caption: Flow cytometry workflow for immunophenotyping of PBMCs.

Gating Strategy for T-Cell Subset Analysis

G Start Total Events Singlets Singlets Start->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Viability Dye vs FSC-A Lymphocytes Lymphocytes (CD45+) Live_Cells->Lymphocytes SSC-A vs CD45 T_Cells T-Cells (CD3+) Lymphocytes->T_Cells CD3 vs SSC-A Helper_T Helper T-Cells (CD4+) T_Cells->Helper_T CD4 (this compound) vs CD8 Cytotoxic_T Cytotoxic T-Cells (CD8+) T_Cells->Cytotoxic_T CD4 (this compound) vs CD8

Caption: Gating strategy for identifying T-cell subsets.

References

Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) with ATTO 425 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ATTO 425 for Fluorescence In Situ Hybridization

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. The choice of fluorophore is critical for the success of FISH experiments, directly impacting signal brightness, specificity, and photostability. This compound, a fluorescent label with a coumarin-based structure, has emerged as an excellent candidate for FISH applications.[1]

This compound is characterized by a high fluorescence quantum yield, a large Stokes shift, and notable photostability, all of which contribute to a strong and durable signal.[2][3] Its excitation and emission spectra in the blue region make it suitable for multicolor FISH experiments in combination with other fluorophores. These characteristics, along with its moderate hydrophilicity and low molecular weight, facilitate efficient probe labeling and hybridization.[4][5]

This document provides detailed application notes and protocols for the successful use of this compound-labeled probes in FISH experiments, targeting researchers, scientists, and drug development professionals.

Quantitative Data on this compound Performance

The selection of a fluorophore for FISH is heavily influenced by its photophysical properties. This compound exhibits a combination of characteristics that make it a highly effective label for sensitive detection. A summary of its key quantitative data is presented below, allowing for easy comparison with other common fluorophores.

PropertyValueReference
Excitation Maximum (λex)439 nm[2]
Emission Maximum (λem)485 nm[2]
Molar Extinction Coefficient (ε)45,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ)0.90[2]
Fluorescence Lifetime (τ)3.6 ns[2]
Molecular Weight~427 g/mol [2]

Experimental Protocols

I. Labeling of Oligonucleotide Probes with this compound NHS Ester

This protocol describes the labeling of amine-modified oligonucleotide probes with this compound N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Amine-modified oligonucleotide probe

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.2 M Carbonate-bicarbonate buffer (pH 9.0)

  • Nuclease-free water

  • Gel filtration column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

  • Probe Preparation: Dissolve the amine-modified oligonucleotide probe in nuclease-free water to a final concentration of 1-5 µg/µL.

  • Reaction Buffer Preparation: Prepare a 0.2 M carbonate-bicarbonate buffer with a pH of 9.0.

  • This compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide, carbonate-bicarbonate buffer, and the this compound NHS ester solution. A 2-5 fold molar excess of the dye is recommended.

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.

  • Purification of Labeled Probe:

    • Separate the labeled probe from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by reverse-phase HPLC.

    • Monitor the elution of the labeled probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 439 nm (for this compound).

  • Quantification and Storage:

    • Determine the concentration and degree of labeling of the purified probe using spectrophotometry.

    • Store the labeled probe at -20°C in a light-protected tube.

G Oligonucleotide Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC prep_oligo Dissolve Amine-Modified Oligo mix Mix Oligo, Buffer, and Dye prep_oligo->mix prep_dye Dissolve this compound NHS Ester prep_dye->mix incubate Incubate at RT (dark) mix->incubate purify Purify (Gel Filtration/HPLC) incubate->purify quantify Quantify and Store purify->quantify

Caption: Workflow for labeling oligonucleotide probes with this compound.

II. Fluorescence In Situ Hybridization on Cultured Cells

This protocol provides a general procedure for performing FISH on adherent cultured cells using this compound-labeled probes.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • 20x Saline-Sodium Citrate (SSC) buffer

  • Formamide

  • Hybridization buffer (50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • This compound-labeled probe

  • Wash buffer 1 (50% formamide, 2x SSC)

  • Wash buffer 2 (1x SSC)

  • Wash buffer 3 (4x SSC, 0.1% Tween 20)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the coverslips with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash the coverslips twice with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the coverslips in the permeabilization solution for 10 minutes at room temperature.

    • Wash the coverslips twice with PBS for 5 minutes each.

  • Pre-hybridization:

    • Equilibrate the coverslips in 2x SSC for 5 minutes.

    • Dehydrate the cells through an ethanol (B145695) series (70%, 90%, 100%) for 3 minutes each and air dry.

  • Hybridization:

    • Prepare the hybridization mix containing the this compound-labeled probe (final concentration 1-10 ng/µL) in hybridization buffer.

    • Denature the probe mix at 75-80°C for 5-10 minutes, then place on ice.

    • Apply the denatured probe mix to the coverslip.

    • Cover with a larger coverslip and seal with rubber cement.

    • Denature the cellular DNA by placing the slide on a heat block at 75°C for 5 minutes.

    • Incubate the slides in a humidified chamber at 37°C overnight for hybridization.

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in pre-warmed (42°C) Wash buffer 1 three times for 5 minutes each.

    • Wash the slides in pre-warmed (42°C) Wash buffer 2 twice for 5 minutes each.

    • Wash the slides in Wash buffer 3 at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution for 5-10 minutes.

    • Briefly rinse with PBS.

    • Mount the coverslips with antifade mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~440 nm, Emission: ~485 nm) and DAPI.

G FISH Protocol Workflow for Cultured Cells start Start: Cultured Cells on Coverslip fix Fixation (4% PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize prehybridize Pre-hybridization & Dehydration permeabilize->prehybridize hybridize Hybridization (Overnight) prehybridize->hybridize denature_probe Denature this compound Probe denature_probe->hybridize post_wash Post-Hybridization Washes hybridize->post_wash counterstain Counterstain (DAPI) & Mount post_wash->counterstain image Fluorescence Imaging counterstain->image

Caption: General workflow for FISH on cultured cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient probe concentrationIncrease probe concentration in the hybridization mix.
Inefficient probe labelingVerify the degree of labeling of the probe.
Poor probe penetrationOptimize permeabilization step (time, concentration of detergent).
Incorrect hybridization temperatureOptimize hybridization temperature based on probe sequence.
PhotobleachingUse antifade mounting medium and minimize exposure to excitation light.
High Background Non-specific probe bindingIncrease the stringency of post-hybridization washes (increase temperature, decrease salt concentration).
Incomplete removal of unbound probeIncrease the duration and number of post-hybridization washes.
Autofluorescence of cells/tissueUse appropriate filters and consider background subtraction during image analysis.
Probe Aggregation High probe concentrationLower the probe concentration in the hybridization buffer.
Improper probe dissolutionEnsure the probe is fully dissolved before use.

Conclusion

This compound is a robust and reliable fluorescent dye for labeling probes used in fluorescence in situ hybridization. Its excellent photophysical properties, including high quantum yield and photostability, contribute to bright and stable signals, enabling high-quality imaging and analysis. The detailed protocols and troubleshooting guide provided in this document serve as a comprehensive resource for researchers to successfully implement this compound in their FISH experiments, leading to reliable and reproducible results in their cellular and molecular investigations.

References

Application Note: Direct Antibody Labeling with ATTO 425 for Quantitative Fluorescent Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent Western blotting has emerged as a superior alternative to traditional chemiluminescent methods, offering a wider dynamic range, higher signal stability, and the capability for multiplex detection.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the direct labeling of primary antibodies with ATTO 425 fluorescent dye for use in quantitative Western blotting.

This compound is a fluorescent label with a coumarin (B35378) structure, characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[3][4][5] These properties make it an ideal candidate for high-sensitivity detection in various life science applications.[3] Direct labeling of a primary antibody with this compound eliminates the need for a secondary antibody, streamlining the workflow, reducing potential sources of error and cross-reactivity, and facilitating multiplex experiments.

This document details the protocols for antibody conjugation with this compound-NHS Ester and the subsequent use of the labeled antibody in a fluorescent Western blotting workflow.

Properties of this compound Dye

The photophysical characteristics of this compound make it highly suitable for protein labeling and fluorescent imaging applications.

PropertyValueReference
Chemical Structure Coumarin Derivative[3][4]
Excitation Maximum (λabs) ~439 nm[4][6]
Emission Maximum (λfl) ~485 nm[4][6]
Molar Extinction Coefficient (εmax) 4.5 x 10⁴ M⁻¹ cm⁻¹[4]
Fluorescence Quantum Yield (ηfl) ~90%[4]
Fluorescence Lifetime (τfl) ~3.6 ns[3][6]
Recommended Reactivity This compound NHS Ester for primary amines (Lysine)[7][8]

Protocol 1: Covalent Labeling of Antibodies with this compound-NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary antibodies. The NHS ester reacts efficiently with primary amine groups (-NH₂) on the antibody, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[8]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Storage prep_ab Prepare Antibody conjugate Incubate (Conjugation) prep_ab->conjugate Amine-free buffer pH 8.0-9.0 prep_dye Prepare this compound prep_dye->conjugate Freshly dissolved in anhydrous DMSO purify Purify Conjugate conjugate->purify Remove unreacted dye characterize Characterize (DOL) purify->characterize store Store Labeled Antibody characterize->store Protect from light -20°C G prep Sample Prep & Lysis sds SDS-PAGE prep->sds transfer Protein Transfer sds->transfer Low-Fluorescence PVDF Membrane block Blocking transfer->block primary_inc Primary Ab Incubation (this compound-labeled) block->primary_inc wash Washing primary_inc->wash Protect from light image Fluorescent Imaging wash->image Ex: ~440 nm Em: ~485 nm analyze Data Analysis image->analyze G receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk p_erk p-ERK (Phosphorylated) erk->p_erk transcription Transcription Factors p_erk->transcription response Cellular Response transcription->response

References

ATTO 425: Application Notes and Protocols for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) class of dyes, recognized for its exceptional photophysical properties that make it a valuable tool for live-cell imaging applications.[1] Its key characteristics include a strong absorption profile, high fluorescence quantum yield, a significant Stokes shift, and good photostability, all packaged within a low molecular weight structure.[1] These features contribute to high-sensitivity detection, making it suitable for a range of applications from fluorescence microscopy to single-molecule studies.[1] This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging experiments.

Photophysical and Performance Characteristics

A thorough understanding of the spectral properties and performance metrics of this compound is crucial for designing and optimizing live-cell imaging experiments. The following tables summarize the key quantitative data for this fluorophore.

PropertyValueReference
Excitation Maximum (λabs)439 nm
Emission Maximum (λfl)485 nm
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield (ηfl)90%
Fluorescence Lifetime (τfl)3.6 ns
Molecular Weight (MW)499 g/mol (NHS ester)
Performance MetricObservationReference
Photostability Good photostability, suitable for long-term imaging. ATTO dyes, in general, are known for their high photostability.[1]
Signal-to-Noise Ratio (SNR) High quantum yield and large Stokes shift contribute to a good signal-to-noise ratio by minimizing background fluorescence.[1]
Cytotoxicity Low cytotoxicity is expected at typical working concentrations for live-cell imaging, but it is always recommended to perform a cytotoxicity assay for each specific cell type and experimental condition.[2][3]

Experimental Protocols

Labeling of Biomolecules with this compound

This compound is available with different reactive groups for conjugation to various biomolecules. The most common forms are NHS esters for labeling primary amines (e.g., on proteins) and maleimides for labeling thiols (e.g., on cysteines).

This protocol is adapted for labeling proteins with primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel permeation chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL. Ensure the protein solution is free from amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.

  • Conjugation: Add a 2- to 4-fold molar excess of the reactive dye to the protein solution. For antibodies, a general starting point is to add 10-20 µL of the dye solution to 1 mL of the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with constant or repeated stirring.

  • Purification: Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored, fluorescent band to elute is the labeled protein.

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • Carbonate buffer (0.2 M, pH 8-9)

  • This compound NHS ester

  • Anhydrous DMF

  • Gel filtration or reversed-phase HPLC for purification

Procedure:

  • Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

  • Dye Preparation: Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.

  • Conjugation: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the label solution.

  • Incubation: Incubate the reaction at room temperature for 2 hours with shaking.

  • Purification: Purify the labeled oligonucleotide from free dye using gel filtration or reversed-phase HPLC.

Live-Cell Imaging with this compound-Labeled Biomolecules

This protocol provides a general framework for live-cell imaging. Specific parameters will need to be optimized for your particular experimental setup and cell type.

Materials:

  • Cells of interest

  • Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • This compound-labeled biomolecule

  • Imaging vessel (e.g., glass-bottom dish or chamber slide)

  • Fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

  • Cell Preparation:

    • Seed cells onto the imaging vessel at an appropriate density to allow for individual cell imaging without excessive confluence.

    • Allow cells to adhere and grow under standard cell culture conditions (37°C, 5% CO₂).

  • Introduction of Labeled Biomolecule:

    • The method for introducing the labeled biomolecule will depend on the molecule and cell type. Options include:

      • Microinjection: Direct injection into the cytoplasm or nucleus.

      • Transfection: For genetically encoded tags that can be subsequently labeled.

      • Membrane-permeant conjugates: Some small molecule conjugates may be cell-permeable.

      • Endocytosis/Uptake: For labeled ligands that bind to cell surface receptors.

    • Incubate the cells with the this compound-labeled biomolecule for a predetermined time and at an optimized concentration.

  • Washing: Gently wash the cells with pre-warmed, phenol (B47542) red-free medium or PBS to remove any unbound fluorescent probe and reduce background.

  • Imaging:

    • Place the imaging vessel on the microscope stage within the environmental chamber.

    • Use the appropriate filter set for this compound (Excitation: ~440 nm, Emission: ~485 nm).

    • Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[4]

    • Acquire images at the desired time intervals for time-lapse experiments.

Cytotoxicity Assay

It is essential to assess the potential toxicity of this compound at the working concentration in your specific cell line.[3]

Materials:

  • Cells of interest

  • This compound at various concentrations

  • A commercial cytotoxicity assay kit (e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit)[5][6]

  • 96-well plate

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of this compound concentrations, including a vehicle-only control.

  • Incubate for a period relevant to your planned imaging experiment.

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure cell viability using a plate reader or by counting live/dead cells with a fluorescence microscope.

Visualizing Workflows and Pathways

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Imaging Dish C Introduce Labeled Biomolecule to Cells A->C B Label Biomolecule with this compound B->C D Wash to Remove Unbound Probe C->D E Live-Cell Imaging (Microscopy) D->E F Image Processing and Analysis E->F G Data Interpretation F->G

Caption: General workflow for a live-cell imaging experiment.

Troubleshooting Common Issues in Live-Cell Imaging

G cluster_problem Problem cluster_solution Potential Solution P1 Low Signal S1 Increase Dye Concentration Optimize Filter Set P1->S1 P2 High Background S2 Thorough Washing Use Phenol Red-Free Medium P2->S2 P3 Phototoxicity S3 Reduce Laser Power Decrease Exposure Time P3->S3

Caption: Common problems and solutions in live-cell imaging.

Conclusion

This compound is a powerful and versatile fluorescent probe for live-cell imaging. Its favorable photophysical properties allow for high-quality imaging with good signal-to-noise ratios and photostability. By following the detailed protocols for labeling and imaging, and by carefully optimizing experimental parameters, researchers can successfully employ this compound to investigate a wide range of dynamic cellular processes. As with any live-cell imaging experiment, careful attention to maintaining cell health is paramount for obtaining biologically relevant and reproducible data.

References

FRET (Förster Resonance Energy Transfer) pairs with ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing ATTO 425 as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. It includes a comprehensive list of suitable acceptor dyes, their spectral properties, and calculated Förster radii. Detailed protocols for biomolecule labeling, FRET data acquisition, and analysis are provided to facilitate the successful implementation of FRET-based assays in your research.

Introduction to FRET with this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.

This compound is a coumarin-based dye that serves as an excellent FRET donor in the blue region of the spectrum. Its key characteristics include a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a reliable choice for a wide range of FRET applications.[1][2]

The FRET Process:

The fundamental principle of a FRET experiment involves labeling one molecule of interest with the donor fluorophore (this compound) and the interacting partner with a suitable acceptor fluorophore. Upon excitation of the donor, if the two molecules are in close proximity, a portion of the donor's excitation energy will be transferred to the acceptor, resulting in the acceptor's fluorescence emission. This sensitized emission of the acceptor and a concurrent quenching of the donor's fluorescence are the hallmarks of FRET.

FRET_Process Figure 1. The FRET Process D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Energy Transfer A_excited Excited State (S1) A_excited->A_ground Fluorescence Excitation Excitation Light (e.g., 436 nm) Donor_Emission Donor Emission (e.g., 484 nm) FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission

A diagram illustrating the FRET process.

Suitable FRET Acceptors for this compound

The choice of a suitable acceptor dye is critical for a successful FRET experiment. The acceptor's absorption spectrum must overlap significantly with the emission spectrum of the donor, this compound. Below is a table summarizing the spectral properties of this compound and a selection of suitable ATTO acceptor dyes, along with their calculated Förster radii (R₀), which is the distance at which FRET efficiency is 50%.

Table 1: Spectral Properties of this compound and Potential FRET Acceptors

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldFörster Radius (R₀) with this compound (Å)
This compound (Donor) 436[1][2]484[1][2]45,000[3]0.90[3]-
ATTO 46545347765,0000.6059
ATTO 48850152390,0000.8059
ATTO 514514537110,0000.9561
ATTO 520516537110,0000.9058
ATTO 532532[4]552[4]115,000[4]0.90[4]60
ATTO 550554[5]576[5]120,000[5]0.80[5]56
ATTO 565564[6]590[6]120,000[6]0.90[6]59
ATTO 590594[7]624[7]120,000[7]0.8048
ATTO 594601[8]627[8]120,000[8]0.85[8]48
ATTO 620620[1]642[1]120,000[1]0.50[1]45
ATTO 633630[9]651[9]130,000[9]0.64[9]44
ATTO 647N646[2]664[2]150,000[2]0.65[2]41
ATTO 655663[10]684[10]125,000[10]0.30[10]39

Förster radii are calculated based on an assumed orientation factor (κ²) of 2/3, a refractive index (n) of 1.4, and the quantum yield of the donor (this compound). The values are sourced from ATTO-TEC product information.[9][11]

Experimental Protocols

Labeling of Biomolecules

Accurate and efficient labeling of your biomolecules with the donor and acceptor dyes is the first critical step in a FRET experiment. ATTO dyes are available with different reactive groups to facilitate covalent attachment to various functional groups on proteins, nucleic acids, and other molecules. The most common are NHS-esters for labeling primary amines (e.g., lysine (B10760008) residues in proteins) and maleimides for labeling thiols (e.g., cysteine residues).

Workflow for Biomolecule Labeling:

Labeling_Workflow Figure 2. General Biomolecule Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Biomolecule_Prep Prepare Biomolecule (e.g., Protein, Oligonucleotide) in amine-free buffer Mixing Mix Biomolecule and Dye (Control molar ratio) Biomolecule_Prep->Mixing Dye_Prep Prepare Dye Stock Solution (e.g., this compound-NHS in DMSO) Dye_Prep->Mixing Incubation Incubate (e.g., 1 hour at room temperature) Mixing->Incubation Purification Purify Labeled Biomolecule (e.g., Gel filtration, Dialysis) to remove free dye Incubation->Purification Characterization Determine Degree of Labeling (DOL) and Concentration Purification->Characterization

A generalized workflow for labeling biomolecules.

Protocol for Protein Labeling with this compound-NHS Ester:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for the NHS-ester.[6]

  • Dye Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[6]

  • Characterization: Determine the degree of labeling (DOL) and the concentration of the labeled protein using spectrophotometry. The DOL is the average number of dye molecules per protein.

FRET Measurement by Sensitized Emission

This is the most common method for measuring FRET in microscopy. It involves exciting the donor and measuring the emission from both the donor and the acceptor.

Protocol for Sensitized Emission FRET:

  • Sample Preparation: Prepare three types of samples for initial calibration: a donor-only sample, an acceptor-only sample, and the dual-labeled FRET sample.

  • Image Acquisition:

    • Donor Channel: Excite the sample at the donor's excitation wavelength (e.g., ~440 nm for this compound) and collect the emission at the donor's emission wavelength (e.g., ~480 nm).

    • Acceptor Channel: Excite the sample at the acceptor's excitation wavelength and collect the emission at the acceptor's emission wavelength.

    • FRET Channel: Excite the sample at the donor's excitation wavelength and collect the emission at the acceptor's emission wavelength.

  • Correction for Crosstalk:

    • Donor Bleed-through: Measure the signal in the FRET channel from the donor-only sample when excited at the donor excitation wavelength. This value represents the percentage of donor emission that "leaks" into the acceptor detection channel.

    • Acceptor Direct Excitation: Measure the signal in the FRET channel from the acceptor-only sample when excited at the donor excitation wavelength. This accounts for the direct excitation of the acceptor by the donor's excitation light.

  • FRET Efficiency Calculation: After correcting for crosstalk, the FRET efficiency (E) can be calculated using various established algorithms. A common approach is the normalized FRET (NFRET) calculation.

FRET Measurement by Acceptor Photobleaching

This method provides a more direct measure of FRET efficiency by observing the de-quenching of the donor fluorescence after the acceptor has been photobleached.

Protocol for Acceptor Photobleaching FRET:

  • Pre-bleach Imaging: Acquire images of the dual-labeled sample in both the donor and acceptor channels.

  • Acceptor Photobleaching: Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is significantly reduced.

  • Post-bleach Imaging: Acquire another image of the same ROI in the donor channel.

  • FRET Efficiency Calculation: An increase in the donor's fluorescence intensity after acceptor photobleaching is indicative of FRET. The FRET efficiency (E) can be calculated using the following formula:

    E = 1 - (I_pre / I_post)

    where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.[12]

Data Analysis and Interpretation

The analysis of FRET data requires careful correction for spectral crosstalk and background fluorescence. The calculated FRET efficiency can then be used to determine the distance between the donor and acceptor or to monitor changes in their proximity.

Workflow for FRET Data Analysis:

FRET_Analysis_Workflow Figure 3. FRET Data Analysis Workflow cluster_acquisition Data Acquisition cluster_correction Image Correction cluster_calculation FRET Calculation cluster_interpretation Interpretation Acquire_Images Acquire Images (Donor, Acceptor, FRET channels) Background_Subtraction Background Subtraction Acquire_Images->Background_Subtraction Crosstalk_Correction Crosstalk Correction (Donor bleed-through & Acceptor direct excitation) Background_Subtraction->Crosstalk_Correction Calculate_FRET Calculate FRET Efficiency (E) or FRET Index Crosstalk_Correction->Calculate_FRET Interpretation Relate FRET to Biological Question (e.g., Protein-protein interaction, conformational change) Calculate_FRET->Interpretation

A workflow for analyzing FRET microscopy data.

Applications of this compound in FRET-Based Assays

This compound-based FRET pairs can be employed in a wide array of applications to study dynamic biological processes with high spatial and temporal resolution.

  • Protein-Protein Interactions: By labeling two putative interacting proteins with this compound and a suitable acceptor, their association and dissociation can be monitored in real-time within living cells.

  • Conformational Changes: Intramolecular FRET can be used to probe conformational changes within a single protein. By labeling two different sites on the same protein, changes in the distance between these sites can be detected as a change in FRET efficiency.

  • Enzyme Activity Assays: FRET-based biosensors can be designed to report on the activity of enzymes such as proteases and kinases. These biosensors typically consist of a substrate peptide flanked by the FRET pair. Cleavage of the substrate by a protease separates the FRET pair, leading to a loss of FRET.

  • Nucleic Acid Hybridization: FRET can be used to monitor the hybridization of complementary nucleic acid strands in real-time.

Conclusion

This compound is a versatile and robust donor fluorophore for FRET-based studies. Its favorable photophysical properties, combined with the availability of a wide range of suitable ATTO acceptor dyes, make it an excellent choice for investigating a variety of biological phenomena. By following the detailed protocols and guidelines presented in these application notes, researchers can confidently implement FRET assays to gain deeper insights into the molecular mechanisms governing cellular processes.

References

ATTO 425 Phalloidin: Application Notes and Protocols for Advanced Actin Filament Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 phalloidin (B8060827) is a high-affinity probe designed for the fluorescent labeling of filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. This conjugate combines the exceptional photophysical properties of the this compound dye with the specific binding characteristics of phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom. Phalloidin binds to F-actin with high selectivity, stabilizing the filaments and preventing their depolymerization. The this compound fluorophore, a coumarin-based dye, offers strong absorption, a high fluorescence quantum yield, and good photostability, making this conjugate an ideal tool for visualizing the intricate and dynamic actin cytoskeleton in fixed cells and tissues. Its large Stokes shift facilitates the clear separation of emission and excitation signals, resulting in high-contrast and low-background fluorescence imaging.

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound phalloidin in actin filament staining.

Table 1: Photophysical Properties of this compound Phalloidin

PropertyValue
Excitation Maximum (λex)439 nm
Emission Maximum (λem)485 nm
Molar Extinction Coefficient (ε)4.5 x 10⁴ cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)0.90
Molecular Weight~1171 g/mol

Table 2: Recommended Staining Parameters

ParameterRecommendation
Stock Solution Preparation
Lyophilized Pellet10 nmol
Solvent500 µL Methanol
Resulting Concentration20 µM
Storage-20°C, protected from light
Working Solution Concentration
Adherent & Suspension Cells0.5 - 1.0 µM (1:40 to 1:20 dilution of stock)
Tissue Sections1.0 - 2.0 µM (1:20 to 1:10 dilution of stock)
Incubation Time
Adherent & Suspension Cells30 - 60 minutes at Room Temperature
Tissue Sections60 - 120 minutes at Room Temperature

Experimental Protocols

I. Staining of F-Actin in Adherent Cultured Cells

This protocol is suitable for cells grown on glass coverslips or in imaging-compatible culture dishes.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • This compound Phalloidin Stock Solution (20 µM in methanol)

  • Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: (Optional, but recommended to reduce background) Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Staining: Prepare the this compound phalloidin working solution by diluting the stock solution in PBS (or Blocking Buffer if used) to a final concentration of 0.5 - 1.0 µM. Cover the cells with the staining solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained actin filaments using a fluorescence microscope with appropriate filter sets for the this compound dye (Excitation: ~440 nm, Emission: ~485 nm).

II. Staining of F-Actin in Suspension Cells

This protocol requires centrifugation steps to handle non-adherent cells.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • This compound Phalloidin Stock Solution (20 µM in methanol)

  • Poly-L-Lysine coated coverslips or slides (optional, for adherence)

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest suspension cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.

  • Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 10-15 minutes at room temperature.

  • Washing: Centrifuge the fixed cells, discard the supernatant, and wash the pellet three times with PBS.

  • Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.

  • Washing: Centrifuge and wash the cells three times with PBS.

  • Blocking: (Optional) Resuspend the cell pellet in 1% BSA in PBS and incubate for 30 minutes at room temperature.

  • Staining: Centrifuge the cells and resuspend the pellet in the this compound phalloidin working solution (0.5 - 1.0 µM in PBS or Blocking Buffer). Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Centrifuge and wash the cells three times with PBS to remove unbound phalloidin.

  • Mounting: Resuspend the final cell pellet in a small volume of PBS. Pipette the cell suspension onto a glass slide and cover with a coverslip. For better imaging, cells can be adhered to Poly-L-Lysine coated slides after the final wash.

  • Imaging: Proceed with fluorescence microscopy as described for adherent cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging start Start: Adherent or Suspension Cells wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with 0.1% Triton X-100 wash2->perm wash3 Wash with PBS (3x) perm->wash3 block (Optional) Block with 1% BSA wash3->block stain Incubate with This compound Phalloidin block->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount Sample wash4->mount image Fluorescence Microscopy mount->image end Data Analysis image->end

Experimental workflow for F-actin staining.

Rho_GTPase_Pathway cluster_upstream Upstream Signaling cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors & Actin Remodeling stimuli Extracellular Stimuli (e.g., Growth Factors) receptor Receptor Tyrosine Kinase stimuli->receptor gef GEFs receptor->gef rho_gdp Rho-GDP (inactive) gef->rho_gdp Activates rho_gtp Rho-GTP (active) rho_gdp->rho_gtp rho_gtp->rho_gdp GAPs (Inactivation) rock ROCK rho_gtp->rock formin mDia/Formin rho_gtp->formin limk LIMK rock->limk mlc Myosin Light Chain Phosphorylation rock->mlc actin_poly Actin Polymerization formin->actin_poly cofilin Cofilin (inactive) limk->cofilin Inhibits Depolymerization stress_fibers Stress Fiber Formation & Contraction mlc->stress_fibers actin_poly->stress_fibers

Rho GTPase signaling to the actin cytoskeleton.

ATTO 425 Azide for Bioorthogonal Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent label belonging to the coumarin (B35378) dye family.[1][2][3] It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a robust tool for various bioanalytical applications.[1][4][5] The azide (B81097) functional group on this compound allows for its specific covalent attachment to alkyne-modified biomolecules via bioorthogonal "click chemistry" reactions.[2][3] This highly selective and biocompatible ligation strategy enables the precise labeling of proteins, nucleic acids, and glycans in complex biological samples, including live cells.[6][7]

This document provides detailed application notes and protocols for the use of this compound azide in bioorthogonal labeling experiments, focusing on the two most common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Spectroscopic and Physicochemical Properties

Proper experimental design and data interpretation require a clear understanding of the spectral characteristics of this compound. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λ_abs_)439 nm[1][3]
Emission Maximum (λ_fl_)485 nm[1][3]
Molar Extinction Coefficient (ε_max_)4.5 x 10^4^ M^-1^ cm^-1^[1][3]
Fluorescence Quantum Yield (η_fl_)90%[1][3]
Fluorescence Lifetime (τ_fl_)3.6 ns[1][3]
Molecular Weight602 g/mol [3]
StructureCoumarin derivative[1][2][5]
SolubilitySoluble in polar solvents (e.g., DMF, DMSO)[5]

Bioorthogonal Labeling Strategies with this compound Azide

Bioorthogonal labeling with this compound azide is a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Second, the alkyne-tagged biomolecule is reacted with this compound azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to ligate terminal alkynes and azides.[8][9] This method is ideal for labeling purified proteins, cell lysates, and fixed cells.[10][11]

CuAAC_Workflow cluster_step1 Step 1: Introduce Alkyne Handle cluster_step2 Step 2: CuAAC Reaction cluster_step3 Step 3: Analysis Biomolecule Biomolecule Alkyne_Biomolecule Alkyne_Biomolecule Biomolecule->Alkyne_Biomolecule Metabolic or Chemical Modification Labeled_Biomolecule Labeled_Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule  + this compound Azide + Cu(I) catalyst (e.g., CuSO4/Ascorbate) ATTO_425_Azide ATTO_425_Azide Analysis Analysis Labeled_Biomolecule->Analysis Purification & Detection

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[12] The absence of a cytotoxic copper catalyst makes SPAAC the preferred method for labeling biomolecules in living cells and organisms.[6][12]

SPAAC_Workflow cluster_step1 Step 1: Introduce Azide Handle cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Analysis Live_Cells Live_Cells Azide_Cells Azide_Cells Live_Cells->Azide_Cells Metabolic Labeling (e.g., Ac4ManNAz or AHA) Labeled_Cells Labeled_Cells Azide_Cells->Labeled_Cells  + this compound-Cyclooctyne (Copper-free) Cyclooctyne_ATTO_425 This compound-Cyclooctyne Microscopy Microscopy Labeled_Cells->Microscopy Washing & Imaging Protein_Synthesis_Pathway AHA Azidohomoalanine (AHA) (Methionine Analog) Ribosome Ribosome AHA->Ribosome Cellular Uptake and Aminoacylation Nascent_Protein Newly Synthesized Protein with AHA incorporated Ribosome->Nascent_Protein Translation Labeled_Protein Fluorescently Labeled Nascent Protein Nascent_Protein->Labeled_Protein SPAAC Reaction ATTO_425_Cyclooctyne This compound-Cyclooctyne ATTO_425_Cyclooctyne->Labeled_Protein Glycan_Labeling_Pathway Ac4ManNAz Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) Metabolic_Pathway Sialic Acid Biosynthetic Pathway Ac4ManNAz->Metabolic_Pathway Cellular Uptake and Metabolism Azide_Glycan Cell Surface Glycoprotein with Azide-Sialic Acid Metabolic_Pathway->Azide_Glycan Incorporation into Glycans Labeled_Glycan Fluorescently Labeled Glycoprotein Azide_Glycan->Labeled_Glycan SPAAC Reaction ATTO_425_Cyclooctyne This compound-Cyclooctyne ATTO_425_Cyclooctyne->Labeled_Glycan

References

Application Notes: Conjugating ATTO 425 to Nanoparticles for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of fluorescent dyes to nanoparticles creates powerful probes for a multitude of applications in research, diagnostics, and drug delivery.[] Nanoparticles serve as versatile scaffolds, and when conjugated with bright, photostable dyes like ATTO 425, they become highly sensitive tools for bioimaging and tracking.[2][3] this compound is a fluorescent label with a coumarin (B35378) structure, characterized by high fluorescence quantum yield, a large Stokes shift, and excellent photostability.[4] It can be efficiently excited in the 405-455 nm range, making it compatible with common laser lines.[4]

This document provides detailed protocols for conjugating this compound to nanoparticles using two common and robust chemistries: N-hydroxysuccinimide (NHS)-ester chemistry for targeting primary amines and maleimide (B117702) chemistry for targeting thiols.

Key Spectroscopic Properties of this compound

Quantitative analysis and characterization of the final conjugate rely on the fundamental spectroscopic properties of the dye.

PropertyValueReference
Maximum Absorption (λabs)439 nm[4]
Maximum Fluorescence (λfl)484 nm[4]
Molar Extinction Coefficient (ε)45,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (η)0.90[4]
Fluorescence Lifetime (τ)3.6 ns[4]

General Experimental Workflow

The overall process for creating and verifying fluorescently labeled nanoparticles involves several key stages, from nanoparticle functionalization to final characterization.

G cluster_prep Preparation cluster_react Conjugation Reaction cluster_purify Purification cluster_char Characterization cluster_app Application NP 1. Select & Functionalize Nanoparticle (NP) (e.g., with -NH2 or -SH) React 3. Mix NP and Dye Under Optimal Conditions (pH, Molar Ratio, Temp) NP->React Dye 2. Prepare this compound Reactive Derivative (NHS-Ester or Maleimide) Dye->React Purify 4. Remove Unreacted Dye (Dialysis, Gel Filtration, or Centrifugation) React->Purify Char 5. Analyze Conjugate (UV-Vis, DLS, etc.) Purify->Char App 6. Use in Downstream Assays (e.g., Bioimaging) Char->App

Caption: General workflow for conjugating this compound dye to functionalized nanoparticles.

Protocol 1: this compound NHS Ester Conjugation to Amine-Functionalized Nanoparticles

This is the most common method for labeling nanoparticles that have been functionalized to present primary amine (-NH₂) groups on their surface. The NHS ester of this compound reacts with these amines to form a stable amide bond.[5]

G NP Nanoparticle-NH₂ Product Nanoparticle-Amide-ATTO 425 NP->Product Reaction at pH 8.0 - 9.0 Plus1 + Dye This compound-NHS Ester Dye->Product Byproduct NHS Plus2 +

Caption: Reaction schematic for this compound NHS ester conjugation to an amine-functionalized surface.

Recommended Reaction Conditions

ParameterRecommended ValueRationale
pH 8.0 - 9.0At this pH, primary amines are sufficiently deprotonated and reactive. Higher pH increases the rate of NHS-ester hydrolysis.[5][6]
Buffer Sodium Bicarbonate (0.1 M) or Borate (50 mM)Use amine-free buffers like PBS (at adjusted pH) or bicarbonate to avoid competing reactions.[][6]
Temperature Room Temperature (20-25°C)Prevents potential degradation of the nanoparticle or dye while allowing for an efficient reaction rate.[]
Dye:Nanoparticle Molar Ratio 5:1 to 20:1This should be optimized. A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation.[6]
Reaction Time 1 - 2 hoursTypically sufficient for the reaction to reach completion. Protect from light to prevent photobleaching.[5][6]

Experimental Protocol

  • Nanoparticle Preparation :

    • Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). The concentration should be optimized but a starting point of 1-5 mg/mL is common.

    • Ensure the nanoparticle solution is free of any amine-containing substances like Tris or ammonium (B1175870) ions, which can be removed by dialysis or buffer exchange against the reaction buffer.[5]

  • This compound NHS Ester Stock Solution :

    • Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[5][6] NHS esters are moisture-sensitive, so use of dry solvents is critical.[6]

  • Conjugation Reaction :

    • Add the calculated volume of the this compound stock solution to the nanoparticle dispersion while gently stirring or vortexing.

    • Incubate the mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional) :

    • To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. This will react with any remaining NHS esters. Incubate for 15-30 minutes.[6]

  • Purification :

    • Proceed immediately to purification to remove unreacted dye and quenching reagents (see Purification section below).

Protocol 2: this compound Maleimide Conjugation to Thiol-Functionalized Nanoparticles

This method is highly specific for nanoparticles functionalized with sulfhydryl or thiol (-SH) groups. The maleimide group on the this compound derivative reacts with the thiol to form a stable thioether bond.[5][7]

G NP Nanoparticle-SH Product Nanoparticle-Thioether-ATTO 425 NP->Product Reaction at pH 7.0 - 7.5 Plus1 + Dye This compound-Maleimide Dye->Product

Caption: Reaction schematic for this compound maleimide conjugation to a thiol-functionalized surface.

Recommended Reaction Conditions

ParameterRecommended ValueRationale
pH 7.0 - 7.5This pH range ensures the thiol group is sufficiently nucleophilic while minimizing reaction with amines and hydrolysis of the maleimide group.[8]
Buffer PBS or HEPESThese buffers maintain the required pH without interfering with the reaction. Avoid thiol-containing reagents like DTT.
Temperature Room Temperature (20-25°C)Provides a balance between reaction efficiency and the stability of the maleimide group and nanoparticle.[9]
Maleimide:Thiol Molar Ratio 2:1 to 5:1A modest excess of maleimide ensures efficient conjugation. The optimal ratio can vary depending on the nanoparticle and should be determined empirically.[7][9]
Reaction Time 2 - 4 hoursMaleimide-thiol reactions are generally efficient; this timeframe is usually sufficient. Protect from light.[7]

Experimental Protocol

  • Nanoparticle Preparation :

    • Disperse the thiol-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.2). If the thiols are protected or exist as disulfides, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.

    • Ensure the nanoparticle solution is free of any thiol-containing substances.

  • This compound Maleimide Stock Solution :

    • Prepare a fresh stock solution of this compound maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction :

    • Add the this compound maleimide stock solution to the nanoparticle dispersion.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Quenching (Optional) :

    • The reaction can be stopped by adding a free thiol reagent like glutathione (B108866) or β-mercaptoethanol to react with excess maleimide groups.[8]

  • Purification :

    • Purify the conjugate to remove unreacted dye and byproducts.

Purification and Characterization of Conjugates

Purification

Proper purification is essential to remove unreacted dye, which can interfere with downstream applications and quantitative analysis.[]

  • Size Exclusion Chromatography (SEC) / Gel Filtration : This is a highly effective method that separates the large nanoparticle-dye conjugates from the small, free dye molecules.[][5] A Sephadex G-25 column is commonly used.[5][10]

  • Dialysis : Useful for larger batches, dialysis involves placing the reaction mixture in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer to allow small, unreacted dye molecules to diffuse out.[11]

  • Centrifugation / Pellet Resuspension : For larger or denser nanoparticles, repeated cycles of centrifugation to pellet the nanoparticles, followed by removal of the supernatant and resuspension in fresh buffer, can effectively wash away free dye.

Characterization

After purification, the conjugate must be characterized to determine the success of the reaction and the properties of the final product.[12]

  • UV-Visible Spectroscopy : This is used to determine the concentration of the nanoparticle and the dye, which allows for the calculation of the Degree of Labeling (DOL) —the average number of dye molecules per nanoparticle.

    • Measure the absorbance of the conjugate solution at 280 nm (for protein/polymer-based nanoparticles) and at the dye's absorption maximum (~439 nm for this compound).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's contribution to the absorbance at 280 nm.[6]

  • Dynamic Light Scattering (DLS) : DLS measures the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.[13] This analysis is critical to confirm that the conjugation process did not induce significant aggregation.[13] A stable formulation will show a minimal change in size and a low PDI.

  • Fluorescence Spectroscopy : Measuring the fluorescence emission spectrum confirms that the conjugated dye is fluorescent and can help identify any spectral shifts that may have occurred upon conjugation.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) - Inactive dye (hydrolyzed NHS ester or maleimide).- Incorrect pH or buffer.- Insufficient dye:nanoparticle molar ratio.- Low concentration of reactive groups on the nanoparticle.- Prepare fresh dye stock solution immediately before use.[5]- Verify buffer pH is within the optimal range (8.0-9.0 for NHS, 7.0-7.5 for maleimide).[5][8]- Increase the molar excess of the dye.- Quantify the available amine/thiol groups on the nanoparticle surface before conjugation.
Nanoparticle Aggregation - Over-labeling of surface groups, leading to changes in surface charge and hydrophobicity.- Unsuitable buffer conditions (ionic strength, pH).- Reduce the dye:nanoparticle molar ratio.- Optimize buffer conditions.- Consider incorporating PEG linkers to improve stability.[14]
High Background Fluorescence - Incomplete removal of unreacted dye.- Improve the purification method (e.g., use a longer gel filtration column, increase dialysis time, or perform additional wash steps).[5]

References

Troubleshooting & Optimization

ATTO 425 Technical Support Center: Troubleshooting Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using ATTO 425 dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound?

High background fluorescence in experiments with this compound can stem from several sources. The primary culprits are typically sample autofluorescence, non-specific binding of the fluorescent conjugate, and issues with the experimental protocol itself. Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues, which can be particularly strong in the blue-green region of the spectrum where this compound emits.[1][2][3] Non-specific binding occurs when the this compound-labeled antibody or probe adheres to unintended targets within the sample.[1][4][5] Finally, suboptimal experimental procedures, such as inadequate washing, improper fixation, or using too high a concentration of the fluorescent conjugate, can also lead to elevated background signals.[1][4][5]

Q2: How can I reduce autofluorescence in my samples when using this compound?

Given that this compound is a blue-emitting dye, cellular autofluorescence can be a significant issue.[1] Here are several strategies to mitigate it:

  • Spectral Separation: While this compound has a large Stokes shift which helps, if autofluorescence is still a problem, consider if your target can be probed with a dye in the red or near-infrared spectrum, as autofluorescence is generally lower at longer wavelengths.[6][7][8]

  • Quenching Agents: Treatment with quenching agents like Sudan Black B or Pontamine Sky Blue can help reduce autofluorescence from lipofuscin and elastin, respectively.[9]

  • Chemical Reduction: For aldehyde-induced autofluorescence from fixatives like formaldehyde (B43269) or glutaraldehyde, treatment with a reducing agent such as sodium borohydride (B1222165) can be effective.[2]

  • Proper Controls: Always include an unstained control sample to assess the baseline level of autofluorescence in your experiment.[1]

Q3: What are the key characteristics of this compound that I should be aware of?

This compound is a coumarin-based fluorescent dye with several advantageous properties. It exhibits a high fluorescence quantum yield and good photostability.[10][11][12][13] A key feature is its large Stokes shift, which is the difference between the absorption and emission maxima, helping to reduce self-quenching and improve the signal-to-noise ratio.[10][11][12][13][14] this compound is moderately hydrophilic and has a relatively low molecular weight.[10][11][13] Its fluorescence can be efficiently excited in the 405-455 nm range.[11]

Troubleshooting Guides

Guide 1: High Background Fluorescence

High background can obscure your specific signal, leading to poor image quality and unreliable data. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

A Start: High Background Observed B Run Controls: 1. Unstained Sample 2. Secondary Antibody Only A->B C Is background high in unstained sample? B->C D Yes: Autofluorescence is the issue. C->D Yes E No: Proceed to next check. C->E No I Troubleshoot Autofluorescence: - Use quenching agent (e.g., Sudan Black B) - Change fixative or use sodium borohydride - Use spectral unmixing if available D->I F Is background high in secondary only control? E->F G Yes: Non-specific secondary antibody binding. F->G Yes H No: Issue is likely with primary antibody or protocol. F->H No J Troubleshoot Secondary Antibody: - Decrease secondary antibody concentration - Increase blocking time/change blocking agent - Use a pre-adsorbed secondary antibody G->J K Troubleshoot Primary Antibody/Protocol: - Titrate primary antibody concentration - Optimize washing steps (increase number/duration) - Check for high conjugate concentration H->K A Start: Weak or No Signal B Check Microscope Settings: - Correct filter set for this compound? - Exposure time sufficient? A->B C Are settings correct? B->C D Yes: Proceed to sample checks. C->D Yes E No: Correct microscope settings. C->E No F Run Positive Control Sample D->F G Is positive control signal strong? F->G H Yes: Issue is with the experimental sample. G->H Yes I No: Problem with reagents or protocol. G->I No J Troubleshoot Experimental Sample: - Low target expression? - Sample degradation? H->J K Troubleshoot Reagents/Protocol: - Check antibody concentrations - Verify antibody compatibility - Ensure proper permeabilization (if needed) - Check for photobleaching I->K A Sample Preparation (Cells/Tissue) B Fixation (e.g., 4% PFA) A->B C Permeabilization (if intracellular target) B->C D Blocking (e.g., BSA or serum) C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation (this compound conjugate) F->G H Final Washing G->H I Mounting H->I J Imaging I->J

References

Technical Support Center: Preventing ATTO 425 Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 425. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching and maximize the performance of this compound in your microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

This compound is a fluorescent dye belonging to the coumarin (B35378) class.[1][2][3][4][5][6][7] It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability, making it a popular choice for various fluorescence microscopy applications.[1][3][4][5][6] Its excitation maximum is around 439 nm, and its emission maximum is approximately 485 nm, placing it in the blue-violet part of the visible spectrum.[4][6][7]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[8] This phenomenon occurs when the dye is exposed to excitation light, especially at high intensities or for prolonged periods. While ATTO dyes are known for their enhanced photostability compared to some other dyes, all fluorophores, including this compound, are susceptible to photobleaching.[9][10] This can lead to a gradual decrease in the fluorescent signal during an experiment, which can compromise image quality and the accuracy of quantitative measurements.

Q3: How can I minimize this compound photobleaching?

Minimizing photobleaching of this compound involves a multi-faceted approach that includes optimizing your imaging parameters, using appropriate reagents, and careful sample preparation. Key strategies include:

  • Reducing Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimizing Exposure Time: Keep exposure times as short as possible for each image acquisition.

  • Using Antifade Reagents: Incorporate a commercial antifade mounting medium into your sample preparation protocol.

  • Choosing the Right Imaging System: Employing sensitive detectors can allow for the use of lower excitation light levels.

Troubleshooting Guide: Dim or Fading this compound Signal

If you are experiencing a weak or rapidly fading signal from your this compound-labeled samples, consult the following troubleshooting guide.

Problem Possible Cause Recommended Solution
Rapid signal loss during time-lapse imaging Photobleaching: Excessive excitation light intensity or prolonged exposure.- Reduce the laser power or lamp intensity. - Decrease the exposure time for each image. - Increase the time interval between acquisitions. - Use an antifade reagent in your mounting medium.
Weak initial signal Suboptimal labeling: Low degree of labeling on your molecule of interest.- Optimize the labeling protocol to ensure an adequate number of dye molecules per target. - Purify the labeled conjugate to remove any unconjugated dye that could contribute to background noise.
Incorrect filter set: Mismatch between the filter set and the excitation/emission spectra of this compound.- Ensure you are using a filter set appropriate for this compound (Excitation: ~439 nm, Emission: ~485 nm).
Low target abundance: The protein or structure of interest is present at low levels in the sample.- Consider using a brighter fluorophore if the target is known to have low expression.
High background noise obscuring the signal Nonspecific antibody binding: Primary or secondary antibodies are binding to unintended targets.- Optimize antibody concentrations. - Include appropriate blocking steps in your staining protocol. - Perform thorough wash steps to remove unbound antibodies.
Autofluorescence: The sample itself is emitting background fluorescence.- Use a mounting medium with an antifade reagent that also helps to reduce background. - If possible, image in a spectral region with less autofluorescence.

Quantitative Data on Photostability

While ATTO-tec describes this compound as having "good photostability," quantitative comparisons can be challenging due to variations in experimental conditions.[4][5] However, studies on coumarin dyes, the class to which this compound belongs, provide some insights into their photobleaching characteristics.

The photostability of a dye can be quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule being photobleached upon absorbing a photon. A lower Φb indicates higher photostability.

Table 1: Photobleaching Quantum Yields of Selected Coumarin Dyes in Aqueous Solution [1]

Coumarin ProbePhotobleaching Quantum Yield (Φb)
Coumarin 1204.3 x 10⁻⁴
Coumarin 1024.3 x 10⁻⁴
Coumarin 391.2 x 10⁻³
Coumarin 3071.8 x 10⁻³
Carbostyril 1241.4 x 10⁻³

Note: Data for this compound is not specifically available in this dataset, but the values for other coumarin dyes provide a general reference.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium (Fixed Cells)

Commercial antifade reagents are highly effective at reducing photobleaching. Two popular choices are ProLong™ Gold and VECTASHIELD®.

Using ProLong™ Gold Antifade Reagent: [11][12][13][14][15]

  • Sample Preparation: After completing your immunofluorescence staining and final wash steps, carefully aspirate the excess buffer from your coverslip or slide.

  • Mounting: Add a single drop of ProLong™ Gold Antifade Reagent to the microscope slide.

  • Coverslipping: Gently lower the coverslip with your sample onto the drop of mounting medium, avoiding air bubbles.

  • Curing: Allow the slide to cure in the dark at room temperature for 24 hours for the antifade properties to become fully effective and for the mountant to harden.[11][14]

  • Imaging: Image the sample. For long-term storage, seal the edges of the coverslip with nail polish.

Using VECTASHIELD® Antifade Mounting Medium:

  • Sample Preparation: Following the final wash of your staining protocol, remove excess buffer.

  • Mounting: Apply a drop of VECTASHIELD® to the slide.

  • Coverslipping: Carefully place the coverslip onto the mounting medium.

  • Sealing (Optional): VECTASHIELD® does not cure and remains a liquid. For long-term storage, sealing the coverslip is recommended.[16][17][18][19]

  • Imaging: The slide can be imaged immediately after mounting.

Protocol 2: Optimizing Imaging Settings to Reduce Photobleaching

This protocol provides a general workflow for finding the optimal balance between signal strength and photobleaching.

  • Start with Low Excitation Power: Begin with the laser or lamp at a low power setting (e.g., 1-5%).

  • Determine Minimum Exposure Time: While viewing the sample, gradually increase the exposure time until you achieve a satisfactory signal-to-noise ratio.

  • Acquire a Time-Lapse Series: Using these initial settings, acquire a short time-lapse series to assess the rate of photobleaching.

  • Analyze Photobleaching: Measure the fluorescence intensity in a region of interest over time. A significant drop in intensity indicates that photobleaching is still a problem.

  • Iterative Optimization: If photobleaching is still significant, further reduce the excitation power and/or shorten the exposure time. You can compensate for a weaker signal by increasing the detector gain, but be mindful that this can also increase noise.

Visualizing the Factors of Photobleaching and Prevention Strategies

The following diagrams illustrate the key concepts related to this compound photobleaching and the strategies to mitigate it.

cluster_photobleaching Factors Influencing this compound Photobleaching cluster_prevention Strategies to Prevent Photobleaching Excitation High Excitation Light Intensity Reduce_Intensity Decrease Light Intensity Excitation->Reduce_Intensity Mitigated by Exposure Long Exposure Time Reduce_Exposure Shorten Exposure Time Exposure->Reduce_Exposure Mitigated by Oxygen Presence of Reactive Oxygen Species (ROS) Antifade Use Antifade Reagents Oxygen->Antifade Scavenged by Sensitive_Detector Employ Sensitive Detectors Reduce_Intensity->Sensitive_Detector Enabled by Reduce_Exposure->Sensitive_Detector Enabled by

Caption: Factors contributing to this compound photobleaching and corresponding prevention strategies.

cluster_workflow Troubleshooting Workflow for Dim this compound Signal Start Dim or Fading Signal Observed Check_Settings 1. Review Imaging Settings Start->Check_Settings Check_Reagents 2. Evaluate Reagents & Protocol Check_Settings->Check_Reagents Settings Seem Optimal Optimize_Settings Optimize: Lower Power, Shorter Exposure Check_Settings->Optimize_Settings High Power/Long Exposure? Check_Sample 3. Assess Sample Preparation Check_Reagents->Check_Sample Reagents & Protocol OK Use_Antifade Implement/Optimize Antifade Reagent Check_Reagents->Use_Antifade No/Ineffective Antifade? Optimize_Staining Optimize Antibody/Dye Concentration Check_Reagents->Optimize_Staining Suboptimal Staining? Resolved Signal Improved Optimize_Settings->Resolved Use_Antifade->Resolved Optimize_Staining->Resolved

Caption: A logical workflow for troubleshooting a dim or fading this compound signal.

References

Optimizing ATTO 425 Labeling Efficiency for Proteins: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling of proteins with ATTO 425.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS ester?

A1: The optimal pH for labeling with this compound NHS ester is between 8.0 and 9.0, with a pH of 8.3 often being a good compromise.[1][2] This is critical because the primary amine groups on the protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in a non-protonated state to be reactive with the NHS ester.[2][3] Below pH 8.0, a significant portion of the amines will be protonated (-NH3+), rendering them unreactive and drastically reducing labeling efficiency.[4] However, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases, which leads to non-reactive dye and competes with the labeling reaction.[1][2][3]

Q2: My protein is in a buffer containing Tris or glycine (B1666218). Can I proceed with labeling?

A2: No, you must remove any amine-containing substances like Tris or glycine from your protein solution before initiating the labeling reaction.[2] These buffers contain primary amines that will compete with the protein for reaction with the this compound NHS ester, which will significantly decrease the labeling efficiency.[1][4] The recommended method for removing these contaminants is dialysis against an amine-free buffer such as phosphate-buffered saline (PBS).[2][5]

Q3: What is the recommended dye-to-protein molar ratio for this compound labeling?

A3: The optimal dye-to-protein molar ratio varies depending on the protein and its number of available amine groups. A general starting point is a 2- to 4-fold molar excess of the reactive dye to the protein to achieve a degree of labeling (DOL) of 1-2. For antibodies, a 10:1 molar ratio of dye to protein is a recommended starting point, with optimization at 5:1, 15:1, and 20:1 ratios if necessary.[5] It is important to determine the optimal ratio experimentally for each specific protein.

Q4: How should I prepare and store the this compound NHS ester stock solution?

A4: this compound NHS ester should be dissolved in an anhydrous and amine-free solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use.[3] It is crucial to protect the NHS ester from moisture, as it readily hydrolyzes in the presence of water, becoming non-reactive.[2] While stock solutions in high-quality anhydrous solvents can be stored for a limited time at -20°C or -80°C, it is always best to prepare the solution fresh for each labeling reaction.[2][3][6] Upon receipt, the solid dye should be stored at -20°C, protected from light and moisture.[3]

Q5: How can I remove unreacted this compound dye after the labeling reaction?

A5: Unreacted dye can be separated from the labeled protein using gel permeation chromatography (e.g., Sephadex G-25) or dialysis.[2] Gel filtration is generally faster and more efficient. The labeled protein will typically elute first as a colored and fluorescent band, followed by the free dye.[2] For smaller sample volumes or very dilute solutions, spin concentrators can also be used.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Incorrect Reaction Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.0-9.0 for NHS-ester chemistry.[1][2]Verify the pH of your protein solution and adjust to 8.3 using a suitable amine-free buffer like 0.1 M sodium bicarbonate.[1]
Presence of Amine-Containing Buffers: Buffers such as Tris or glycine are present in the protein solution.[1]Perform dialysis or buffer exchange into an amine-free buffer like PBS before labeling.[5]
Hydrolyzed Dye: The this compound NHS ester has been exposed to moisture and has hydrolyzed.Prepare a fresh stock solution of the dye in anhydrous, amine-free DMF or DMSO immediately before use.[3]
Low Protein Concentration: The protein concentration is too low, leading to decreased labeling efficiency.Concentrate the protein to at least 2 mg/mL. Optimal concentrations are often in the range of 2-10 mg/mL.[1][5][6]
Precipitation of Protein During Labeling High Degree of Labeling: Over-labeling can alter the protein's properties and lead to precipitation.Reduce the dye-to-protein molar ratio in the reaction.[8]
Solvent Concentration: The concentration of organic solvent (DMF or DMSO) from the dye stock solution is too high.Use a more concentrated dye stock solution to minimize the volume added to the protein solution.
Unexpected Fluorescence Spectrum Dye Aggregation: High labeling density can lead to dye-dye quenching and shifts in the fluorescence spectrum.Decrease the dye-to-protein molar ratio.[8]
Presence of Free Dye: The purification step did not completely remove the unreacted dye.Repeat the purification step (gel filtration or dialysis).[6] Check the purity of the conjugate using SDS-PAGE and fluorescence scanning.[6]

Experimental Protocols

Protocol 1: Amine Labeling of Proteins with this compound NHS Ester

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMF or DMSO

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.2)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 2-10 mg/mL.[1][5] Ensure the protein solution is free from any amine-containing substances.

  • Dye Preparation:

    • Immediately before use, prepare a 2 mg/mL stock solution of this compound NHS ester in anhydrous, amine-free DMF or DMSO.

  • Labeling Reaction:

    • Add a 2- to 4-fold molar excess of the reactive dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a pre-equilibrated gel filtration column.

    • Elute with PBS (pH 7.2) and collect the first colored, fluorescent band, which is the protein-dye conjugate.[2]

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, add a preservative like sodium azide (B81097) (2 mM) and store at 4°C or in aliquots at -20°C.

Protocol 2: Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein ratio, can be determined by absorption spectroscopy.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound, which is approximately 436 nm (Amax).[3]

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (Amax x CF280)] / εprotein

      • Where:

        • CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = 0.23 for this compound).[3]

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = Amax / εdye

      • Where:

        • εdye is the molar extinction coefficient of this compound at its Amax (45,000 M-1cm-1).[6]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow

ATTO425_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein Protein in Amine-Free Buffer Reaction Mix & Incubate (RT, 30-60 min) Protein->Reaction Dye This compound NHS Ester (Freshly Dissolved) Dye->Reaction Purify Gel Filtration (e.g., Sephadex G-25) Reaction->Purify Crude Product Analysis Calculate DOL (Spectroscopy) Purify->Analysis Purified Conjugate Storage Store Conjugate (-20°C, protected from light) Analysis->Storage

Caption: Workflow for this compound NHS ester protein labeling.

Troubleshooting_Logic Start Low Labeling Efficiency? pH_Check Is pH 8.0-9.0? Start->pH_Check Buffer_Check Amine-Free Buffer? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to 8.3 pH_Check->Adjust_pH No Dye_Check Fresh Dye Solution? Buffer_Check->Dye_Check Yes Dialyze Dialyze against PBS Buffer_Check->Dialyze No Conc_Check Protein Conc. >2mg/mL? Dye_Check->Conc_Check Yes New_Dye Prepare Fresh Dye Dye_Check->New_Dye No Concentrate Concentrate Protein Conc_Check->Concentrate No Success Labeling Optimized Conc_Check->Success Yes Adjust_pH->Buffer_Check Dialyze->Dye_Check New_Dye->Conc_Check Failure Consult Further Concentrate->Failure

Caption: Troubleshooting logic for low this compound labeling.

References

Troubleshooting low signal with ATTO 425 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 425 conjugates. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a fluorescent label belonging to the coumarin (B35378) dye family.[1] It is characterized by a strong absorption, high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight.[1][2] These features make it suitable for high-sensitivity detection, including single-molecule studies.[1] Its fluorescence is efficiently excited in the 405-455 nm range, making it compatible with common laser lines and light sources.[3]

Q2: What are the optimal storage conditions for this compound conjugates?

To ensure stability, conjugates should generally be stored under the same conditions as the unlabeled protein.[2] For long-term storage, it is recommended to store aliquots at –20°C to prevent damage from repeated freeze-thaw cycles.[2][4] The product should always be protected from light.[2] When stored properly, ATTO-TEC products are stable for at least three years.[1]

Q3: Can the pH of my buffers affect the fluorescence of this compound conjugates?

Yes, the pH of your buffers can be critical, particularly during the conjugation process. For labeling with this compound NHS ester, a pH of around 8.3 is recommended for the reaction with primary amines.[2] For maleimide-based labeling of thiol groups, a pH range of 7.0-7.5 is optimal to ensure the thiol groups are sufficiently reactive while minimizing hydrolysis of the maleimide (B117702) group.[4]

Q4: What factors can lead to fluorescence quenching of this compound?

Fluorescence quenching can occur due to several factors. At high concentrations or high labeling densities on a protein, self-quenching can occur where adjacent dye molecules interact and dissipate energy without emitting light.[5][6] Additionally, inner filter effects can become significant at high concentrations, where the dye itself absorbs the emitted fluorescence.[5][7] Certain amino acids, such as tryptophan, can also quench the fluorescence of some dyes upon close contact.

Photophysical Properties of this compound

The following table summarizes the key quantitative data for the this compound dye.

PropertyValueReference
Excitation Maximum (λabs)436 - 439 nm[2][4][8][9]
Emission Maximum (λfl)484 - 485 nm[2][4][8][9]
Molar Extinction Coefficient (εmax)4.5 x 10⁴ M⁻¹ cm⁻¹[1][2][4]
Fluorescence Quantum Yield (ηfl)90%[1][2][8]
Fluorescence Lifetime (τfl)3.6 ns[1][8][9]

Troubleshooting Guide: Low Signal Intensity

A common issue encountered is weak or absent fluorescent signal. The following guide details potential causes and solutions to troubleshoot this problem.

Problem: Weak or No Fluorescent Signal
Potential CauseRecommended Solution(s)
Conjugate-Related Issues
Degraded ConjugateEnsure proper storage at -20°C, protected from light.[2][4] Aliquot the conjugate upon receipt to avoid multiple freeze-thaw cycles.[2]
Suboptimal Conjugate ConcentrationPerform a titration experiment to determine the optimal working concentration of the conjugate. An excessively low concentration will result in a weak signal.[10][11]
Inefficient Labeling (DOL too low)Review the conjugation protocol. Ensure the protein concentration was at least 2 mg/mL and that the buffer was free of interfering substances (e.g., Tris or glycine (B1666218) for NHS-ester labeling).[2] Verify the pH of the reaction buffer was optimal (pH ~8.3 for NHS, pH 7.0-7.5 for maleimide).[2][4]
Antibody/Target-Related Issues
Inactive Primary/Secondary AntibodyVerify the antibody's activity and ensure the secondary antibody is compatible with the primary antibody's host species.[10] Run a positive control to confirm antibody function.[11]
Low Target ExpressionConfirm that the target protein is expressed in your specific cell or tissue type.[11] Consider using a signal amplification method if expression is known to be low.[12]
Damaged EpitopeOver-fixation can mask or destroy the epitope.[12] Try reducing the fixation time or switching to a different fixation agent (e.g., methanol (B129727) vs. paraformaldehyde).
Protocol-Related Issues
Inadequate Fixation/PermeabilizationOptimize fixation and permeabilization steps. Insufficient permeabilization can prevent the antibody from reaching intracellular targets.[10][13]
Incorrect Buffer pHEnsure all buffers used during the staining protocol are within the optimal pH range for the fluorophore (typically pH 7.2-7.6).[10]
PhotobleachingMinimize the sample's exposure to excitation light. Use a mounting medium containing an anti-fade reagent.[10] Acquire images promptly after mounting.
Instrumentation-Related Issues
Incorrect Microscope SettingsEnsure the correct laser line (e.g., 445 nm) and filter sets (e.g., 450/50) are used for this compound.[8] The excitation source should align with the dye's absorption peak (~439 nm).[2]
Low Laser/Lamp PowerCheck the power and alignment of the microscope's light source.[10] Ensure the detector (PMT/camera) gain and exposure time are set appropriately to maximize signal-to-noise.[14][15]
Problem: High Background Signal

High background can obscure a specific signal, making it appear weak.

Potential CauseRecommended Solution(s)
Inadequate BlockingIncrease the concentration (e.g., 5-10% serum) and/or incubation time (e.g., >1 hour) of the blocking solution.[10][12] Use a blocking buffer containing serum from the same species as the secondary antibody.[10]
Excessive Antibody ConcentrationAn overly high concentration of the primary or secondary antibody can lead to non-specific binding.[6][16] Titrate both antibodies to find the optimal signal-to-noise ratio.[16]
Insufficient WashingIncrease the number and duration of wash steps after antibody incubations to remove unbound antibodies.[10][16]
Hydrophobic InteractionsSome fluorescent dyes can bind non-specifically. Highly charged dyes can also contribute to background.[10][11] Consider adding a small amount of detergent (e.g., Tween-20) to wash buffers.
AutofluorescenceSome cell or tissue types have endogenous fluorescence.[6] Include an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or background subtraction.

Diagrams and Workflows

Troubleshooting Workflow for Low Signal

The following diagram provides a logical workflow for diagnosing the cause of a weak fluorescent signal.

TroubleshootingWorkflow start Low Signal Detected check_conjugate Step 1: Verify Conjugate Integrity start->check_conjugate cause_storage Improper Storage? (Light/Temp) check_conjugate->cause_storage Check Storage check_protocol Step 2: Review Staining Protocol cause_fixation Fixation/Permeabilization Issues? check_protocol->cause_fixation Check Sample Prep check_instrument Step 3: Check Instrument Settings cause_filters Incorrect Laser/Filters? check_instrument->cause_filters Check Optics cause_concentration Suboptimal Concentration? cause_storage->cause_concentration No solution_storage Aliquot & Store at -20°C, Protected from Light cause_storage->solution_storage Yes cause_concentration->check_protocol No solution_titrate Titrate Antibody Concentration cause_concentration->solution_titrate Yes cause_blocking Inadequate Blocking or Washing? cause_fixation->cause_blocking No solution_optimize_fix Optimize Fixation Time & Permeabilization Agent cause_fixation->solution_optimize_fix Yes cause_blocking->check_instrument No solution_optimize_wash Increase Blocking Time & Number of Washes cause_blocking->solution_optimize_wash Yes cause_power Low Power/Gain? cause_filters->cause_power No solution_filters Use Correct Filters for this compound (Ex: ~439nm, Em: ~484nm) cause_filters->solution_filters Yes solution_power Increase Laser Power &/or Detector Gain cause_power->solution_power Yes

Caption: A step-by-step decision tree for troubleshooting low signal issues.

General Immunofluorescence Staining Workflow

This diagram outlines the key steps in a typical immunofluorescence staining protocol.

StainingWorkflow prep 1. Sample Preparation (Cells/Tissue on Slide) fix 2. Fixation (e.g., 4% PFA) prep->fix perm 3. Permeabilization (e.g., 0.1% Triton X-100) (For intracellular targets) fix->perm block 4. Blocking (e.g., 5% BSA) perm->block primary_ab 5. Primary Antibody Incubation (this compound Conjugate) block->primary_ab wash1 6. Wash primary_ab->wash1 mount 7. Mount Coverslip (with anti-fade reagent) wash1->mount image 8. Imaging (Confocal/Fluorescence Microscope) mount->image

Caption: Standard experimental workflow for direct immunofluorescence staining.

Experimental Protocols

Protocol 1: Titration of this compound-Conjugated Antibody

To determine the optimal antibody concentration that maximizes the signal-to-noise ratio.

  • Prepare a dilution series of your this compound-conjugated antibody in blocking buffer. A good starting range is a series of five 2-fold dilutions starting from the concentration recommended by the manufacturer, or a range from 0.1 µg/mL to 10 µg/mL.[16][17]

  • Prepare multiple identical samples (e.g., cells cultured on coverslips or tissue sections). Include a negative control sample that will not be incubated with the conjugated antibody to assess autofluorescence.

  • Process all samples through your standard fixation, permeabilization (if needed), and blocking steps.

  • Incubate each sample (except the negative control) with a different dilution of the conjugated antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[12]

  • Wash all samples thoroughly to remove unbound antibody. Three washes of 5 minutes each with a buffer like PBS + 0.05% Tween-20 is recommended.[13]

  • Mount the samples using a mounting medium containing an anti-fade reagent.

  • Image all samples using identical instrument settings (laser power, detector gain, exposure time).

  • Analyze the images by measuring the mean fluorescence intensity (MFI) of the specific signal and a background region for each concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio.

Protocol 2: Standard Direct Immunofluorescence Staining

This protocol is a general guideline for using a directly conjugated primary antibody.

  • Sample Preparation : Grow cells on sterile glass coverslips to approximately 60-80% confluency.[12] For tissue, use cryosections or deparaffinized and rehydrated paraffin-embedded sections.

  • Fixation : Briefly wash the samples with Phosphate Buffered Saline (PBS), pH 7.4. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]

  • Washing : Wash the samples three times with PBS for 5 minutes each.[10]

  • Permeabilization (for intracellular targets): Incubate samples with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[10] This step should be skipped for cell surface targets.

  • Washing : Repeat the wash step as in step 3.

  • Blocking : Incubate samples in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to minimize non-specific binding.[10][12]

  • Primary Antibody Incubation : Dilute the this compound-conjugated primary antibody to its predetermined optimal concentration in blocking buffer. Aspirate the blocking solution and incubate the samples with the diluted antibody for 1 hour at room temperature or overnight at 4°C.[12] Crucially, protect samples from light from this point forward.

  • Washing : Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.[12]

  • Mounting : Mount the coverslip onto a microscope slide using a drop of mounting medium, preferably one containing an anti-fade reagent. Seal the edges with nail polish to prevent drying.[17]

  • Imaging : Examine the slides using a fluorescence microscope equipped with the appropriate excitation source and emission filters for this compound (e.g., excitation ~440 nm, emission ~485 nm).[4][8]

References

ATTO 425 Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 425. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio with this compound.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can manifest as weak fluorescence, high background, or both. This guide provides a systematic approach to identifying and resolving the root causes of these issues when using this compound.

dot

Caption: Troubleshooting workflow for low signal-to-noise with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound has an excitation maximum at approximately 436 nm and an emission maximum at around 484 nm.[1][2] It can be efficiently excited in the range of 405-455 nm.[3][4]

Q2: My fluorescent signal is weak. What are the first things I should check?

A2: A weak signal can stem from several factors. Start by verifying the following:

  • Labeling Efficiency: Ensure you have an optimal degree of labeling (DOL). Over-labeling can lead to quenching, while under-labeling will result in a weak signal.

  • Purification: Confirm that all unconjugated dye has been removed, as free dye can contribute to background noise and affect signal interpretation.[5]

  • Instrument Settings: Double-check that your microscope or plate reader is set to the correct excitation and emission wavelengths for this compound.[6]

  • Reagent Storage: ATTO dyes should be stored properly at -20°C and protected from light to maintain their fluorescence capacity.[7]

Q3: I'm observing high background fluorescence. How can I reduce it?

A3: High background can obscure your signal. Consider these strategies for reduction:

  • Improve Washing Steps: Increase the number and duration of washing steps after staining to remove unbound antibodies or probes.

  • Optimize Blocking: Use an appropriate blocking buffer (e.g., BSA or serum from a species different than your primary antibody) to minimize non-specific binding.[6]

  • Use High-Quality Reagents: Ensure your buffers and mounting media are free of fluorescent impurities.[8]

  • Consider Autofluorescence: Some cells and tissues have endogenous fluorescence. This can be minimized by using appropriate filters or spectral imaging and linear unmixing.

Q4: The this compound signal is photobleaching quickly. What can I do?

A4: this compound is known for its high photostability, but all fluorophores will photobleach under intense or prolonged illumination.[3][9] To mitigate this:

  • Use an Antifade Mounting Medium: These reagents scavenge free radicals that cause photobleaching.[6]

  • Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for adequate signal detection.[10]

  • Minimize Exposure Time: Use the shortest possible exposure times when acquiring images.[11]

  • Image Averaging: Acquiring multiple short-exposure images and averaging them can sometimes improve the signal-to-noise ratio without significant photobleaching.[10]

Q5: What is the recommended buffer pH for labeling with this compound NHS ester?

A5: For labeling primary amines with this compound NHS ester, a buffer pH of 8.3 to 8.5 is recommended.[12][13] The amino groups must be unprotonated to be reactive.[7] It is also crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers like Tris or glycine (B1666218) will compete for reaction with the NHS ester.[5]

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)436 nm[1][2]
Emission Maximum (λem)484 nm[1][2]
Molar Extinction Coefficient (ε)45,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ)90%[1][7]
Fluorescence Lifetime (τ)3.6 ns[1][3]
Stokes Shift48 nm[1][3]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for labeling proteins with this compound NHS ester. The optimal dye-to-protein ratio may need to be determined empirically.

dot

ProteinLabelingWorkflow Start Start: Protein Labeling PrepareProtein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) Start->PrepareProtein PrepareDye 2. Prepare this compound NHS Ester Solution (1-2 mg/mL in anhydrous DMSO or DMF) PrepareProtein->PrepareDye Mix 3. Mix Protein and Dye Solutions (Incubate for 1 hour at room temperature, protected from light) PrepareDye->Mix Purify 4. Purify Conjugate (e.g., Gel filtration with Sephadex G-25) Mix->Purify Characterize 5. Characterize Conjugate (Measure absorbance at 280 nm and 439 nm to determine DOL) Purify->Characterize Store 6. Store Conjugate (4°C or -20°C with cryoprotectant) Characterize->Store End End: Labeled Protein Store->End

Caption: Workflow for protein labeling with this compound NHS ester.

Methodology:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[5] Adjust the pH to 8.3. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an appropriate buffer like PBS.[5][13]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[5]

  • Reaction: Add the reactive dye solution to the protein solution while gently stirring. A 2- to 4-fold molar excess of the dye is a good starting point for antibodies.[5] Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using gel permeation chromatography (e.g., a Sephadex G-25 column).[5] The first colored band to elute is typically the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 439 nm (for this compound). The DOL can be calculated using the following formula:

    DOL = (A₄₃₉ × ε₂₈₀_protein) / ((A₂₈₀ - (A₄₃₉ × CF₂₈₀)) × ε₄₃₉_dye)

    Where:

    • A₂₈₀ and A₄₃₉ are the absorbances at 280 nm and 439 nm, respectively.

    • ε₂₈₀_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε₄₃₉_dye is the molar extinction coefficient of this compound at 439 nm (45,000 M⁻¹cm⁻¹).[2]

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.23).[2]

  • Storage: Store the purified conjugate under the same conditions as the unlabeled protein, often at 4°C with a preservative like sodium azide (B81097) or at -20°C in aliquots.[5]

References

Best practices for storing ATTO 425 and its conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for storing and handling ATTO 425 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound dye and its conjugates upon receipt?

Upon receipt, lyophilized this compound and its conjugates should be stored at -20°C and protected from light and moisture.[1][2] When stored correctly, the product is stable for at least three years.[2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.[2]

Q2: What are the recommended solvents for dissolving this compound and its reactive forms?

This compound is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[2] For reactive derivatives like NHS-esters and maleimides, it is essential to use anhydrous and amine-free DMF or DMSO.[2] These solutions should be prepared immediately before use, as their stability can be limited depending on the solvent's quality.[2]

Q3: How should I store solutions of this compound and its conjugates?

For short-term storage of protein conjugates in solution, 4°C with the addition of a preservative like 2 mM sodium azide (B81097) is recommended.[1] For long-term storage, it is best to divide the conjugate solution into small aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Always protect solutions from light.[1] Stock solutions of reactive dyes in anhydrous DMSO can be stored at -20°C for several weeks, but it is always recommended to prepare them fresh.

Q4: What is the stability of this compound oligonucleotide conjugates?

Oligonucleotide conjugates of this compound are stable in solution at 4°C for up to two weeks. For longer-term storage, reconstituted material stored at -20°C should be stable for at least six months. Lyophilized DNA conjugates, when stored at -20°C in a nuclease-free environment, can be stable for years.

Storage and Handling Summary

FormStorage TemperatureRecommended Solvent(s)StabilityKey Considerations
Lyophilized Dye/Conjugate -20°CN/AAt least 3 years[2]Protect from light and moisture. Equilibrate to room temperature before opening.[2]
Reactive Dyes (NHS-ester, Maleimide) in Solution -20°CAnhydrous, amine-free DMF or DMSO[2]Limited; prepare fresh before use.[2]Avoid water and other hydroxyl-containing solvents.
Protein Conjugates in Solution 4°C (short-term) or -20°C to -80°C (long-term)[1]PBS or other suitable buffersSeveral months at 4°C[1]Aliquot for long-term storage to avoid freeze-thaw cycles. Protect from light.[1]
Oligonucleotide Conjugates in Solution 4°C (short-term) or -20°C (long-term)Nuclease-free bufferUp to 2 weeks at 4°C; at least 6 months at -20°CEnsure a nuclease-free environment.

Experimental Workflow for Handling this compound

G cluster_storage Initial Storage cluster_prep Solution Preparation cluster_conjugation Conjugation & Purification cluster_final_storage Final Conjugate Storage A Receive Lyophilized Product B Store at -20°C, Protected from Light A->B C Equilibrate Vial to Room Temperature B->C D Dissolve in Anhydrous Solvent (e.g., DMSO/DMF) C->D E Use Solution Immediately for Conjugation D->E F Perform Labeling Reaction E->F G Purify Conjugate (e.g., Gel Filtration) F->G H Aliquot Conjugate G->H I Store at -20°C or -80°C (Long-term) H->I J Store at 4°C (Short-term) H->J

Caption: General workflow for storing and handling this compound and its conjugates.

Troubleshooting Guide

Problem: Weak or No Fluorescent Signal

This is a common issue that can arise from several factors. Follow this decision tree to diagnose the potential cause.

G A Weak or No Signal B Check Conjugate Storage A->B C Improper Storage? (e.g., light exposure, freeze-thaw) B->C Yes E Check Labeling Efficiency B->E No D Prepare Fresh Conjugate C->D F Suboptimal Labeling Conditions? (e.g., wrong pH, buffer contaminants) E->F Yes H Check Experimental Protocol E->H No G Optimize Labeling Protocol F->G I Suboptimal Buffer pH or High Background? H->I Yes K Check Instrumentation H->K No J Optimize Staining and Washing Steps I->J L Incorrect Filter/Laser Settings? K->L Yes M Use Correct Instrument Settings for this compound L->M

Caption: Troubleshooting decision tree for weak or no fluorescence signal.

Q5: My labeling efficiency is low. What could be the cause?

  • Incorrect pH: For NHS-ester labeling of amines, the pH should be between 8.0 and 9.0. For maleimide (B117702) labeling of thiols, a pH of 7.0-7.5 is optimal.

  • Contaminants in Buffers: The presence of primary amines (e.g., Tris buffer, glycine) or ammonium (B1175870) salts in your protein solution will compete with the labeling reaction for NHS-esters. Ensure your protein is in a suitable buffer like PBS or bicarbonate buffer.

  • Hydrolyzed Reactive Dye: Reactive dyes like NHS-esters and maleimides are sensitive to water. Always use anhydrous solvents and prepare the dye solution immediately before use.

  • Low Protein Concentration: Labeling efficiency can decrease at protein concentrations below 2 mg/mL.

Q6: I am observing high background fluorescence in my imaging experiment. How can I reduce it?

  • Inadequate Washing: Increase the number and duration of washing steps after incubation with the fluorescent conjugate to remove unbound antibodies or probes.

  • Non-specific Binding: Use an appropriate blocking buffer (e.g., BSA or serum) to block non-specific binding sites.

  • Excessive Conjugate Concentration: Titrate your fluorescent conjugate to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Aggregates: Centrifuge the conjugate solution before use to pellet any aggregates that may have formed during storage.[1]

Key Experimental Protocols

Protein Labeling with this compound NHS-Ester
  • Protein Preparation:

    • Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances. If necessary, dialyze the protein against PBS and then adjust the pH with bicarbonate buffer.

  • Dye Preparation:

    • Prepare a 2 mg/mL solution of this compound NHS-ester in anhydrous, amine-free DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 2- to 4-fold molar excess of the reactive dye solution to the protein solution.

    • Incubate at room temperature for 30-60 minutes with constant stirring.

  • Purification:

    • Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).

    • Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2).

    • Collect the fractions containing the labeled protein.

Storage of the Final Conjugate
  • For short-term storage, keep the conjugate at 4°C, protected from light. A preservative such as 2 mM sodium azide can be added.

  • For long-term storage, aliquot the conjugate and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

Solving ATTO 425 aggregation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the use of ATTO 425 dye in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decreased fluorescence intensity with this compound?

A1: While aggregation is a common concern for many fluorescent dyes, studies have shown that this compound has a low tendency to form dimers or excimers in solution at concentrations up to 6.44 x 10⁻⁴ M.[1] Therefore, a decrease in fluorescence intensity is more likely attributable to other factors:

  • Inner Filter Effect: At high concentrations, the solution itself can absorb the excitation light before it reaches the focal point of the spectrophotometer, and re-absorb the emitted fluorescence, leading to a non-linear relationship between concentration and fluorescence intensity.[1][2]

  • Self-Quenching (Resonance Energy Transfer): At high concentrations, excited this compound molecules can transfer energy to non-excited molecules, a non-radiative process that leads to a decrease in the overall fluorescence quantum yield.[1]

  • Hydrolysis of Reactive Dyes: For amine-reactive (NHS-ester) or thiol-reactive (maleimide) forms of this compound, hydrolysis due to moisture or inappropriate pH can render the dye incapable of conjugating to your biomolecule, resulting in a low or absent signal from your labeled product.[3]

  • Suboptimal Labeling Conditions: Incorrect pH, the presence of interfering substances (e.g., Tris or glycine (B1666218) in amine-labeling reactions), or an inappropriate dye-to-protein ratio can lead to inefficient labeling.[4]

  • Photobleaching: Although this compound exhibits good photostability, prolonged exposure to high-intensity light can lead to irreversible photodegradation of the fluorophore.[3]

Q2: How can I detect if I have a problem with my this compound solution?

A2: You can diagnose issues with your this compound solution through the following methods:

  • Visual Inspection: The most straightforward method is to check for any visible precipitates or cloudiness in your solution.

  • UV-Vis Absorption Spectroscopy: While significant aggregation-induced spectral shifts are less common for this compound, you should confirm that the absorption spectrum matches the expected profile for the monomeric dye. A significant deviation could indicate an issue.

  • Fluorescence Spectroscopy: A decrease in fluorescence intensity that is not proportional to a decrease in concentration can be an indicator of quenching effects.

  • Purity of Labeled Conjugate: For labeled biomolecules, running an SDS-PAGE gel and visualizing the fluorescence can confirm successful labeling and help identify the presence of free, unreacted dye.[4]

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: To ensure the stability of this compound and its conjugates, follow these storage guidelines:

  • This compound Dye (lyophilized): Store at -20°C, protected from light and moisture.[3] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3]

  • Stock Solutions (in anhydrous DMSO or DMF): Prepare stock solutions of reactive this compound immediately before use.[3] If short-term storage is necessary, aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Labeled Conjugates: Store labeled proteins or other biomolecules under conditions that are optimal for the biomolecule itself, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[4] Always protect from light.[4]

Q4: What additives can I use to improve the stability of my this compound solution?

A4: While this compound is moderately hydrophilic and generally soluble in aqueous buffers, for labeled proteins that may have a higher tendency to aggregate, the inclusion of certain excipients in the storage buffer can be beneficial. These are generally aimed at stabilizing the protein rather than the dye itself.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal After Labeling

A diminished or absent fluorescent signal after a labeling reaction is a common issue. The following workflow can help you troubleshoot the problem.

Troubleshooting Workflow for Weak or No Fluorescence Signal start Weak or No Fluorescence Signal check_hydrolysis Was the reactive dye hydrolyzed? start->check_hydrolysis check_buffer Was the labeling buffer correct (e.g., amine-free, correct pH)? check_hydrolysis->check_buffer No solution_hydrolysis Prepare fresh dye stock in anhydrous solvent immediately before use. check_hydrolysis->solution_hydrolysis Yes check_ratio Was the dye-to-protein ratio optimized? check_buffer->check_ratio Yes solution_buffer Use appropriate amine-free buffers (e.g., PBS, HEPES) at optimal pH (8.3-8.5 for NHS esters). [9] check_buffer->solution_buffer No check_purification Was the labeled conjugate successfully purified? check_ratio->check_purification Yes solution_ratio Perform a titration of the dye-to-protein molar ratio to find the optimal degree of labeling. check_ratio->solution_ratio No solution_purification Analyze purification fractions by SDS-PAGE and fluorescence scanning to confirm labeling and removal of free dye. check_purification->solution_purification No end Problem Resolved check_purification->end Yes solution_hydrolysis->end solution_buffer->end solution_ratio->end solution_purification->end

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Issue 2: Unexpected Changes in Fluorescence Intensity with Concentration

If you observe a non-linear relationship between this compound concentration and fluorescence intensity, the following guide can help you identify the cause.

Troubleshooting Non-Linear Fluorescence Intensity start Non-Linear Fluorescence Intensity with Concentration check_concentration Is the dye concentration too high? start->check_concentration check_inner_filter Are you observing inner filter effects? check_concentration->check_inner_filter No solution_concentration Dilute the sample to a lower concentration range and re-measure. check_concentration->solution_concentration Yes check_quenching Is self-quenching occurring? check_inner_filter->check_quenching No solution_inner_filter Use a shorter path length cuvette or dilute the sample. Apply correction factors if necessary. [10, 25] check_inner_filter->solution_inner_filter Yes solution_quenching Work at lower dye concentrations to minimize resonance energy transfer between dye molecules. [10] check_quenching->solution_quenching Yes end Problem Resolved check_quenching->end No solution_concentration->end solution_inner_filter->end solution_quenching->end

Caption: Troubleshooting workflow for non-linear fluorescence intensity.

Data Presentation

Photophysical Properties of this compound
PropertyValue (Monomer)Expected Change Upon Aggregation (if it occurs)
Absorption Maximum (λabs) 436 nm[3]Hypsochromic (blue) or bathochromic (red) shift
Emission Maximum (λem) 484 nm[3]Broadening of the emission band, possible shift
Molar Extinction Coefficient (ε) 4.5 x 104 M-1cm-1[3]Decrease
Fluorescence Quantum Yield (ΦF) 0.90[3]Decrease (quenching)
Fluorescence Lifetime (τ) 3.6 ns[3]Decrease

Note: While aggregation is not a common issue for this compound, the expected changes listed are typical for fluorescent dyes in general.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound NHS-Ester

This protocol outlines the essential steps for labeling a protein with an amine-reactive this compound N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein of interest

  • This compound NHS-ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4)[4]

  • Anhydrous, amine-free DMSO or DMF[3]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[5]

  • Prepare the this compound NHS-Ester Stock Solution:

    • Allow the vial of lyophilized this compound NHS-ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess over the protein (a starting point of 10- to 20-fold molar excess is common).

    • Add the dye stock solution to the protein solution while gently mixing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Equilibrate the size-exclusion chromatography column with the desired storage buffer.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first. The smaller, unbound dye molecules will elute later.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~436 nm (for this compound).

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C in single-use aliquots for long-term storage.[6]

Experimental Workflow for Protein Labeling with this compound NHS-Ester cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) [9] mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare this compound NHS-Ester Stock Solution (Anhydrous DMSO/DMF) [8] prep_dye->mix incubate Incubate (1 hr, RT, dark) [4] mix->incubate quench Quench Reaction (e.g., Tris) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize store Store Labeled Protein (4°C or -20/-80°C) [4] characterize->store

Caption: Workflow for this compound NHS-ester protein labeling.

Protocol 2: Spectroscopic Analysis to Investigate Potential Fluorescence Issues

This protocol describes how to use UV-Vis and fluorescence spectroscopy to investigate the cause of unexpected fluorescence behavior.

Materials:

  • This compound solution or this compound-labeled conjugate

  • Appropriate buffer

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your this compound sample in the appropriate buffer. The concentration range should span the concentration used in your experiment and extend to lower concentrations.

  • Measure Absorbance:

    • For each dilution, measure the full UV-Vis absorbance spectrum.

    • Plot the absorbance at the maximum wavelength (~436 nm) versus concentration. This plot should be linear and follow the Beer-Lambert law. Deviations from linearity at high concentrations can indicate interactions between dye molecules.

  • Measure Fluorescence:

    • Using a fluorometer, measure the fluorescence emission spectrum for each dilution, using an excitation wavelength of ~436 nm.

    • Ensure that the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid significant inner filter effects.

    • Plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. A linear relationship is expected. A downward curvature at higher absorbances suggests quenching.

  • Analyze Spectral Shape:

    • Normalize the absorbance and emission spectra for all concentrations.

    • For this compound, the shape of the absorbance and emission spectra should remain consistent across different concentrations.[1] Significant changes in the spectral shape could indicate environmental effects or, less likely, aggregation.

References

Choosing the right filter set for ATTO 425 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATTO 425 Imaging

This guide provides researchers, scientists, and drug development professionals with technical information for selecting the appropriate filter set for this compound fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral characteristics of this compound I need to consider?

A1: Understanding the spectral properties of this compound is the first step in selecting a compatible filter set. The dye's excitation maximum is the wavelength at which it most efficiently absorbs energy, and the emission maximum is the peak wavelength of the fluorescence it releases. This compound is a coumarin-based dye that fluoresces in the blue region of the spectrum and is characterized by a large Stokes shift, high fluorescence quantum yield, and good photostability.[1][2][3]

Key spectral data for this compound are summarized below.

ParameterWavelength (nm)Reference
Excitation Maximum (λex)436 - 439 nm[2][4][5]
Emission Maximum (λem)484 - 485 nm[2][6][7]
Extinction Coefficient (εmax)45,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (ηfl)90%[2][3]
Recommended Laser Line405 nm, 445 nm[2]
Q2: What is a typical filter set configuration for this compound?

A2: A standard fluorescence filter set consists of three main components: an exciter, a dichroic beamsplitter, and an emitter.

  • Exciter: A bandpass filter that transmits only the wavelengths of light used to excite the fluorophore. For this compound, this filter should allow light in the ~426-446 nm range to pass through.

  • Dichroic Beamsplitter: A filter that reflects the excitation light towards the sample but transmits the longer-wavelength emission light towards the detector. For this compound, a longpass beamsplitter with a cut-on wavelength around 455 nm is typically suitable.

  • Emitter: A bandpass filter that is placed in front of the detector to selectively transmit the fluorescence emission and block all other light, including scattered excitation light. For this compound, this filter should transmit light in the ~460-500 nm range.

Several manufacturers offer pre-configured filter sets optimized for this compound and similar fluorophores.

ManufacturerRecommended Filter Set(s)Ideal For
Chroma 49302, 49013, 39001Aqua FISH probes, general fluorescence with 430-455nm LEDs.[8][9]
Semrock LF442-B-000, LED-CFP-A-000Laser-optimized applications, CFP, Cerulean, and other similar fluorophores.[10][11]
Omega Optical Consult with FPbase for compatible setsWide range of fluorophores including ATTO dyes.[12]
Alluxa Consult for custom or pre-configured setsHigh-performance applications requiring steep edges and high transmission.[13][14]
Q3: What are the signs of a mismatched filter set and how can I troubleshoot them?

A3: Using an incorrect filter set can lead to poor image quality. Common issues include:

  • Weak Signal: This can occur if the exciter's bandpass does not align well with the excitation peak of this compound, or if the emitter blocks a significant portion of the emitted fluorescence.

    • Troubleshooting: Verify that your light source (e.g., laser or LED) has a line that falls within the passband of your excitation filter. Ensure the emission filter passband is centered around the 484 nm peak of this compound.

  • High Background: This may be caused by the emitter allowing excitation light to "bleed through" to the detector or by significant sample autofluorescence.

    • Troubleshooting: Check that the dichroic beamsplitter has the correct cut-on wavelength to reflect the excitation light efficiently. Ensure your emission filter has deep blocking (high optical density) outside of its passband.

  • Signal Bleed-through (in multicolor experiments): When imaging multiple fluorophores, the emission of one dye may be detected in the channel intended for another.

    • Troubleshooting: Select emitters with narrower bandwidths to isolate the emission of each fluorophore. Ensure there is minimal spectral overlap between the emission of this compound and the excitation of the other dyes in your panel.

Experimental Protocol: Verifying Filter Set Performance

This protocol provides a method to confirm that your selected filter set is optimal for this compound imaging.

Objective: To assess the signal-to-noise ratio and spectral specificity of a filter set for this compound.

Materials:

  • Microscope equipped with the filter set to be tested.

  • This compound-conjugated antibody or other probe.

  • Appropriate biological sample (e.g., cells or tissue known to express the target).

  • Unstained control sample (for autofluorescence assessment).

  • Mounting medium.

Methodology:

  • Sample Preparation:

    • Prepare two samples: one stained with the this compound probe according to standard protocols and a second, unstained control sample.

    • Mount both samples using an appropriate mounting medium.

  • Image Acquisition (Stained Sample):

    • Place the stained sample on the microscope stage.

    • Using the this compound filter set, focus on the sample.

    • Set the excitation light intensity and camera exposure time to achieve a bright, but not saturated, signal from the specifically stained structures. Record these settings.

    • Acquire several images from representative areas.

  • Image Acquisition (Control Sample):

    • Replace the stained sample with the unstained control sample.

    • Crucially, use the exact same acquisition settings (light intensity, exposure time) as used for the stained sample.

    • Acquire several images. This will measure the level of background and autofluorescence.

  • Data Analysis:

    • Open the images in an image analysis software (e.g., ImageJ/Fiji).

    • For the stained sample images, measure the mean intensity of the specifically stained regions (Signal) and an adjacent background region (Background_Stained).

    • For the unstained control images, measure the mean intensity of corresponding regions (Background_Autofluorescence).

    • Calculate Signal-to-Noise Ratio (SNR):

      • SNR = (Signal - Background_Stained) / Background_Autofluorescence

    • A high SNR indicates a well-performing filter set that efficiently captures the desired signal while rejecting background noise and autofluorescence.

Diagrams

FilterSelectionWorkflow cluster_start 1. Define Requirements cluster_selection 2. Filter Component Selection cluster_assembly 3. Assembly & Verification A Start: Select Fluorophore (this compound) B Identify Spectral Properties Excitation: ~438 nm Emission: ~484 nm A->B C Single-Color or Multi-Color Experiment? B->C D Select Excitation Filter (EX) Transmits ~426-446 nm C->D Single-Color G For Multi-Color: Ensure no spectral overlap with other channels. Use narrower bandpass emitters. C->G Multi-Color E Select Dichroic Mirror (DM) Reflects <455 nm Transmits >455 nm D->E F Select Emission Filter (EM) Transmits ~460-500 nm E->F H Assemble Filter Set (EX + DM + EM) F->H G->D I Perform Experimental Verification Protocol H->I J High Signal-to-Noise? I->J J->D No, Re-evaluate Components K End: Optimal Filter Set Chosen J->K Yes

Caption: Workflow for choosing the right filter set for this compound imaging.

References

How to remove unbound ATTO 425 dye after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of unbound ATTO 425 dye after labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound dye after labeling?

The removal of all non-conjugated dye is critical for the accuracy of downstream applications.[1] Excess dye can lead to high background fluorescence, which may obscure specific signals in imaging and flow cytometry experiments.[1] It can also interfere with the accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL).[1]

Q2: What are the most common methods for removing unbound this compound dye?

The most widely used techniques for purifying fluorescently labeled proteins and antibodies are size-exclusion chromatography (also known as gel filtration), dialysis, and spin columns.[1] Other methods such as precipitation can also be employed.

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on factors such as the size of your molecule, sample volume, and the desired speed of purification. Size-exclusion chromatography is a versatile method suitable for a wide range of protein sizes.[2][3] Spin columns are ideal for small sample volumes and rapid purification.[1] Dialysis is a simple method but is generally slower and can lead to sample dilution.[4]

Q4: Can the labeling of my protein with this compound affect its behavior during purification?

Yes, the conjugation of a dye molecule can alter the physicochemical properties of your biomolecule.[5] For instance, if you are using ion-exchange or hydrophobic interaction chromatography, be aware that the labeled protein may elute at a different salt concentration than the unlabeled protein.[1]

Q5: What should I do if I still have high background fluorescence after purification?

If you observe high background after purification, it may indicate that the unbound dye was not completely removed. Some dyes may have strong non-covalent interactions with the protein, making them difficult to remove with standard methods.[1] In such cases, consider using an alternative chromatography method like Hydrophobic Interaction Chromatography (HIC), which separates molecules based on their hydrophobicity.[1] For certain dyes, double processing may be required to achieve sufficient purity.[6]

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence in downstream applications. Incomplete removal of unbound this compound dye.- Repeat the purification step. - For spin columns, ensure the correct amount of resin is used for your sample volume and dye concentration.[6] - For size-exclusion chromatography, ensure the column is adequately packed and equilibrated. - Consider using a different purification method (e.g., dialysis or HIC).
Low recovery of labeled protein. - The protein may be sticking to the purification matrix (e.g., column resin or dialysis membrane).[4] - Protein precipitation during the purification process.- For spin columns, ensure you are using a column with the appropriate molecular weight cutoff. - For dialysis, ensure the membrane is compatible with your protein and buffer. - Add a stabilizing agent, such as bovine serum albumin (1-10 mg/ml), if your final conjugate concentration is low (< 1 mg/ml).
Labeled protein elutes at an unexpected position during chromatography. The addition of the this compound dye has altered the protein's properties (e.g., size, charge, or hydrophobicity).[1][5]- This is often expected. Collect fractions and analyze them to identify the peak corresponding to your labeled protein. - Adjust the chromatography conditions (e.g., salt gradient or pH) if necessary.

Comparison of Purification Methods

Method Principle Speed Sample Volume Pros Cons
Size-Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size. Larger labeled proteins elute before smaller unbound dye molecules.[2][3]Moderate (30-60 min)0.1 - 5 mLHigh resolution, can be used for a wide range of protein sizes.Requires a chromatography system, potential for sample dilution.
Spin Columns A type of size-exclusion chromatography in a microcentrifuge format.[1]Very Fast (< 15 min)[1]0.03 - 0.5 mLRapid, easy to use, high throughput.[1]Limited to small sample volumes, resin is typically for single use.[6]
Dialysis Uses a semi-permeable membrane to separate molecules based on size. Small, unbound dye molecules diffuse out of the dialysis bag.Slow (overnight)0.1 - 100 mLSimple setup, suitable for large volumes.Time-consuming, can result in significant sample dilution.[4]
Precipitation Alters solvent conditions to cause the protein to precipitate, leaving the soluble unbound dye in the supernatant.[7]Fast (30-60 min)> 0.1 mLCan concentrate the protein sample.Risk of protein denaturation, precipitate can be difficult to resuspend.[8][9]

Experimental Protocols

Protocol 1: Unbound Dye Removal using Size-Exclusion Chromatography (Gel Filtration)

This protocol is suitable for purifying labeled proteins from unbound this compound dye, providing good resolution.

Materials:

  • Sephadex G-25 (or equivalent) resin[5]

  • Chromatography column (1-2 cm diameter, 10-20 cm length)[5]

  • Elution buffer (e.g., PBS, pH 7.4)

  • Fraction collector or microcentrifuge tubes

Procedure:

  • Column Packing: Gently pack the Sephadex G-25 resin into the chromatography column to the desired bed height (10-20 cm).[5] Avoid introducing air bubbles.

  • Equilibration: Equilibrate the column by washing it with 3-5 column volumes of the elution buffer.[1] This ensures the buffer composition of the purified sample will be consistent.

  • Sample Application: Carefully apply the labeling reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.[1]

  • Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will travel in the void volume and elute first. The smaller, unbound this compound dye will be retained by the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~436 nm (for this compound). Pool the fractions containing the labeled protein.

Protocol 2: Unbound Dye Removal using Spin Columns

This protocol is ideal for the rapid purification of small sample volumes.[1]

Materials:

  • Spin column with an appropriate molecular weight cutoff (e.g., 10 kDa)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Sample Application: Apply the labeling reaction mixture to the center of the resin bed in the spin column.

  • Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 30 seconds).[6] The eluate will contain the purified, labeled protein, while the unbound dye remains in the column resin.

  • Buffer Exchange (Optional): To further wash the sample, you can add fresh buffer to the column and repeat the centrifugation step.

Protocol 3: Unbound Dye Removal using Dialysis

This is a simple method for removing unbound dye, although it is time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (e.g., 10 kDa)

  • Large beaker

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load Sample: Carefully load the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis container into a large beaker containing at least 200 times the sample volume of dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-3 hours for the first day, and then let it dialyze overnight. Continue until the buffer remains clear and free of any visible color from the unbound dye.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette. Note that the sample volume may have increased.

Workflow for Selecting a Purification Method

G start Start: Labeled Protein Mixture sample_vol Sample Volume? start->sample_vol speed Need for Speed? sample_vol->speed < 0.5 mL sec Use Size-Exclusion Chromatography sample_vol->sec 0.1 - 5 mL dialysis Use Dialysis sample_vol->dialysis > 5 mL spin_column Use Spin Column speed->spin_column Yes speed->sec No end Purified Labeled Protein spin_column->end sec->end dialysis->end

Caption: Decision tree for selecting the appropriate method to remove unbound dye.

References

Technical Support Center: Correcting for Spectral Bleed-Through with ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address spectral bleed-through issues when using the fluorescent dye ATTO 425 in multi-color imaging and flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a problem when using this compound?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence-based applications where the emission signal from one fluorophore is detected in the channel designated for another.[1] This occurs because fluorophores have broad emission spectra, and the tail of one fluorophore's emission can extend into the detection window of another. This compound, with its emission maximum around 484 nm, can potentially bleed into channels used for green fluorophores like FITC or GFP, leading to false-positive signals and inaccurate colocalization analysis.[2][3]

Q2: I am observing a signal in my green channel that mirrors the pattern of my this compound staining. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through. To confirm this, you should prepare and image a control sample stained only with this compound using the same settings as your multi-color experiment. If you detect a signal in the green channel from this single-stained sample, it confirms that this compound is bleeding into that channel.

Q3: Which common fluorophores are most likely to experience spectral bleed-through from this compound?

A3: Fluorophores with emission spectra that are close to or overlap with this compound's emission tail are susceptible to bleed-through. Given this compound's emission peak at approximately 484 nm, fluorophores such as FITC (fluorescein isothiocyanate), GFP (Green Fluorescent Protein), and other cyan or green fluorescent proteins with emission wavelengths in the 500-530 nm range are common candidates for spectral overlap.[2][3][4] For instance, the emission of this compound can be detected in the filter sets typically used for FITC.[3]

Q4: How can I minimize spectral bleed-through during image acquisition?

A4: Several strategies can be employed to minimize bleed-through at the acquisition stage:

  • Sequential Scanning (Confocal Microscopy): Acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[1]

  • Optimized Filter Selection: Use narrow bandpass emission filters that are specifically tailored to the emission maximum of each fluorophore to exclude as much of the overlapping spectra as possible.

  • Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra to minimize overlap.

  • Lower Laser Power and Detector Gain: Reducing the excitation laser power and the sensitivity of the detector (PMT voltage) for the channel experiencing bleed-through can sometimes reduce the artifact, especially if the signal from the bleeding fluorophore is very bright.

Q5: What is the difference between compensation and spectral unmixing?

A5: Both are methods to correct for spectral bleed-through, but they are applied in different contexts.

  • Compensation is a mathematical correction typically used in flow cytometry . It subtracts a percentage of the signal from the primary channel of a fluorophore from the channels into which it is bleeding.[5][6] This is calculated based on single-color controls.

  • Spectral Unmixing is a computational technique used in fluorescence microscopy . It assumes that the signal in each pixel is a linear combination of the emission spectra of all the fluorophores present. By knowing the emission spectrum of each individual fluorophore (from reference spectra of single-stained samples), the algorithm can separate the mixed signals into their individual components.[7][8]

Troubleshooting Guides

Guide 1: Troubleshooting this compound Bleed-Through in Fluorescence Microscopy

Issue: Apparent colocalization of this compound with a green fluorophore (e.g., GFP, FITC, Alexa Fluor 488) that is likely due to spectral bleed-through.

Troubleshooting Steps:

  • Confirm Bleed-Through with Single-Color Controls:

    • Prepare a sample stained only with your this compound conjugate.

    • Image this sample using the exact same laser and detector settings as your multi-color experiment, ensuring you acquire an image in the channel designated for your green fluorophore.

    • If you observe a signal in the green channel, you have confirmed spectral bleed-through.

  • Optimize Acquisition Settings:

    • Switch to Sequential Scanning: If you are using a confocal microscope, this is the most effective way to eliminate bleed-through between channels excited by different lasers.

    • Narrow Emission Filters: If sequential scanning is not an option or does not fully resolve the issue, ensure your emission filters are as narrow as possible around the peak emission of each fluorophore. For this compound, a filter centered around 485 nm with a narrow bandwidth (e.g., 485/20 nm) is ideal.[2]

    • Adjust Laser Power and Gain: Try reducing the laser power for the 405 nm or 445 nm laser line exciting this compound and/or decreasing the detector gain for the green channel.

  • Apply Post-Acquisition Correction (Spectral Unmixing):

    • If bleed-through persists, you will need to perform spectral unmixing.

    • Acquire Reference Spectra:

      • Image a sample stained only with this compound.

      • Image a sample stained only with your green fluorophore.

      • Image an unstained sample to record the autofluorescence spectrum.

    • Perform Unmixing: Use the spectral unmixing function in your microscope's software, providing the reference spectra you just acquired. The software will then computationally separate the this compound and green fluorophore signals in your multi-color image.[7][8]

Guide 2: Troubleshooting this compound Spillover in Flow Cytometry

Issue: A population positive for this compound also shows a signal in the channel for a green or yellow fluorophore (e.g., FITC, PE).

Troubleshooting Steps:

  • Prepare Proper Compensation Controls:

    • Unstained Control: A sample of your cells without any fluorescent labels to determine the level of autofluorescence.

    • Single-Stained Controls: For each fluorophore in your panel (including this compound), prepare a separate sample stained with only that single fluorophore. It is crucial that the fluorophore in the compensation control is the same as in the experimental sample and that the positive signal is at least as bright as what you expect in your experiment.[9][10] Compensation beads can be a reliable alternative to cells for single-stain controls.[11]

  • Set Compensation Correctly:

    • Use your flow cytometry software's automated compensation setup.

    • For each single-stained control, the software will calculate the percentage of its signal that is spilling over into other channels.

    • The software then applies a compensation matrix to your multi-color data to subtract this spillover.[5]

  • Verify Compensation:

    • After applying compensation, examine the plots of your single-stained controls. A correctly compensated single-stained control should show a signal only in its primary channel, with the median fluorescence intensity of the positive population in other channels being the same as the negative population.[10]

    • If you see a "frowning" or "smiling" population in your bivariate plots, your compensation may be over or under-corrected, respectively. Re-run the compensation setup, ensuring your single-stain controls are of high quality.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)436-439 nm[2][12]
Emission Maximum (λem)484-485 nm[2][12]
Molar Extinction Coefficient45,000 M⁻¹cm⁻¹[2][12]
Quantum Yield (η)0.9[2]
Common Laser Lines405 nm, 445 nm[2]
Common Emission Filter450/50 nm[2]

Table 2: Potential Fluorophore Pairs with this compound and Recommended Correction Strategy

Paired FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Bleed-throughRecommended Correction Strategy
FITC ~495~519HighSequential Scanning, Spectral Unmixing (Microscopy); Compensation (Flow Cytometry)
GFP (eGFP) ~488~507HighSequential Scanning, Spectral Unmixing (Microscopy); Compensation (Flow Cytometry)
Alexa Fluor 488 ~495~519HighSequential Scanning, Spectral Unmixing (Microscopy); Compensation (Flow Cytometry)
Pacific Blue™ ~404~455Low (Excitation Overlap)Judicious laser line selection, Sequential Scanning
CFP ~434~475ModerateSequential Scanning, Spectral Unmixing
YFP ~514~527LowGenerally well-separated, but check single-stain controls
PE (Phycoerythrin) ~496, 565~578Low (this compound into PE)Compensation (Flow Cytometry)

Experimental Protocols

Protocol 1: Spectral Unmixing for Correcting this compound Bleed-through in Confocal Microscopy

Objective: To computationally separate the fluorescence signal of this compound from that of a spectrally overlapping fluorophore (e.g., GFP).

Materials:

  • Fixed and mounted samples stained with:

    • This compound only

    • GFP only

    • Unstained (for autofluorescence)

    • Your multi-color sample (this compound and GFP)

  • Confocal microscope with spectral imaging capabilities.

Methodology:

  • Set up Imaging Parameters:

    • Turn on the lasers required for both this compound (e.g., 405 nm or 445 nm) and GFP (e.g., 488 nm).

    • Set the detector to capture a spectral image (lambda stack) covering the emission range of both fluorophores (e.g., 460 nm to 600 nm).

    • Adjust laser power and detector gain to ensure that the signal from your brightest single-stained sample is not saturated. Crucially, use the exact same settings for all subsequent image acquisitions.

  • Acquire Reference Spectra:

    • Place the unstained sample on the microscope and acquire a lambda stack. This will be your autofluorescence reference spectrum.

    • Place the This compound only sample on the microscope and acquire a lambda stack. This will be your this compound reference spectrum.

    • Place the GFP only sample on the microscope and acquire a lambda stack. This will be your GFP reference spectrum.

  • Acquire Multi-Color Image:

    • Place your multi-color sample on the microscope and acquire a lambda stack using the same settings.

  • Perform Spectral Unmixing:

    • Open the spectral unmixing software on your microscope.

    • Load the acquired lambda stack from your multi-color sample.

    • Define the reference spectra by selecting the lambda stacks from your unstained, this compound only, and GFP only samples.

    • Run the linear unmixing algorithm. The software will generate separate images for the this compound, GFP, and autofluorescence channels, with the bleed-through computationally removed.[7][8]

Protocol 2: Compensation for this compound Spillover in Flow Cytometry

Objective: To correct for the spillover of this compound fluorescence into other detection channels.

Materials:

  • Cell samples stained with:

    • Unstained

    • This compound conjugate only

    • Each other fluorophore in your panel individually

    • Your fully stained multi-color sample

  • Flow cytometer with the appropriate lasers and filters.

  • Compensation beads (optional, but recommended).[11]

Methodology:

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Run daily quality control procedures.

    • Set the appropriate forward and side scatter voltages to visualize your cell population.

  • Set PMT Voltages:

    • Run the unstained sample and adjust the PMT voltages for each fluorescence channel so that the negative population is on scale (typically within the first log decade).

  • Acquire Compensation Controls:

    • Run each single-stained control (or compensation beads) and record the data.

    • Ensure you collect a sufficient number of events for both the negative and positive populations to allow for accurate statistical calculation.

  • Calculate Compensation Matrix:

    • Using your flow cytometry software, open the compensation setup module.

    • For each fluorophore, gate on the positive and negative populations from the corresponding single-stained control.

    • The software will automatically calculate the spillover of each fluorophore into all other channels and generate a compensation matrix.

  • Apply Compensation and Analyze Data:

    • Apply the calculated compensation matrix to your multi-color sample data.

    • You can now proceed with gating and analyzing your compensated data, confident that the spectral overlap has been corrected.

Visualizations

Experimental_Workflow_Spectral_Unmixing Workflow for Spectral Unmixing in Microscopy cluster_prep Sample Preparation cluster_acq Image Acquisition (Confocal Microscopy) cluster_proc Data Processing cluster_res Result prep1 Prepare Single-Stained Controls (this compound, Fluorophore B, Unstained) acq1 Set Imaging Parameters (Lambda Stack) prep1->acq1 prep2 Prepare Multi-Color Sample prep2->acq1 acq2 Acquire Reference Spectra (Single-Stained & Unstained) acq1->acq2 acq3 Acquire Multi-Color Image acq2->acq3 proc1 Open Spectral Unmixing Software acq3->proc1 proc2 Load Multi-Color Image & Reference Spectra proc1->proc2 proc3 Run Linear Unmixing Algorithm proc2->proc3 res1 Generate Unmixed Images (Bleed-through Corrected) proc3->res1

Caption: Workflow for correcting spectral bleed-through using spectral unmixing in fluorescence microscopy.

Experimental_Workflow_Compensation Workflow for Compensation in Flow Cytometry cluster_prep_fc Sample Preparation cluster_acq_fc Data Acquisition (Flow Cytometry) cluster_proc_fc Data Processing cluster_res_fc Result prep1_fc Prepare Single-Stained Controls (One for each fluorophore) acq3_fc Acquire Single-Stained Controls prep1_fc->acq3_fc prep2_fc Prepare Unstained Control acq2_fc Set PMT Voltages with Unstained Control prep2_fc->acq2_fc prep3_fc Prepare Multi-Color Sample res1_fc Analyze Compensated Data prep3_fc->res1_fc acq1_fc Instrument Setup & QC acq1_fc->acq2_fc acq2_fc->acq3_fc proc1_fc Calculate Compensation Matrix (Using Single-Stained Controls) acq3_fc->proc1_fc proc2_fc Apply Compensation to Multi-Color Sample proc1_fc->proc2_fc proc2_fc->res1_fc

Caption: Workflow for correcting spectral spillover using compensation in flow cytometry.

References

Validation & Comparative

ATTO 425 vs. Alexa Fluor 405: A Comparative Guide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of blue-violet fluorescent probes for high-resolution microscopy, the choice between ATTO 425 and Alexa Fluor 405 is a critical decision. Both fluorophores are excitable by the common 405 nm laser line, but they possess distinct characteristics that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by key photophysical data and a detailed experimental protocol for their application in immunofluorescence microscopy.

Performance at a Glance: A Quantitative Comparison

The selection of an appropriate fluorophore is paramount for achieving high-quality, reproducible data in fluorescence microscopy. Brightness, photostability, and spectral properties are key determinants of performance. The following table summarizes the key quantitative data for this compound and Alexa Fluor 405 to facilitate an informed decision.

PropertyThis compoundAlexa Fluor 405
Excitation Maximum (nm) 436 - 439[1][2]401[3][4]
Emission Maximum (nm) 484 - 485[1][2]421[3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 45,000[2]34,000[3]
Quantum Yield 0.9[2]Not specified in the provided results.
Fluorescence Lifetime (ns) 3.6[2]Not specified in the provided results.
Stokes Shift (nm) ~45-49~20
Key Features High photostability, large Stokes shift, high quantum yield, suitable for single-molecule detection and super-resolution microscopy.pH-insensitive, suitable for multicolor applications including flow cytometry and STORM.[3]

In-Depth Analysis

This compound , a coumarin-based dye, is characterized by its exceptional brightness, attributed to a high molar extinction coefficient and a remarkable quantum yield of 90%.[2] Its significant Stokes shift of approximately 45-49 nm minimizes spectral overlap and is advantageous for multicolor imaging. ATTO dyes, in general, are reputed for their high photostability, a critical feature for demanding applications such as super-resolution microscopy.

Experimental Protocol: Immunofluorescence Staining

The following is a generalized immunofluorescence protocol that can be adapted for use with both this compound and Alexa Fluor 405 conjugated secondary antibodies. Optimization of antibody concentrations, incubation times, and washing steps may be necessary for specific cell types and target antigens.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the target antigen)

  • Fluorophore-conjugated Secondary Antibody (Goat anti-mouse IgG this compound or Goat anti-mouse IgG Alexa Fluor 405)

  • Nuclear Counterstain (e.g., DAPI)

  • Mounting Medium with antifade reagent

Procedure:

  • Cell Fixation:

    • Wash cells three times with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde for 10-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 5-10 minutes at room temperature. This step is necessary for intracellular targets.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound or Alexa Fluor 405 conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a humidified, dark chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5-10 minutes each.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.

    • Wash once with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters and a 405 nm laser for excitation.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships in a typical immunofluorescence experiment and the decision-making process for fluorophore selection.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_finalization Final Steps start Start: Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (this compound or Alexa Fluor 405) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Microscopy (405 nm Excitation) mounting->imaging end End: Image Acquisition imaging->end

Caption: A typical workflow for an indirect immunofluorescence experiment.

Fluorophore_Selection cluster_options Fluorophore Choice cluster_reasons_atto Key Strengths of this compound cluster_reasons_alexa Key Strengths of Alexa Fluor 405 question Application Requirement? atto425 This compound question->atto425 High Photostability & Brightness Needed alexa405 Alexa Fluor 405 question->alexa405 Stable Signal in Variable pH & Multicolor Setup atto_brightness High Brightness & Quantum Yield atto425->atto_brightness atto_photostability Excellent Photostability atto425->atto_photostability atto_stokes Large Stokes Shift atto425->atto_stokes alexa_ph pH Insensitivity alexa405->alexa_ph alexa_multicolor Established for Multicolor/STORM alexa405->alexa_multicolor alexa_reliability General Reliability alexa405->alexa_reliability

Caption: Decision tree for selecting between this compound and Alexa Fluor 405.

References

ATTO 425 vs. Pacific Blue: A Comparative Guide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flow cytometry, the selection of appropriate fluorochromes is paramount for the success of multicolor immunophenotyping and other cell analysis applications. For researchers utilizing the violet laser (405 nm), both ATTO 425 and Pacific Blue emerge as common choices for the blue emission channel. This guide provides an objective comparison of their performance characteristics, supported by available data, to aid researchers, scientists, and drug development professionals in making an informed decision.

Spectral and Photophysical Properties

A direct comparison of the key spectral and photophysical properties of this compound and Pacific Blue is essential for predicting their performance in a flow cytometry setup. The following table summarizes these characteristics based on data from various suppliers.

PropertyThis compoundPacific Blue
Excitation Maximum (nm) ~436 - 439[1][2][3]~401 - 410[4][5][6]
Emission Maximum (nm) ~484 - 485[2][7]~452 - 455[4][5][8]
Extinction Coefficient (M⁻¹cm⁻¹) ~45,000[1][9]~46,000[6]
Quantum Yield ~0.90[2][3]~0.78[6][10]
Brightness Index HighModerate
Photostability High[1][3][11]Good[12][13]
Molecular Weight ( g/mol ) ~427 (for the free acid)[2]~274[6]

Key Takeaways:

  • Excitation and Emission: Both dyes are excitable by the 405 nm violet laser. This compound has a slightly longer excitation maximum and a significantly longer emission wavelength compared to Pacific Blue. This larger Stokes shift (the difference between excitation and emission maxima) for this compound can be advantageous in minimizing spectral overlap and reducing the need for compensation in multicolor panels.[1][2][11]

  • Brightness: Brightness is a function of both the extinction coefficient and the quantum yield. This compound exhibits a higher quantum yield, suggesting superior brightness.[2][3] Manufacturers describe ATTO dyes as having high photostability and brightness.[11] Pacific Blue is also considered a bright fluorophore, suitable for detecting a variety of targets in flow cytometry.[12][14]

  • Photostability: ATTO dyes, including this compound, are known for their high photostability, which is beneficial for experiments involving long acquisition times or cell sorting.[1][3][11] Pacific Blue also offers good photostability.[12]

Experimental Workflow for Flow Cytometry

The following diagram outlines a typical experimental workflow for immunophenotyping using either this compound or Pacific Blue conjugated antibodies.

FlowCytometry_Workflow cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis Cell_Harvest Harvest & Wash Cells Cell_Count Count Cells & Adjust Concentration Cell_Harvest->Cell_Count Fc_Block Fc Receptor Block (Optional) Cell_Count->Fc_Block Add_Antibody Add Fluorochrome-Conjugated Antibody Fc_Block->Add_Antibody Incubate Incubate (e.g., 20-30 min, 4°C, dark) Add_Antibody->Incubate Wash Wash to Remove Unbound Antibody Incubate->Wash Resuspend Resuspend Cells in Staining Buffer Wash->Resuspend Acquire Acquire on Flow Cytometer Resuspend->Acquire Analyze Analyze Data Acquire->Analyze

Caption: A generalized workflow for a typical flow cytometry experiment.

Experimental Protocols

Below is a detailed protocol for cell surface staining for flow cytometry. This protocol is a general guideline and should be optimized for specific cell types and antibodies.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fluorochrome-conjugated primary antibody (this compound or Pacific Blue conjugate)

  • Fc receptor blocking solution (optional, recommended for cells with high Fc receptor expression)

  • Viability dye (optional, to exclude dead cells from analysis)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Fc Receptor Blocking (Optional):

    • To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ to 1 x 10⁶ cells) into individual flow cytometry tubes.

    • Add the predetermined optimal concentration of the this compound or Pacific Blue-conjugated antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[15]

  • Washing:

    • Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant. Repeat the wash step twice to ensure the removal of all unbound antibodies.[15]

  • Data Acquisition:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).[15]

    • If using a viability dye, add it according to the manufacturer's instructions.

    • Acquire the samples on a flow cytometer equipped with a violet laser (405 nm) and appropriate emission filters (e.g., 450/50 nm bandpass filter for Pacific Blue).[6]

Conclusion

Both this compound and Pacific Blue are robust fluorochromes for flow cytometry applications utilizing the violet laser. The choice between them may depend on the specific requirements of the experiment.

This compound is an excellent candidate for multicolor experiments where minimizing spectral overlap is critical, owing to its large Stokes shift. Its high quantum yield and photostability make it particularly suitable for detecting low-abundance antigens or for applications requiring extended analysis, such as cell sorting.[1][2][3][11]

Pacific Blue remains a widely used and reliable fluorochrome.[15] Its well-characterized spectral properties and satisfactory performance have established it as a staple in many flow cytometry panels.[15] It is a cost-effective option for routine immunophenotyping and single-color analysis.

For researchers pushing the boundaries of multicolor flow cytometry, especially when resolving dim signals or constructing complex panels, the superior brightness and larger Stokes shift of this compound may offer a distinct advantage. However, for many standard applications, Pacific Blue provides reliable and consistent results. As with any reagent selection, in-house validation and optimization are recommended to determine the best-performing fluorochrome for a specific experimental setup.

References

A Brighter Blue: Unveiling the Superior Photostability of ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding realm of fluorescence microscopy and advanced cellular imaging, the selection of robust and photostable fluorescent dyes is paramount for generating high-quality, reproducible data. For researchers utilizing the blue spectrum, ATTO 425 emerges as a compelling choice, demonstrating exceptional resistance to photobleaching compared to other commonly used blue dyes. This guide provides a detailed comparison of the photostability of this compound against other blue fluorophores, supported by experimental data and protocols to inform your selection process.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness and photostability of a fluorophore are critical performance indicators. The following table summarizes key photophysical properties of this compound and other blue fluorescent dyes. While direct, side-by-side quantitative photostability data under identical conditions is limited in published literature, the available data indicates the high performance of this compound.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (η)Brightness (ε * η)Relative Photostability
This compound 43948445,000[1][2]0.90[1][2][3]40,500High[3][4]
Alexa Fluor 405 40142135,0000.4014,000Moderate to High
Cascade Blue 375-40042328,0000.5415,120Moderate
Pacific Blue 40145246,0000.50 - 0.7823,000 - 35,880Moderate[5]

Note: Brightness is a calculated metric to estimate the overall fluorescence intensity. The photostability of Alexa Fluor 405, Cascade Blue, and Pacific Blue is generally considered moderate to good, but they can be susceptible to rapid fading under intense or prolonged illumination.[6] ATTO dyes, including this compound, are known for their increased photostability.[4]

Experimental Protocol: Measuring Photobleaching Rate via Time-Lapse Microscopy

To quantitatively assess and compare the photostability of different blue dyes in your specific experimental setup, the following protocol can be employed. This method involves measuring the rate of fluorescence decay under continuous illumination.

1. Sample Preparation:

  • Culture cells on glass-bottom imaging dishes suitable for fluorescence microscopy.
  • Label the cells with the desired blue fluorescent dye conjugated to an antibody or other targeting molecule. Ensure consistent labeling concentrations and incubation times across all samples to be compared.
  • Wash the cells thoroughly to remove any unbound dye.
  • Mount the samples in an appropriate imaging medium. For live-cell imaging, use a physiological buffer. For fixed cells, an antifade mounting medium can be used, though for direct photostability comparison, a standard buffer is preferable.

2. Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with a sensitive camera.
  • Select an appropriate excitation laser line (e.g., 405 nm) and emission filter for the specific blue dye being imaged.
  • Define a region of interest (ROI) within a well-labeled cell.
  • Set the imaging parameters (laser power, exposure time, gain) to achieve a good signal-to-noise ratio without initial saturation. Crucially, these parameters must be kept constant for all dyes being compared.
  • Acquire a time-lapse series of images of the ROI at a defined frame rate (e.g., one frame every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

3. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
  • Correct for background fluorescence by subtracting the mean intensity of a background region (an area with no cells) from the ROI intensity at each time point.
  • Normalize the fluorescence intensity at each time point to the initial intensity (the first frame).
  • Plot the normalized fluorescence intensity as a function of time.
  • The resulting curve represents the photobleaching rate. A slower decay indicates higher photostability. For a more quantitative comparison, the data can be fitted to an exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.

Experimental Workflow for Photostability Measurement

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture Dye_Labeling Dye Labeling Cell_Culture->Dye_Labeling Washing Washing Dye_Labeling->Washing Mounting Mounting Washing->Mounting Define_ROI Define ROI Mounting->Define_ROI Set_Params Set Imaging Parameters Define_ROI->Set_Params Time_Lapse Acquire Time-Lapse Set_Params->Time_Lapse Measure_Intensity Measure Intensity Time_Lapse->Measure_Intensity Background_Correction Background Correction Measure_Intensity->Background_Correction Normalization Normalization Background_Correction->Normalization Plot_Decay Plot Decay Curve Normalization->Plot_Decay

Experimental workflow for photostability comparison.

Conclusion

Based on available data, this compound demonstrates superior photophysical properties, particularly its high quantum yield and photostability, making it an excellent choice for demanding fluorescence imaging applications.[1][2][3][4] While other blue dyes like Alexa Fluor 405, Cascade Blue, and Pacific Blue are suitable for various applications, researchers requiring extended imaging times or high-intensity illumination will benefit from the enhanced performance of this compound. For the most informed decision, it is recommended to perform a direct comparison using the outlined experimental protocol under your specific imaging conditions.

References

ATTO 425 vs. Coumarin Dyes: A Brightness and Performance Comparison for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides a detailed comparison between ATTO 425, a novel fluorescent label, and a range of traditional coumarin (B35378) dyes. This objective analysis, supported by experimental data and protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Quantitative Overview

The brightness of a fluorophore is determined by a combination of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following tables summarize the key photophysical properties of this compound and several common coumarin dyes to facilitate a direct comparison.

Table 1: Photophysical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)439 nm[1][2]
Emission Maximum (λem)484 nm[1][2]
Molar Extinction Coefficient (ε)45,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ)0.90[1][2]
Fluorescence Lifetime (τ)3.6 ns[1][2]
Stokes Shift45 nm

Table 2: Photophysical Properties of Common Coumarin Dyes

DyeExcitation Maximum (λex)Emission Maximum (λem)Molar Extinction Coefficient (ε)Fluorescence Quantum Yield (Φ)Solvent/ConditionsReference(s)
Coumarin 1~373 nm~450 nm~25,000 cm⁻¹M⁻¹~0.60Ethanol
Coumarin 343~437 nm~477 nm~39,000 cm⁻¹M⁻¹~0.63Ethanol
Coumarin 6~458 nm~503 nm~54,000 cm⁻¹M⁻¹~0.78Ethanol

This compound exhibits a high fluorescence quantum yield of 0.90, making it an exceptionally bright fluorophore.[1][2] While some coumarin dyes, such as Coumarin 6, also possess respectable quantum yields, this compound demonstrates superior efficiency in converting absorbed photons into fluorescence.

Photostability: A Critical Consideration

Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is crucial for applications requiring long or repeated imaging sessions. While qualitative descriptions consistently highlight the "high" and "good" photostability of this compound, a direct quantitative comparison with coumarin dyes is limited by the lack of a published photobleaching quantum yield for this compound.[1][2][3][4][5]

In contrast, quantitative data is available for several coumarin derivatives, as shown in the table below. A lower photobleaching quantum yield indicates higher photostability.

Table 3: Photobleaching Quantum Yields of Select Coumarin Dyes

Coumarin DerivativePhotobleaching Quantum Yield (Φpb)Reference(s)
Coumarin 1204.3 x 10⁻⁴[6]
Coumarin 1024.3 x 10⁻⁴[6]
Coumarin 391.2 x 10⁻³[6]
Coumarin 3071.8 x 10⁻³[6]

The available data on coumarin dyes reveals a susceptibility to photobleaching, a factor that can limit their use in demanding imaging applications.[6] The rigidized molecular structure of ATTO dyes is designed to enhance their photostability compared to more flexible dyes.[4]

Experimental Protocols

To ensure a comprehensive understanding of how these performance metrics are obtained, the following sections detail the standardized experimental protocols for measuring key photophysical properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry, based on the Beer-Lambert law.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis A Prepare a series of dilutions of the dye solution with known concentrations in a suitable solvent. B Measure the absorbance of each dilution at the absorption maximum (λmax) using a spectrophotometer. A->B Measure C Plot absorbance vs. concentration. B->C Analyze D Perform a linear regression of the data. The slope of the line is the molar extinction coefficient (ε). C->D Calculate

Molar Extinction Coefficient Determination Workflow
Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is often determined using a comparative method, referencing a standard with a known quantum yield.[7]

G Workflow for Relative Quantum Yield Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A1 Prepare a series of dilutions of the sample and a reference standard with a known quantum yield. A2 Ensure the absorbance of all solutions is below 0.1 at the excitation wavelength. A1->A2 B1 Measure the absorbance of each solution at the excitation wavelength. A2->B1 B2 Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength. B1->B2 C1 Integrate the area under each emission spectrum. B2->C1 C2 Plot integrated fluorescence intensity vs. absorbance for both the sample and the standard. C1->C2 C3 Calculate the quantum yield of the sample using the slopes of the two lines and the known quantum yield of the standard. C2->C3

Relative Quantum Yield Determination Workflow
Determination of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

G Workflow for Fluorescence Lifetime Measurement (TCSPC) A Excite the sample with a pulsed light source (e.g., laser). B Detect the emitted single photons using a sensitive detector. A->B C Measure the time difference between the excitation pulse and the arrival of each photon. B->C D Create a histogram of the arrival times of a large number of photons. C->D E Fit the resulting decay curve to an exponential function to determine the fluorescence lifetime (τ). D->E

Fluorescence Lifetime Measurement Workflow
Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (Φpb) quantifies the susceptibility of a fluorophore to photodegradation.

G Workflow for Photobleaching Quantum Yield Determination cluster_prep Sample Preparation cluster_illumination Continuous Illumination cluster_monitoring Fluorescence Monitoring cluster_analysis Data Analysis A Prepare a solution of the fluorescent dye in a suitable solvent within a cuvette. B Continuously illuminate the sample with a light source of constant intensity at the dye's absorption maximum. A->B C Monitor the decrease in fluorescence intensity over time using a detector. B->C D Plot the normalized fluorescence intensity as a function of time. C->D E Fit the decay curve to determine the photobleaching rate constant. D->E F Calculate the photobleaching quantum yield using the rate constant and other experimental parameters. E->F

Photobleaching Quantum Yield Determination Workflow

Conclusion

This compound emerges as a superior fluorescent probe in terms of brightness, primarily due to its exceptionally high fluorescence quantum yield.[1][2] While many coumarin dyes are effective fluorophores, this compound offers a distinct advantage for applications demanding the highest sensitivity.

Regarding photostability, qualitative assessments indicate that this compound is a robust dye suitable for demanding imaging applications.[1][2][3][4][5] However, for a definitive selection based on photostability, a direct quantitative comparison of the photobleaching quantum yield of this compound with that of specific coumarin dyes under identical experimental conditions would be necessary. Researchers are encouraged to consider the specific requirements of their experiments when selecting the optimal fluorophore.

References

A Comparative Guide to the Cross-Reactivity of ATTO 425 Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of immunodetection, the specificity of secondary antibodies is a critical factor for obtaining reliable and reproducible data. Non-specific binding, or cross-reactivity, of secondary antibodies to off-target immunoglobulins can lead to high background, false-positive signals, and misinterpretation of experimental results. This guide provides a comprehensive comparison of ATTO 425 labeled secondary antibodies with common alternatives, focusing on the crucial aspect of cross-reactivity and overall performance. This guide also provides detailed experimental protocols to empower researchers to conduct their own comparative analyses.

Understanding Secondary Antibody Cross-Reactivity

Cross-reactivity occurs when a secondary antibody, which is intended to bind to the constant region (Fc) of a primary antibody from a specific host species, also binds to immunoglobulins from other species. This is often due to the high degree of homology in the Fc domains of antibodies from closely related species. To mitigate this, manufacturers often employ a cross-adsorption (or pre-adsorption) purification step, where the secondary antibody solution is passed through a column containing immobilized serum proteins from potentially cross-reactive species. This process removes the antibody populations that exhibit off-target binding.

Performance Comparison of Fluorescent Dyes

The choice of fluorophore conjugated to a secondary antibody significantly impacts the quality of immunofluorescence data. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading upon light exposure), and brightness.

Table 1: Photophysical Properties of this compound and Common Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 43948545,0000.90
Alexa Fluor 488 49551971,0000.92
DyLight 488 49351870,0000.90
FITC 49451880,0000.32

Data compiled from various manufacturer datasheets and scientific publications.

From a photophysical standpoint, this compound exhibits a high quantum yield, comparable to that of the popular Alexa Fluor 488 and DyLight 488 dyes. A notable feature of this compound is its relatively large Stokes shift (the difference between the excitation and emission maxima), which can be advantageous in reducing spectral bleed-through in multicolor imaging experiments.

Experimental Protocols for Assessing Cross-Reactivity

To objectively compare the cross-reactivity of this compound labeled secondary antibodies with other alternatives, the following experimental protocols are recommended.

Dot Blot Assay for Qualitative Cross-Reactivity Assessment

This method provides a rapid and straightforward qualitative assessment of secondary antibody specificity.

Experimental Workflow:

Dot_Blot_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection spot_igg Spot IgGs from different species onto nitrocellulose membrane dry Air dry the membrane spot_igg->dry block Block with 5% non-fat dry milk or BSA in TBST dry->block incubate_secondary Incubate with fluorescent secondary antibody block->incubate_secondary wash Wash 3x with TBST incubate_secondary->wash visualize Visualize fluorescence using an imaging system wash->visualize

Caption: Workflow for Dot Blot Cross-Reactivity Testing.

Methodology:

  • Antigen Coating: Spot 1-2 µL of purified IgG from various species (e.g., mouse, rat, human, rabbit, goat, sheep) at a concentration of 100-200 ng onto a nitrocellulose or PVDF membrane. Also, include a negative control spot (e.g., BSA or buffer).

  • Drying: Allow the spots to air dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody (and other secondary antibodies being tested in parallel on separate membranes) diluted in the blocking buffer for 1 hour at room temperature. The dilution should be as per the manufacturer's recommendation for western blotting or dot blotting.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Visualize the fluorescent signal using a suitable imaging system with the appropriate excitation and emission filters for this compound (and other tested fluorophores). The intensity of the signal on the different IgG spots will indicate the degree of cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity Analysis

ELISA provides a quantitative measure of secondary antibody binding to immunoglobulins from different species.

Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay coat_plate Coat 96-well plate with IgGs from different species wash1 Wash 3x with PBST coat_plate->wash1 block Block with 1% BSA in PBS wash1->block wash2 Wash 3x with PBST block->wash2 add_secondary Add fluorescent secondary antibody wash2->add_secondary wash3 Wash 3x with PBST add_secondary->wash3 read_plate Read fluorescence on a plate reader wash3->read_plate

Caption: Workflow for ELISA-based Cross-Reactivity Analysis.

Methodology:

  • Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of purified IgG from various species (e.g., mouse, rat, human, rabbit, goat, sheep) at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS with 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL/well of a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL/well of the this compound labeled secondary antibody (and other secondary antibodies being tested in parallel on separate plates) diluted in the blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission settings for this compound (and other tested fluorophores). The fluorescence signal is directly proportional to the amount of secondary antibody bound to each IgG.

Immunofluorescence (IF) for In-situ Cross-Reactivity Assessment

This protocol assesses the specificity of the secondary antibody in a more biologically relevant context.

Experimental Workflow:

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture and fix cells on coverslips permeabilize Permeabilize cells (if required) culture_cells->permeabilize block Block with normal serum or BSA permeabilize->block incubate_primary Incubate with primary antibody (or no primary control) block->incubate_primary wash1 Wash 3x with PBS incubate_primary->wash1 incubate_secondary Incubate with fluorescent secondary antibody wash1->incubate_secondary wash2 Wash 3x with PBS incubate_secondary->wash2 mount Mount coverslips wash2->mount image Image with a fluorescence microscope mount->image

Caption: Workflow for Immunofluorescence Cross-Reactivity Testing.

Methodology:

  • Cell Culture and Fixation: Culture cells on coverslips. Fix the cells using an appropriate method (e.g., 4% paraformaldehyde in PBS for 15 minutes).

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in a blocking solution (e.g., 5% normal serum from the host species of the secondary antibody or 3% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: For the negative control, incubate a coverslip with just the blocking buffer (no primary antibody). For the positive control, incubate with a primary antibody raised in the target species of the secondary antibody being tested.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the this compound labeled secondary antibody (and other secondary antibodies being tested in parallel on separate coverslips) at the manufacturer's recommended dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets. Any signal observed in the "no primary antibody" control is indicative of non-specific binding of the secondary antibody.

Conclusion

This compound is a high-performance fluorescent dye that offers excellent brightness and a large Stokes shift, making it a valuable tool for fluorescence-based applications. While manufacturers provide highly cross-adsorbed this compound-conjugated secondary antibodies, the absence of direct, publicly available comparative data on their cross-reactivity necessitates careful in-house validation. By employing the standardized protocols outlined in this guide, researchers can confidently assess the specificity of this compound labeled secondary antibodies and compare their performance to other alternatives, ensuring the generation of accurate and reliable experimental data.

Performance of ATTO 425 in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating reliable and reproducible data. ATTO 425, a coumarin-based dye, is recognized for its high fluorescence quantum yield and photostability.[1][2][3] This guide provides a comparative analysis of this compound's performance, particularly in common biological buffer systems, and offers a framework for its evaluation against alternative fluorophores.

While ATTO dyes are reputed for their stability across various solvents, publicly available, direct comparative studies on the performance of this compound in different buffer systems like Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and HEPES buffer are limited.[1] This guide presents the known photophysical properties of this compound and its alternatives and provides detailed experimental protocols to enable researchers to generate their own comparative data.

Photophysical Properties of this compound and Alternatives

A summary of the key photophysical properties of this compound and two common alternatives, Alexa Fluor 430 and Coumarin 343, is presented below. These values are typically measured in aqueous solutions but may vary depending on the specific buffer composition and conjugation to a biomolecule.

PropertyThis compoundAlexa Fluor 430Coumarin 343
Excitation Maximum (λex)436-439 nm[2][4][5]431-433 nm[6][7][8]443-445 nm[9][10][11]
Emission Maximum (λem)484-485 nm[4][12]540-541 nm[6][7][8]461-495 nm[9][13]
Molar Extinction Coefficient (ε)45,000 cm⁻¹M⁻¹[2][4]16,000 cm⁻¹M⁻¹[8][14]≥26,000 cm⁻¹M⁻¹ (in ethanol)[10]
Quantum Yield (η)~0.90[4][12]Not widely reported~0.63 (in ethanol)[11][13]
Fluorescence Lifetime (τ)~3.6 ns[2][4]Not widely reportedNot widely reported
Performance in PBS Data not availableData not availableData not available
Performance in TRIS Data not availableData not availableData not available
Performance in HEPES Data not availableData not availableData not available

Experimental Protocols for Comparative Analysis

To address the lack of direct comparative data, the following protocols outline a comprehensive approach to evaluating the performance of this compound and other fluorescent dyes in different buffer systems.

Experimental Workflow

The overall workflow for evaluating the performance of a fluorescent dye in various buffers is depicted below.

G Experimental Workflow for Dye Performance Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis DyeStock Prepare Dye Stock Solutions (e.g., in DMSO) SamplePrep Prepare Dye-Buffer Samples (Consistent Dye Concentration) DyeStock->SamplePrep BufferPrep Prepare Buffer Systems (PBS, TRIS, HEPES at desired pH) BufferPrep->SamplePrep Absorbance Measure Absorbance Spectra SamplePrep->Absorbance Fluorescence Measure Fluorescence Spectra SamplePrep->Fluorescence Photostability Measure Photostability SamplePrep->Photostability QY Calculate Quantum Yield Absorbance->QY Fluorescence->QY BleachRate Determine Photobleaching Rate Photostability->BleachRate Comparison Compare Performance Metrics QY->Comparison BleachRate->Comparison

Caption: Workflow for evaluating fluorescent dye performance.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.[15][16][17]

a. Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound and other dyes of interest

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Buffers: PBS, TRIS, HEPES (e.g., 50 mM, pH 7.4)

  • Spectroscopic grade solvents (e.g., DMSO for stock solutions)

b. Protocol:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the dyes and the standard in a suitable solvent (e.g., DMSO).

  • Prepare Working Solutions: Prepare a series of dilutions of the test dyes and the standard in each of the buffer systems (PBS, TRIS, HEPES). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Measure Absorbance: Record the absorbance spectra of all working solutions using a UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of all working solutions using a spectrofluorometer. Use the same excitation wavelength for the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample / η_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent (for aqueous buffers, this ratio is often assumed to be 1)

    • 'sample' refers to the dye being tested and 'std' refers to the standard.

Measurement of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.[18][19][20]

a. Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., laser or arc lamp) and a sensitive camera

  • Microscope slides and coverslips

  • This compound and other dyes of interest

  • Buffers: PBS, TRIS, HEPES

  • Antifade reagent (as a control)

b. Protocol:

  • Prepare Samples: Prepare solutions of each dye in the different buffers at a concentration suitable for microscopy. Mount a small volume of the solution on a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Select a field of view and focus on the sample.

    • Continuously illuminate the sample with a constant excitation intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image of the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the factors influencing the measured fluorescence signal, highlighting the importance of the buffer system.

G Factors Influencing Fluorescence Signal cluster_dye Fluorophore Properties cluster_env Environmental Factors cluster_exp_params Experimental Parameters Extinction Molar Extinction Coefficient Signal Measured Fluorescence Signal Extinction->Signal QY Quantum Yield QY->Signal Lifetime Fluorescence Lifetime Lifetime->Signal Buffer Buffer System (pH, Ionic Strength, Composition) Buffer->QY Buffer->Lifetime Temperature Temperature Temperature->QY Viscosity Viscosity Viscosity->QY Excitation Excitation Intensity Excitation->Signal Photobleaching Photobleaching Excitation->Photobleaching leads to Exposure Exposure Time Exposure->Signal Exposure->Photobleaching leads to Photobleaching->Signal reduces

Caption: Factors affecting the fluorescence signal.

By systematically applying these protocols, researchers can generate the necessary data to make informed decisions about the most suitable fluorescent dye and buffer system for their specific experimental needs, ensuring data quality and reliability.

References

A Researcher's Guide to Assessing Lot-to-Lot Variability of ATTO 425 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescent dyes, consistent performance is paramount. This guide provides a framework for assessing the lot-to-lot variability of ATTO 425, a popular blue fluorescent dye, and compares its key photophysical properties with spectrally similar alternatives. While specific data on this compound's lot-to-lot variability is not extensively published, this guide outlines the experimental protocols necessary to conduct an in-house assessment, ensuring the reliability and reproducibility of your results.

Performance Comparison of this compound and Its Alternatives

This compound is a coumarin-based dye known for its high fluorescence quantum yield, large Stokes shift, and good photostability.[1][2][3][4][5][6] When considering alternatives or evaluating new batches of this compound, it is crucial to compare key performance metrics. The following table summarizes the essential photophysical properties of this compound and a selection of spectrally similar dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound 439[1][6]485[3][6]45,000[1][3][6]~0.90[1][3]40,500
Alexa Fluor 430 433[7]541[7]16,000[8]Not specifiedNot specified
Alexa Fluor 405 401[7]421[7]34,000[8]Not specifiedNot specified
DyLight 405 400[9]421[9]30,000Not specifiedNot specified
AmCyan 45748946,0000.8539,100

Note: Brightness is a calculated metric (Molar Extinction Coefficient x Quantum Yield) and provides a theoretical measure of the dye's fluorescence intensity.

Experimental Workflow for Lot-to-Lot Variability Assessment

To ensure consistent experimental outcomes, it is recommended to perform a side-by-side comparison of new and old lots of this compound, or to compare this compound with its alternatives. The following workflow outlines the key steps for this assessment.

G cluster_prep Sample Preparation cluster_measure Photophysical Measurements cluster_analysis Data Analysis & Comparison prep1 Prepare equimolar solutions of each dye lot/alternative prep2 Prepare a series of dilutions for absorbance measurements prep1->prep2 abs Measure Absorbance Spectra (determine λmax and ε) prep2->abs fluo Measure Fluorescence Spectra (determine λem and relative intensity) abs->fluo compare Compare λmax, λem, ε, Φ, and photostability across lots abs->compare qy Determine Quantum Yield (Φ) fluo->qy ps Assess Photostability fluo->ps brightness Calculate and Compare Brightness (ε x Φ) compare->brightness conclusion Determine if variability is within acceptable limits brightness->conclusion

Caption: Experimental workflow for dye performance assessment.

Key Experimental Protocols

Here are detailed methodologies for the key experiments cited in the workflow.

Molar Extinction Coefficient (ε) Determination

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.

Protocol:

  • Sample Preparation: Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in the desired final buffer (e.g., PBS).

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the same buffer as a blank.

  • Data Analysis: Plot the absorbance at λmax versus the concentration of the dye. The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette). The molar extinction coefficient is calculated from the slope of this line.

Fluorescence Quantum Yield (Φ) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method of Williams et al. is a widely used technique.[10]

Protocol:

  • Standard Selection: Choose a quantum yield standard with a known quantum yield and with absorption and emission spectra that are similar to the sample being tested. For this compound, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a suitable standard.

  • Sample Preparation: Prepare optically dilute solutions of the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability Assessment

Photostability refers to a dye's resistance to photobleaching, the irreversible destruction of the fluorophore upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the dye at a working concentration typically used in your application.

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching: Continuously illuminate the sample with a stable light source (e.g., the excitation light of a fluorescence microscope).

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over time until it has significantly decreased.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate indicates higher photostability. The photobleaching quantum yield (Φ_b), a quantitative measure of photostability, can also be determined from this data.[5]

Conceptual Comparison of Dye Performance

The selection of a fluorescent dye often involves a trade-off between different performance characteristics. The following diagram illustrates the key parameters to consider when comparing different dye lots or alternatives.

G cluster_brightness Factors Affecting Brightness Dye Dye Performance Brightness Brightness Dye->Brightness Photostability Photostability Dye->Photostability StokesShift Stokes Shift Dye->StokesShift Consistency Lot-to-Lot Consistency Dye->Consistency ExtinctionCoeff Molar Extinction Coefficient (ε) Brightness->ExtinctionCoeff QuantumYield Quantum Yield (Φ) Brightness->QuantumYield

Caption: Key parameters for fluorescent dye evaluation.

By implementing this guide, researchers can systematically evaluate the performance of different lots of this compound and its alternatives, thereby ensuring the continued quality and reproducibility of their fluorescence-based experiments.

References

Quantitative Analysis of ATTO 425: A Comparative Guide to Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATTO 425, a coumarin-based fluorescent dye, with other commercially available alternatives in the blue-violet spectral range. The focus is on the quantitative analysis of fluorescence intensity, offering a valuable resource for selecting the optimal fluorophore for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This document summarizes key performance data, presents detailed experimental protocols for performance validation, and visualizes relevant biological pathways and experimental workflows.

Performance Comparison of this compound and Alternatives

This compound is renowned for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2] These characteristics make it a strong candidate for demanding applications requiring bright and stable fluorescent signals. Below is a comparative summary of the key photophysical properties of this compound and its primary competitors, Alexa Fluor 430 and DyLight 405.

Note: The following data has been compiled from various sources. Direct comparison should be approached with caution as experimental conditions for determining these parameters can vary between manufacturers and studies.

PropertyThis compoundAlexa Fluor 430DyLight 405
Excitation Maximum (λex) 439 nm[1]431 nm400 nm[3]
Emission Maximum (λem) 484 nm[1]541 nm421 nm[4]
Molar Extinction Coefficient (ε) 45,000 cm⁻¹M⁻¹[1]15,000 cm⁻¹M⁻¹30,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~90%[1]Not widely reportedNot widely reported
Fluorescence Lifetime (τ) 3.6 ns[1]Not widely reportedNot widely reported
Key Features High quantum yield, large Stokes shift, good photostability[1][2]Large Stokes shiftBright and photostable[4]

Experimental Protocols

To facilitate the independent verification of fluorophore performance, this section provides detailed protocols for labeling antibodies for immunofluorescence and for the quantitative assessment of photostability.

Protocol 1: Antibody Conjugation with this compound-NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to a primary antibody for use in immunofluorescence.

Materials:

  • This compound-NHS ester

  • Primary antibody (amine-free buffer, e.g., PBS)

  • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation: Dissolve the antibody in a bicarbonate buffer to a final concentration of 2 mg/mL. The pH of the solution should be between 8.3 and 9.0 to ensure the primary amines of the antibody are deprotonated and reactive.

  • Dye Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 439 nm (for this compound).

Protocol 2: Quantitative Photostability Measurement

This protocol outlines a method for quantifying the photostability of fluorescently labeled cells.

Materials:

  • Fluorescently labeled cells on a glass-bottom dish

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a slide with cells stained with the fluorescently labeled antibody as per standard immunofluorescence protocols.

  • Image Acquisition:

    • Locate a region of interest (ROI) with stained cells.

    • Set the excitation light source to a constant power.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the stained structures within the ROI for each time point.

    • Correct for photobleaching by subtracting the background fluorescence from a region without cells at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time. The rate of decay is an indicator of the photostability of the fluorophore.

Visualizing Experimental Workflows and Signaling Pathways

Immunofluorescence Experimental Workflow

The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment, a common application for this compound-conjugated antibodies. This technique is used to visualize the localization of a specific protein within a cell.[5][6][7]

G A Cell Seeding & Culture B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D F Washing D->F E Secondary Antibody Incubation (this compound Conjugate) E->F Wash Steps F->E G Counterstaining (e.g., DAPI) F->G H Mounting G->H I Fluorescence Microscopy H->I

Caption: A typical workflow for indirect immunofluorescence staining.

Interferon-gamma (IFN-γ) Signaling Pathway

Fluorescently labeled antibodies are crucial tools for studying cellular signaling pathways. The Interferon-gamma (IFN-γ) pathway, a key component of the immune response, is often investigated using immunofluorescence to visualize the localization and activation of its components.[8][9][10]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR1 IFNGR1 IFNGR2 IFNGR2 IFNGR1->IFNGR2 Dimerization JAK1 JAK1 IFNGR2->JAK1 Activates JAK2 JAK2 IFNGR2->JAK2 Activates STAT1_inactive STAT1 JAK1->STAT1_inactive Phosphorylates JAK2->STAT1_inactive Phosphorylates STAT1_active p-STAT1 Dimer (GAF) STAT1_inactive->STAT1_active Dimerization GAS Gamma-Activated Site (GAS) STAT1_active->GAS Translocates & Binds Gene Target Gene Transcription GAS->Gene Initiates IFNg IFN-γ IFNg->IFNGR1 Binds

Caption: Simplified diagram of the Interferon-gamma (IFN-γ) signaling pathway.

References

ATTO 425: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of ATTO 425, a fluorescent dye recognized for its utility in high-resolution imaging and single-molecule detection. We will delve into its performance characteristics, offer objective comparisons with alternative fluorophores, and provide detailed experimental protocols for its application. While direct, quantitative comparisons from recent (2023-2025) peer-reviewed literature are limited, this guide synthesizes available data to offer valuable insights for experimental design.

Performance Overview and Comparison

This compound is a coumarin-based dye known for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3] These characteristics make it a compelling choice for demanding applications such as super-resolution microscopy and single-molecule studies.[1] Its primary competitors include Alexa Fluor 430 and Alexa Fluor 488.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of this compound and its common alternatives. It is important to note that performance can vary depending on the experimental conditions, including the conjugation partner and the local chemical environment.

PropertyThis compoundAlexa Fluor 430 (Alternative)Alexa Fluor 488 (Alternative)
Excitation Max (nm) 439[2][3]431495[4]
Emission Max (nm) 485[2]541519[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 45,000[2][3]18,000~71,000[4]
Fluorescence Quantum Yield (Φ) 0.90[2]0.54~0.92[4][5]
Fluorescence Lifetime (τ) (ns) 3.6[2][3]1.6~4.1[4][5]
Stokes Shift (nm) 4611024[4]
Key Features High quantum yield, good photostability, large Stokes shift[1][2][3]Very large Stokes shiftHigh brightness and photostability[4]

Comparative Performance Insights from Recent Literature

Experimental Protocols

Here, we provide detailed protocols for common applications of this compound, including antibody labeling, F-actin staining for super-resolution microscopy, and a general workflow for FRET-based analysis of G-protein coupled receptor (GPCR) signaling.

Antibody Labeling with this compound NHS Ester

This protocol is for the covalent labeling of antibodies with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein.[1][2]

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against PBS. Adjust the pH of the antibody solution to 8.3-9.0 by adding sodium bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2 mg/mL.[2]

  • Conjugation Reaction: Add a 2- to 4-fold molar excess of the reactive dye solution to the antibody solution.[2] Incubate for 30-60 minutes at room temperature with constant stirring.[2]

  • Purification: Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the antibody-dye conjugate.

  • Degree of Labeling (DOL) Determination: Measure the absorbance of the conjugate at 280 nm and 439 nm. The DOL can be calculated using the molar extinction coefficients of the antibody and this compound. An optimal DOL for most antibodies is between 2 and 10.[1]

Labeling Cysteine Residues with this compound Maleimide (B117702)

This protocol is for labeling proteins with this compound maleimide, which selectively reacts with thiol groups of cysteine residues.[6][7][8]

Materials:

  • Protein solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, or HEPES)

  • This compound maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • Gel filtration column

  • Degassed buffer

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5.[7] If the protein contains disulfide bonds, reduce them by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature.[7]

  • Dye Preparation: Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20x molar excess of the dye solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification: Remove unreacted dye using a gel filtration column.

F-Actin Staining for dSTORM Super-Resolution Microscopy

This protocol describes the staining of filamentous actin (F-actin) in fixed cells using this compound-phalloidin for direct stochastic optical reconstruction microscopy (dSTORM).

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA), 4% in PBS (methanol-free)

  • Triton X-100, 0.1% in PBS

  • This compound-phalloidin

  • dSTORM imaging buffer (e.g., containing an oxygen scavenging system and a thiol)

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 10 minutes at room temperature.[9]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.[9]

  • Staining: Wash the cells with PBS. Incubate with this compound-phalloidin (typically at a concentration of 80-200 nM) for 30 minutes at room temperature, protected from light.[9]

  • Washing: Wash the cells thoroughly with PBS.

  • Imaging: Mount the coverslip with dSTORM imaging buffer and proceed with super-resolution imaging.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows where this compound can be applied.

experimental_workflow_dSTORM cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging cell_culture Cell Culture on Coverslip fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization staining Staining with this compound-Phalloidin permeabilization->staining washing Washing (PBS) staining->washing mounting Mounting in dSTORM Buffer washing->mounting acquisition Image Acquisition (Sequential Activation and Localization) mounting->acquisition reconstruction Image Reconstruction acquisition->reconstruction analysis Data Analysis reconstruction->analysis

Workflow for dSTORM imaging of the cytoskeleton using this compound-phalloidin.

signaling_pathway_GPCR_FRET cluster_GPCR_activation GPCR Activation cluster_FRET_detection FRET Detection ligand Ligand gpcr GPCR labeled with FRET Donor (e.g., this compound) ligand->gpcr Binding g_protein G-Protein labeled with FRET Acceptor gpcr->g_protein Conformational Change & Proximity Increase excitation Excite Donor (this compound) energy_transfer Förster Resonance Energy Transfer (FRET) excitation->energy_transfer acceptor_emission Measure Acceptor Emission energy_transfer->acceptor_emission fret_signal FRET Signal indicates Protein Interaction acceptor_emission->fret_signal

Conceptual workflow for FRET-based analysis of GPCR-G-protein interaction.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with the fluorescent dye ATTO 425 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and its derivatives, aligning with best practices for chemical waste management.

Core Principle: Treat as Potentially Hazardous Chemical Waste

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is imperative to treat this chemical as potentially hazardous and handle it with caution.[1] Disposal should always be conducted in a manner consistent with federal, state, and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eyewear.[1] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation. In case of accidental exposure, follow these first aid measures:

  • Eye or Skin Contact: Immediately wash the affected area with water for 15 minutes and seek medical advice.[1]

  • Inhalation: Move to fresh air and seek medical advice.[1]

  • Swallowing: Seek immediate medical advice.[1]

**Step-by-Step Disposal Protocol for this compound

The recommended method for disposing of this compound and materials contaminated with it is to treat them as chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Segregate Waste:

    • Establish a designated and clearly labeled chemical waste container for all this compound waste.

    • This includes unused solutions, pipette tips, gloves, contaminated labware, and any absorbent materials used for spills.

  • Consult the Safety Data Sheet (SDS):

    • Always refer to the specific SDS for the this compound product you are using for any unique disposal considerations. Different forms of the dye (e.g., NHS-ester, phalloidin (B8060827) conjugate) may have specific requirements. The SDS for this compound phalloidin, for example, advises to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment."

  • Package for Disposal:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) office.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.

    • Follow their specific procedures for waste collection and documentation.

  • Maintain Meticulous Records:

    • Keep a detailed log of the disposed chemicals, including the name, quantity, and date of disposal, as required by your institution's policies and local regulations.

Quantitative Data Summary

PropertyValueSource
Molecular Weight (this compound phalloidin)1285 g/mol [1]
Solubility in WaterModerate[1]
Solubility in MethanolGood[1]
Storage Temperature≤ –20°C[1]

Experimental Workflow: this compound Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eyewear) start->ppe segregate Segregate Waste into Designated Container ppe->segregate spill Accidental Spill or Exposure? segregate->spill first_aid Follow First Aid Procedures (Wash, Fresh Air, Seek Medical Advice) spill->first_aid Yes package Securely Seal and Label Waste Container spill->package No cleanup Clean Spill Using Appropriate Absorbent Material first_aid->cleanup cleanup->segregate contact_ehs Contact Institutional EHS or Licensed Disposal Service package->contact_ehs record Record Disposal Details (Name, Quantity, Date) contact_ehs->record end End: Proper Disposal Complete record->end

This compound Disposal Workflow Diagram

References

Essential Safety and Logistics for Handling ATTO 425

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of fluorescent dyes like ATTO 425 is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential information for the operational use and disposal of this compound, ensuring a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

Given that the toxicological properties of this compound have not been fully investigated, it is crucial to treat it as a potentially hazardous substance.[1][2] The consistent recommendation across safety data sheets is the use of appropriate personal protective equipment.

Recommended PPE for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes of dye solutions and contact with the solid form.
Hand Protection Nitrile gloves.To prevent direct skin contact with the dye.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the solid powder to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and prevent contamination.

1. Preparation and Weighing:

  • Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.

  • Before handling, ensure the vial has equilibrated to room temperature to avoid moisture condensation.[3]

  • Cover the work surface with a disposable absorbent pad to contain any potential spills.

  • When weighing the dye, use a dedicated spatula and handle it carefully to avoid creating airborne dust.

2. Solution Preparation:

  • This compound is soluble in polar solvents such as DMF, DMSO, or acetonitrile.[3]

  • When dissolving, slowly add the solid dye to the solvent to prevent splashing.

  • Prepare solutions immediately before use, especially for reactive forms like NHS-esters and maleimides, which are sensitive to moisture.[3]

3. Storage:

  • Store this compound at ≤ –20°C, protected from light and moisture.[1][2] Desiccation is recommended.[1][2]

  • Properly stored, the product is stable for at least three years.[3]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical advice.[1][2]
Skin Contact Wash the affected area with soap and plenty of water. Seek medical advice.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical advice.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1][2]

Spill and Accidental Release:

  • In case of a spill, wear appropriate PPE.

  • Absorb liquid spills with an inert material and collect it in a suitable container for disposal.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a clearly labeled hazardous waste container.
Liquid Waste Collect solutions containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain.
Empty Containers The first rinse of empty containers must be collected and disposed of as hazardous waste. Subsequent rinses of thoroughly emptied containers may be disposed of according to institutional guidelines.

Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[4] All waste must be disposed of in a manner consistent with federal, state, and local regulations.[1][2]

Experimental Workflow for Safe Handling

cluster_spill Spill Response start Start: Receive this compound storage Store at ≤ -20°C Protect from light and moisture start->storage prep Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage->prep handling Handle in Fume Hood Weigh solid / Prepare solution prep->handling experiment Perform Experiment handling->experiment spill Accidental Spill Occurs handling->spill decontaminate Decontaminate Work Area & Equipment experiment->decontaminate experiment->spill waste_collection Collect Waste in Labeled Hazardous Waste Containers decontaminate->waste_collection disposal Dispose via Institutional EHS waste_collection->disposal end End disposal->end spill_ppe Wear Appropriate PPE spill->spill_ppe Immediate Action contain_spill Contain and Clean Spill spill_ppe->contain_spill spill_waste Collect Spill Waste contain_spill->spill_waste spill_waste->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.